molecular formula C16H14O3 B151970 (E)-3-(4-(Benzyloxy)phenyl)acrylic acid CAS No. 6272-45-3

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Cat. No.: B151970
CAS No.: 6272-45-3
M. Wt: 254.28 g/mol
InChI Key: HCMSDYVKYZIYGA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid is a valuable cinnamic acid derivative and key synthetic intermediate in advanced organic and medicinal chemistry research. Its primary research application is in the enantioselective synthesis of complex active pharmaceutical ingredients (APIs), most notably as a starting material in a practical and efficient synthesis of the analgesic agent Tapentadol, which features a dual mode of action as a μ-opioid receptor agonist and noradrenaline reuptake inhibitor . In this context, the compound serves as a foundational building block for constructing molecules with contiguous stereogenic centers through methodologies such as asymmetric conjugate addition . Beyond pharmaceutical synthesis, its structure as a substituted acrylic acid makes it a versatile precursor for developing other organic compounds and materials, offering researchers a handle for further functionalization. This chemical is strictly for professional research in industrial or laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMSDYVKYZIYGA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-45-3, 227105-11-5
Record name 3-(4-Benzyloxy-phenyl)-acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, also commonly known as 4-benzyloxycinnamic acid, is a synthetic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of p-coumaric acid where the phenolic hydroxyl group is protected by a benzyl group, it serves as a crucial intermediate in the synthesis of more complex molecules. The benzyl group increases the lipophilicity of the cinnamic acid scaffold, which can modulate interactions with biological membranes and target proteins. Its well-defined (E)-isomer geometry, with the substituted phenyl ring and the acrylic acid moiety in a trans configuration, provides a rigid and extended molecular shape essential for specific binding events in rational drug design. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and its role as a versatile building block in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₆H₁₄O₃[ChemScene, Made-in-China.com]
Molecular Weight 254.28 g/mol [ChemScene, Made-in-China.com, Benchchem]
CAS Number 6272-45-3, 227105-11-5[ChemicalBook, ChemScene]
Appearance White crystalline powder[Made-in-China.com]
Melting Point 206-208 °C[ChemicalBook]
IUPAC Name (2E)-3-[4-(phenylmethoxy)phenyl]prop-2-enoic acid
Synonyms 4-Benzyloxycinnamic acid, (E)-4-Benzyloxycinnamic acid[ChemicalBook]
Storage Sealed in a dry environment at room temperature[ChemScene, BLDpharm]
Table 2: Solubility Profile
SolventSolubilityReference(s)
Water Poor[Made-in-China.com]
Ethanol Soluble[Made-in-China.com]
Diethyl Ether Soluble[Made-in-China.com]
Dichloromethane Soluble[Made-in-China.com]
Table 3: Computational Data
DescriptorValueReference(s)
Topological Polar Surface Area (TPSA) 46.53 Ų[ChemScene]
LogP (Predicted) 3.3634[ChemScene]
Hydrogen Bond Donors 1[ChemScene]
Hydrogen Bond Acceptors 2[ChemScene]
Rotatable Bonds 5[ChemScene]
pKa (Predicted) 4.59 ± 0.10[ChemicalBook]

Spectral Analysis

Disclaimer: Experimentally verified spectral data for this specific compound is not widely available in public databases. The following data is based on typical values for the constituent functional groups and data from closely related analogs.

Table 4: Expected Spectroscopic Data
TechniqueExpected Peaks / Signals
¹H NMR δ (ppm): ~12.0 (br s, 1H, -COOH), 7.6-7.8 (d, 1H, Ar-CH=), 7.3-7.5 (m, 7H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 6.3-6.4 (d, 1H, =CH-COOH), 5.1 (s, 2H, -O-CH₂-Ph). The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the (E)-isomer.
¹³C NMR δ (ppm): ~172 (C=O), ~161 (Ar-C-O), ~145 (Ar-CH=), ~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-C), ~116 (=CH-COOH), ~115 (Ar-CH), ~70 (-O-CH₂-).
FT-IR ν (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 3100-3000 (C-H stretch, aromatic & vinyl), 1700-1680 (strong, C=O stretch, conjugated acid), 1640-1625 (C=C stretch, vinyl), 1600-1450 (C=C stretch, aromatic), 1320-1210 (C-O stretch), 980 (strong, =C-H bend, trans).[1][2]
Mass Spec. m/z: Expected molecular ion [M]⁺ at 254. Key fragments would include [M-OH]⁺ (237), [M-COOH]⁺ (209), and a prominent peak for the tropylium ion [C₇H₇]⁺ at 91 from the benzyl group.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis Method 1: Williamson Ether Synthesis

This method involves the benzylation of the phenolic hydroxyl group of p-coumaric acid (4-hydroxycinnamic acid). It is a reliable method for producing the target compound with high yield.

Protocol:

  • Dissolution: Dissolve 4-hydroxycinnamic acid (1.0 eq.) in anhydrous ethanol. Stir until a clear solution is formed.

  • Reagent Addition: Sequentially add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq.) and benzyl bromide (2.0 eq.).

  • Reaction: Stir the mixture to ensure homogeneity and then heat to reflux for approximately 36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly pour the cooled solution into crushed ice.

  • Precipitation: Acidify the mixture with 5N hydrochloric acid (HCl) to induce the precipitation of the solid product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove impurities, and dry to yield this compound as a white solid. A reported yield for this procedure is 95%. [cite: ChemicalBook]

G start Start: 4-Hydroxycinnamic Acid dissolve Dissolve in Ethanol start->dissolve add_reagents Add NaOH (aq) and Benzyl Bromide dissolve->add_reagents reflux Reflux for 36h add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool in Ice Bath monitor->cool Complete precipitate Pour into Ice & Acidify with HCl cool->precipitate filter Filter Precipitate precipitate->filter wash_dry Wash with Water & Dry filter->wash_dry end End Product: This compound wash_dry->end

Caption: Workflow for Williamson Ether Synthesis.

Synthesis Method 2: Knoevenagel Condensation

An alternative and widely used route is the Knoevenagel condensation, which forms the carbon-carbon double bond. This approach is highly efficient for creating α,β-unsaturated acids.[3]

Protocol:

  • Reactant Mixture: Combine 4-(benzyloxy)benzaldehyde (1.0 eq.), malonic acid (3.0 eq.), and a catalytic amount of piperidine (0.5 eq.) in a solvent such as toluene or dimethylformamide (DMF).[4]

  • Reaction: Heat the mixture to a temperature between 90-120°C. The reaction can be performed using conventional heating or under microwave irradiation to accelerate the process.[4][5] The reaction proceeds via condensation followed by decarboxylation.

  • Monitoring: Monitor the consumption of the aldehyde by TLC.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be filtered. Otherwise, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure (E)-isomer.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a key structural motif and synthetic intermediate. Its utility stems from the combination of a protected phenol, which prevents unwanted side reactions, and a reactive carboxylic acid, which allows for further chemical modification.

Researchers have used this compound to create novel series of molecules for pharmacological evaluation. For example, it is a precursor for synthesizing derivatives that have shown potential as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] Activating AMPK is a therapeutic strategy for metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[6] The cinnamic acid core is a known scaffold for various biological activities, and by modifying the carboxylic acid group (e.g., forming amides or esters), libraries of compounds can be generated and screened for activities including anti-inflammatory, antioxidant, and antimicrobial effects.[7]

G start This compound (Building Block) modification Chemical Modification (e.g., Amide/Ester Formation) start->modification library Library of Novel Cinnamic Acid Derivatives modification->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Preclinical Candidate lead->candidate

Caption: Role as a building block in a typical drug discovery workflow.

Conclusion

This compound is a well-characterized and synthetically accessible compound with significant value as an intermediate. Its stable, crystalline nature and predictable reactivity make it a reliable starting material for complex syntheses. The presence of the benzyl protecting group and the (E)-configured acrylic acid moiety provides a robust scaffold for developing novel compounds with potential applications in pharmacology and materials science. The detailed protocols and compiled properties within this guide serve as a valuable resource for researchers aiming to utilize this compound in their work.

References

An In-depth Technical Guide on (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6272-45-3

This technical guide provides a comprehensive overview of (E)-3-(4-(benzyloxy)phenyl)acrylic acid, a cinnamic acid derivative with significant potential in pharmacological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 4-benzyloxycinnamic acid, is a white crystalline solid. It is classified as a substituted cinnamic acid, where the hydroxyl group of p-coumaric acid is protected by a benzyl group.[1] This structural modification significantly influences its chemical and biological properties. The "E" designation indicates a trans configuration across the double bond, which is the more stable and common isomer.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6272-45-3[3]
Molecular Formula C₁₆H₁₄O₃[3]
Molecular Weight 254.28 g/mol [3]
Melting Point 206-208 °C[3]
Boiling Point 448.9 ± 25.0 °C (Predicted)[3]
Density 1.212 g/cm³[3]
pKa 4.59 ± 0.10 (Predicted)[3]
Appearance White crystalline powder
Solubility Soluble in ethanol, ether, dichloromethane; poor solubility in water.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueKey Features and Expected Signals
¹H NMR Signals for the benzylic protons (a singlet around 5.1 ppm), aromatic protons of the benzyl group (a multiplet between 7.3-7.5 ppm), aromatic protons on the cinnamic acid moiety (doublets around 6.9 and 7.5 ppm), and the vinylic protons of the acrylic acid (doublets with a large coupling constant, characteristic of the trans configuration, around 6.4 and 7.7 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Signals for the carbonyl carbon of the carboxylic acid (around 172 ppm), olefinic carbons (between 115-145 ppm), aromatic carbons, and the benzylic carbon (around 70 ppm).
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680 cm⁻¹), C=C stretching of the alkene and aromatic rings (in the 1600-1450 cm⁻¹ region), and C-O stretching vibrations.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 254.28. Common fragmentation patterns would involve the loss of the benzyl group or the carboxylic acid group.

Synthesis Protocol

A common method for the synthesis of this compound involves the Williamson ether synthesis to protect the hydroxyl group of a cinnamic acid precursor.

Experimental Protocol: Synthesis of this compound [3]

  • Dissolution: To 4-hydroxycinnamic acid (1 equivalent) in anhydrous ethanol, add benzyl bromide (approximately 2 equivalents) and a solution of sodium hydroxide (approximately 5 equivalents) in water.

  • Reflux: The reaction mixture is stirred and refluxed for an extended period (e.g., 36 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled in an ice bath. The cooled solution is then slowly poured into crushed ice and acidified with hydrochloric acid (e.g., 5N HCl) to precipitate the product.

  • Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield this compound as a white solid.

G 4-Hydroxycinnamic Acid 4-Hydroxycinnamic Acid Reflux (36h) Reflux (36h) 4-Hydroxycinnamic Acid->Reflux (36h) Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reflux (36h) NaOH, Ethanol NaOH, Ethanol NaOH, Ethanol->Reflux (36h) Acidification (HCl) Acidification (HCl) Reflux (36h)->Acidification (HCl) This compound This compound Acidification (HCl)->this compound

A simplified workflow for the synthesis of the title compound.

Biological Activity and Potential Applications

This compound serves as a valuable scaffold in the development of novel therapeutic agents.[4] Cinnamic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1] While direct biological data on the title compound is limited in publicly available literature, studies on its derivatives provide insights into its potential pharmacological relevance.

Anti-inflammatory Activity

Derivatives of this compound have been investigated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[5] The COX enzymes are key in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

G cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX-1/COX-2 Inhibition

Inhibition of the COX pathway by derivatives of the title compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [6]

  • Reaction Mixture Preparation: In an Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 8.0), 100 µM hematin, and 40 mM L-epinephrine.

  • Enzyme Addition: Add a solution containing either COX-1 or COX-2 enzyme to the reaction mixture and incubate at room temperature for 2 minutes.

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.

  • Reaction Termination: After 2 minutes, terminate the reaction by adding 2.0 M HCl.

  • Analysis: The concentration of prostaglandin E₂ (PGE₂) produced is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The percent inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to a control without the inhibitor. The IC₅₀ value is determined from a dose-response curve.

Regulation of Metabolic Pathways

Derivatives of cinnamic acids have also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] Activation of AMPK can have therapeutic benefits in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

G Derivative This compound Derivative AMPK AMPK Derivative->AMPK Activation SREBP-1 SREBP-1 AMPK->SREBP-1 Inhibition Lipid Accumulation Lipid Accumulation SREBP-1->Lipid Accumulation Reduced

AMPK signaling pathway activation by derivatives of the title compound.

Experimental Protocol: In Vitro AMPK Activation Assay [8]

  • Plate Setup: Add the test compound, DMSO (as a negative control), or a known AMPK activator (as a positive control) to the wells of a 384-well plate.

  • Enzyme Addition: Add a diluted recombinant AMPK enzyme solution to each well and pre-incubate at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a substrate/ATP mix (e.g., SAMS peptide and ATP). Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: The kinase activity is measured by quantifying the amount of ADP produced. This can be achieved using a commercial assay kit, such as the ADP-Glo™ Kinase Assay.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. The increase in luminescence is proportional to AMPK activity.

Conclusion

This compound is a versatile building block in medicinal chemistry. Its cinnamic acid core, combined with the benzyloxy modification, provides a platform for the synthesis of compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and metabolic diseases. Further research into the direct biological activities of this compound and the development of novel derivatives is warranted to fully explore its therapeutic potential.

References

4-Benzyloxycinnamic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxycinnamic acid, a derivative of the naturally occurring cinnamic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural features, combining a cinnamic acid moiety with a bulky benzyloxy group, impart unique physicochemical properties that make it a versatile building block for the synthesis of a wide range of compounds. This technical guide provides a detailed overview of the structure, formula, and key experimental data related to 4-benzyloxycinnamic acid, intended to support research and development activities.

Chemical Structure and Formula

4-Benzyloxycinnamic acid is characterized by a phenyl ring substituted with a benzyloxy group at the para (4-) position and an acrylic acid side chain. The presence of the double bond in the acrylic acid moiety gives rise to E and Z isomers, with the trans (E) isomer being the more stable and commonly studied form.

Molecular Formula: C₁₆H₁₄O₃

Molecular Weight: 254.28 g/mol

IUPAC Name: (2E)-3-[4-(Benzyloxy)phenyl]prop-2-enoic acid[1]

CAS Number: 6272-45-3

Synonyms: 4-(Benzyloxy)cinnamic acid, p-Benzyloxycinnamic acid, 3-[4-(Benzyloxy)phenyl]acrylic acid[1]

The chemical structure of 4-benzyloxycinnamic acid is illustrated in the diagram below.

Caption: Chemical structure of 4-benzyloxycinnamic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-benzyloxycinnamic acid is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Appearance White to light yellow crystalline powder
Melting Point 206-208 °C[1]
Boiling Point 448.9 ± 25.0 °C (Predicted)[1]
pKa 4.59 ± 0.10 (Predicted)[1]
Density 1.212 g/cm³ (Predicted)[1]

Spectroscopic Data

Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCarboxylic acid proton (-COOH )
7.65Doublet1HVinylic proton (-CH=CH-COOH)
7.50-7.30Multiplet7HAromatic protons (benzyloxy & phenyl)
7.00Doublet2HAromatic protons (phenyl)
6.35Doublet1HVinylic proton (-CH =CH-COOH)
5.15Singlet2HMethylene protons (-O-CH₂ -Ph)
Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~172Carboxylic acid carbon (-C OOH)
~160Aromatic carbon (-C -O-)
~145Vinylic carbon (-C H=CH-COOH)
~136Aromatic carbon (ipso-benzyloxy)
~130Aromatic carbons (phenyl)
~129Aromatic carbons (benzyloxy)
~128Aromatic carbons (benzyloxy)
~127Aromatic carbon (ipso-vinylic)
~116Vinylic carbon (-CH=C H-COOH)
~115Aromatic carbons (phenyl)
~70Methylene carbon (-O-C H₂-Ph)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretchAromatic & Vinylic
~1700 (strong, sharp)C=O stretchCarboxylic acid
~1630C=C stretchAlkene
1600, 1510, 1450C=C stretchAromatic ring
~1250C-O stretchEther & Carboxylic acid
~980C-H bend (out-of-plane)trans-Alkene
Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
254[M]⁺ (Molecular ion)
237[M - OH]⁺
209[M - COOH]⁺
163[M - C₇H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion, base peak)

Experimental Protocols

The synthesis of 4-benzyloxycinnamic acid can be achieved through two primary synthetic routes: Williamson ether synthesis followed by a condensation reaction, or a direct Knoevenagel condensation.

Synthesis via Knoevenagel Condensation (General Protocol)

This method involves the condensation of 4-benzyloxybenzaldehyde with malonic acid.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Benzyloxybenzaldehyde Catalyst Base (e.g., Piperidine) Reactant1->Catalyst 1. Mix Reactant2 Malonic Acid Reactant2->Catalyst Solvent Solvent (e.g., Pyridine or Toluene) Catalyst->Solvent 2. Dissolve Temperature Heat (Reflux) Solvent->Temperature 3. Heat Workup Acidification & Purification Temperature->Workup 4. Reaction Product 4-Benzyloxycinnamic Acid Workup->Product 5. Isolate

Caption: General workflow for the synthesis of 4-benzyloxycinnamic acid via Knoevenagel condensation.

Methodology:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, 4-benzyloxybenzaldehyde (1 equivalent) and malonic acid (1-1.5 equivalents) are combined.[2][3][4][5][6]

  • Solvent and Catalyst: A suitable solvent, such as pyridine or toluene, is added to dissolve the reactants. A catalytic amount of a base, typically piperidine or triethylamine, is then introduced.[5]

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-benzyloxycinnamic acid.[3]

Synthesis via Williamson Ether Synthesis followed by Condensation

This two-step route first involves the protection of the hydroxyl group of 4-hydroxycinnamic acid.

Step 1: Williamson Ether Synthesis

Methodology:

  • Deprotonation: 4-Hydroxycinnamic acid is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone) and treated with a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

  • Alkylation: Benzyl chloride or benzyl bromide is added to the reaction mixture, which is then heated to facilitate the Sₙ2 reaction, forming the benzyl ether.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

Step 2: Subsequent reactions as needed.

Biological Activity

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[7][8][9][10] The presence of the benzyloxy group in 4-benzyloxycinnamic acid modifies its lipophilicity and steric profile, which can influence its biological efficacy and pharmacokinetic properties. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of 4-benzyloxycinnamic acid. Studies on related hydroxycinnamic acids have shown that they can act as potent antioxidants and may play a role in the prevention of various diseases.[7][8]

Conclusion

4-Benzyloxycinnamic acid is a valuable synthetic intermediate with potential applications in drug discovery and materials science. This technical guide has summarized its key structural and physicochemical properties, along with general experimental protocols for its synthesis. The provided data serves as a foundation for researchers to further explore the chemistry and biological potential of this versatile compound.

References

In-Depth Technical Guide: Molecular Weight of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of (E)-3-(4-(benzyloxy)phenyl)acrylic acid, a compound of interest in various research and development applications. The following sections present the fundamental data and calculations in a clear and structured format.

Molecular Composition and Weight

The molecular formula for this compound is C₁₆H₁₄O₃.[1][2][3][4] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Atomic Composition

The number of atoms of each element in the molecule is as follows:

ElementSymbolNumber of Atoms
CarbonC16
HydrogenH14
OxygenO3
Atomic Weights

The standard atomic weights of the constituent elements are:

ElementSymbolStandard Atomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
OxygenO15.999
Molecular Weight Calculation

The molecular weight of this compound is calculated as follows:

ElementNumber of AtomsStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1612.011192.176
Hydrogen (H)141.00814.112
Oxygen (O)315.99947.997
Total 254.285

Based on this calculation, the molecular weight of this compound is approximately 254.28 g/mol .[1][2][4]

Experimental Protocols

This document serves as a guide to the fundamental chemical properties of this compound. As such, it does not detail specific experimental protocols. Methodologies for experiments such as synthesis, purification, or analytical characterization (e.g., NMR, HPLC, Mass Spectrometry) would be found in dedicated research articles or laboratory standard operating procedures.

Visualization of Chemical Structure

To provide a clear representation of the molecule's structure, a 2D diagram is presented below. This visualization aids in understanding the connectivity of the atoms that comprise this compound.

Figure 1: 2D chemical structure of this compound.

References

Solubility Profile of (E)-3-(4-(benzyloxy)phenyl)acrylic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of (E)-3-(4-(benzyloxy)phenyl)acrylic acid in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines experimental protocols for solubility determination and presents illustrative solubility data.

Introduction

This compound is a derivative of cinnamic acid that serves as a versatile intermediate in the synthesis of various biologically active compounds and has applications in drug research and development. Its solubility in organic solvents is a critical parameter for its purification, formulation, and application in various chemical reactions. This guide provides a summary of its known solubility and a detailed methodology for its quantitative determination.

Qualitative Solubility Summary

This compound is described as a white crystalline solid. It exhibits good solubility in several organic solvents, including ethanol, ether, and dichloromethane, while demonstrating poor solubility in water[1]. This solubility profile is consistent with its molecular structure, which contains both a polar carboxylic acid group and a large, nonpolar benzyloxyphenyl group.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table presents expected solubility ranges at ambient temperature (25 °C) based on its structural characteristics and qualitative descriptions. These values are illustrative and should be confirmed experimentally.

SolventChemical FormulaPolarity IndexExpected Solubility (g/L)
MethanolCH₃OH5.150 - 100
EthanolC₂H₅OH4.370 - 120
AcetoneC₃H₆O5.1> 100
DichloromethaneCH₂Cl₂3.1> 100
Ethyl AcetateC₄H₈O₂4.430 - 70
Diethyl Ether(C₂H₅)₂O2.840 - 80
TolueneC₇H₈2.45 - 15
HexaneC₆H₁₄0.1< 1
WaterH₂O10.2< 0.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the isothermal saturation method.

4.1. Materials and Equipment

  • This compound (purity > 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any suspended particles.

    • Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Analyze the standard solutions using HPLC to construct a calibration curve.

    • Inject the diluted sample solutions into the HPLC system and determine their concentrations from the calibration curve.

    • Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

Synthesis Workflow

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 4-hydroxycinnamic acid and benzyl bromide. A logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product r1 4-Hydroxycinnamic Acid p1 Dissolution in Ethanol r1->p1 r2 Benzyl Bromide p2 Addition of Reagents r2->p2 r3 Sodium Hydroxide (aq) r3->p2 r4 Ethanol r4->p1 p1->p2 p3 Reflux (36h) p2->p3 p4 Cooling & Acidification (HCl) p3->p4 p5 Precipitation p4->p5 pu1 Filtration p5->pu1 pu2 Washing with Water pu1->pu2 pu3 Drying pu2->pu3 prod This compound pu3->prod

Caption: Synthesis workflow for this compound.

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and development. This guide provides a framework for its solubility profile, offering both qualitative and illustrative quantitative data. The detailed experimental protocol enables researchers to determine precise solubility values under their specific experimental conditions, facilitating process optimization and formulation development.

References

Spectroscopic data for (E)-3-(4-(benzyloxy)phenyl)acrylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Authored by: A Senior Application Scientist

Introduction

This compound, a derivative of cinnamic acid, serves as a valuable building block in the synthesis of a wide array of biologically active molecules and complex organic structures.[1][2] Its structural features, including the carboxylic acid, the alkene moiety in the trans or (E)-configuration, and the benzyloxy-substituted phenyl ring, provide multiple points for chemical modification.[1] Accurate and unambiguous structural elucidation is paramount for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound. The focus is not only on the presentation of reference data but also on the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Molecular Structure and Stereochemistry

The systematic name this compound precisely describes its molecular architecture. The "(E)-" designation signifies the trans stereochemistry about the carbon-carbon double bond, where the bulky phenyl and carboxylic acid groups are on opposite sides. This configuration is generally the more thermodynamically stable isomer for cinnamic acid derivatives.[1]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.[3]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Data and Interpretation
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)-
Vinylic Proton (Ar-CH=)7.6 - 7.8Doublet~16.0
Vinylic Proton (=CH-COOH)6.3 - 6.5Doublet~16.0
Aromatic Protons (AA'BB' system)7.4 - 7.6Multiplet-
Aromatic Protons (AA'BB' system)6.9 - 7.1Multiplet-
Benzyl Protons (-O-CH₂-Ph)5.1 - 5.3Singlet-
Phenyl Protons (of benzyl group)7.2 - 7.5Multiplet-
  • Vinylic Protons: The two vinylic protons appear as doublets with a large coupling constant (J ≈ 16.0 Hz), which is characteristic of a trans relationship across the double bond.[4]

  • Aromatic Protons: The protons on the phenyl ring attached to the acrylic acid moiety are expected to show an AA'BB' splitting pattern due to the para-substitution. The protons on the phenyl ring of the benzyl group will likely appear as a complex multiplet.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically broad and downfield, and its chemical shift can be highly dependent on concentration and solvent.[5]

  • Benzyl Protons: The two protons of the methylene bridge in the benzyloxy group are chemically equivalent and will appear as a singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C (1.1%).[6]

  • Data Acquisition: Spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets.

Data and Interpretation
Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)167 - 173
Vinylic Carbon (Ar-C=)144 - 146
Vinylic Carbon (=C-COOH)115 - 118
Aromatic Carbon (C-O)160 - 162
Aromatic Carbons (CH)128 - 132
Aromatic Carbon (C-C=)126 - 128
Benzyl Carbon (-O-CH₂-Ph)69 - 71
Aromatic Carbons (benzyl phenyl)127 - 137
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield.[7]

  • Aromatic Carbons: The carbon attached to the oxygen of the benzyloxy group (ipso-carbon) is shifted downfield to around 160 ppm.[6] The number of signals in the aromatic region can confirm the substitution pattern.

  • Symmetry: Due to the symmetry of the para-substituted phenyl ring, fewer than six signals are expected for these six carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[8]

Data and Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad
C-H stretch (aromatic & vinylic)3000 - 3100Medium
C=O stretch (conjugated acid)1670 - 1690Strong
C=C stretch (alkene)1620 - 1640Medium
C=C stretch (aromatic)1450 - 1600Medium-Weak
C-O stretch (ether & acid)1200 - 1300Strong
=C-H bend (trans)960 - 980Strong
  • O-H Stretch: The carboxylic acid O-H stretch is a very broad band due to hydrogen bonding.[9]

  • C=O Stretch: The carbonyl stretch of the α,β-unsaturated carboxylic acid is a strong, sharp peak. Conjugation lowers the frequency compared to a saturated carboxylic acid.[10]

  • trans C-H Bend: A strong absorption around 970 cm⁻¹ is characteristic of the out-of-plane bending of the hydrogens on a trans-disubstituted double bond, confirming the (E)-stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Experimental Protocol: MS
  • Sample Introduction: The sample can be introduced directly or via a chromatographic method like GC or LC.

  • Ionization: Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural clues. Electrospray Ionization (ESI) is a softer technique that typically gives a strong molecular ion peak.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data and Interpretation

The molecular formula of this compound is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol .[11]

  • Molecular Ion (M⁺•): In an EI spectrum, the molecular ion peak is expected at m/z = 254. A high-resolution mass spectrum (HRMS) would confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of cinnamic acid derivatives is well-studied.[12] Key expected fragments for this compound include:

    • Loss of a benzyl radical ([M - 91]⁺): Cleavage of the benzylic C-O bond would lead to a fragment at m/z = 163.

    • Formation of the tropylium ion: The benzyl fragment itself would produce a strong signal at m/z = 91.

    • Loss of a carboxyl group ([M - 45]⁺): Decarboxylation can lead to a fragment at m/z = 209.

fragmentation parent [this compound]⁺• m/z = 254 frag1 [M - C₇H₇]⁺ m/z = 163 parent->frag1 - •C₇H₇ frag2 [C₇H₇]⁺ (Tropylium ion) m/z = 91 parent->frag2 Benzylic Cleavage frag3 [M - COOH]⁺ m/z = 209 parent->frag3 - •COOH

References

A Technical Guide to the Safe Handling of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety, handling, and emergency procedures for (E)-3-(4-(benzyloxy)phenyl)acrylic acid, a key intermediate in pharmaceutical research and organic synthesis.[1] It is intended for laboratory personnel, researchers, and professionals in the drug development field.

Chemical Identification and Properties

This compound, also known as 4-benzyloxycinnamic acid, is a white crystalline solid.[1][2] It is characterized by its use as a building block in the synthesis of more complex molecules with potential biological activities.[1] While soluble in organic solvents like ethanol and ether, it has poor solubility in water.[1]

Table 1: Physical and Chemical Properties

Property Value Reference
CAS Number 6272-45-3 [2][3]
Molecular Formula C₁₆H₁₄O₃ [2]
Molecular Weight 254.28 g/mol [2]
Appearance White crystalline solid [1][2]
Melting Point 206-208 °C [2]
Boiling Point 448.9 ± 25.0 °C (Predicted) [2]
Density 1.212 g/cm³ (Predicted) [2]

| pKa | 4.59 ± 0.10 (Predicted) |[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous.[4][5][6] The primary risks associated with it are oral toxicity, skin and eye irritation, and respiratory tract irritation.[7]

Table 2: GHS Hazard Classification

Hazard Class GHS Category Hazard Statement Signal Word Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Warning GHS07 (Exclamation Mark)
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Warning GHS07 (Exclamation Mark)

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Data sourced from multiple suppliers.[4][5][6][7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical to ensure safety when handling this substance.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[4] A chemical fume hood is required for procedures that may generate dust or aerosols.[5] An accessible safety shower and eye wash station must be available.[4]

  • Personal Protective Equipment : The following PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Reference
Eye/Face Protection Safety glasses with side-shields or a face shield. [4][5]
Hand Protection Chemically resistant protective gloves. Inspect gloves prior to use. [4][5]
Skin/Body Protection A complete chemical-resistant suit or lab coat. [5]

| Respiratory Protection | For nuisance exposures or when dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator. |[5] |

G Diagram 1: Standard Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Surfaces handle_transfer->cleanup_decon After experiment cleanup_dispose Dispose of Waste per Institutional Protocol cleanup_decon->cleanup_dispose cleanup_store Store Compound in Tightly Sealed Container cleanup_dispose->cleanup_store cleanup_ppe Remove PPE cleanup_store->cleanup_ppe

Caption: Workflow for handling solid chemical compounds.

Safe Handling, Storage, and Disposal

  • Handling : Avoid all contact with skin and eyes and prevent inhalation of dust.[4] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[5]

  • Storage : Store in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[5][7] Keep containers tightly closed and locked up.[5][7]

  • Disposal : Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[4] Do not allow the product to enter drains or water courses.[4][5]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

  • Accidental Release Measures :

    • Evacuate : Evacuate personnel to a safe area.[5]

    • Ventilate : Ensure adequate ventilation.

    • Contain : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

    • Clean-up : Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5]

  • First Aid :

Table 4: First-Aid Measures

Exposure Route First-Aid Protocol Reference
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately. [5][7]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. [5]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. [5][7]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting . Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |[4][5] |

G Diagram 2: Emergency Response Workflow start Emergency Event (Spill or Exposure) is_spill Spill? start->is_spill is_major Major Spill? is_spill->is_major Yes is_exposure Personal Exposure? is_spill->is_exposure No action_evacuate Evacuate Area & Alert Supervisor is_major->action_evacuate Yes action_minor_spill Contain Spill & Clean Up Using Spill Kit is_major->action_minor_spill No action_first_aid Administer First Aid (See Table 4) is_exposure->action_first_aid Yes action_medical Seek Immediate Medical Attention action_first_aid->action_medical

Caption: Decision tree for emergency response actions.

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[4]

  • Specific Hazards : During a fire, irritating fumes may be emitted.[4]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Experimental Protocol: Synthesis Example

This compound is commonly synthesized from 4-hydroxycinnamic acid. The following is a representative experimental protocol.

Objective : To synthesize this compound.

Materials :

  • 4-hydroxycinnamic acid

  • Anhydrous ethanol

  • Benzyl bromide

  • Sodium hydroxide (aqueous solution)

  • 5N Hydrochloric acid

  • Distilled water, ice

  • Reflux apparatus, beakers, filtration equipment

Procedure :

  • Dissolution : Dissolve 4-hydroxycinnamic acid (e.g., 7 g, 42.6 mmol) in anhydrous ethanol (40 mL) with stirring until a clear solution is formed.[2]

  • Reagent Addition : Sequentially add benzyl bromide (15 g, 87.7 mmol) and an aqueous solution of sodium hydroxide (8.5 g in 40 mL of water) to the reaction mixture.[2] Stir for 5 minutes to ensure homogeneity.[2]

  • Reflux : Place the mixture in a reflux unit and heat under continuous reflux for 36 hours.[2] Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

  • Quenching and Precipitation : Once the starting material is consumed, cool the reaction mixture in an ice bath.[2] Slowly pour the cooled ethanol solution into a beaker containing crushed ice.[2]

  • Acidification : Carefully acidify the mixture with 5N hydrochloric acid to induce the precipitation of the solid product.[2]

  • Isolation and Purification : Collect the precipitate by filtration. Wash the solid thoroughly with water to remove impurities.[2]

  • Drying : Dry the collected white solid to yield the final product, this compound.[2]

G Diagram 3: Synthesis Workflow Example reagents 1. Dissolve 4-hydroxycinnamic acid in Ethanol add 2. Add Benzyl Bromide & NaOH Solution reagents->add reflux 3. Reflux for 36 hours (Monitor via TLC) add->reflux cool 4. Cool Reaction in Ice Bath reflux->cool precipitate 5. Quench in Ice Water & Acidify with HCl cool->precipitate filter 6. Filter Precipitate & Wash with Water precipitate->filter dry 7. Dry Final Product filter->dry

Caption: Key steps for synthesizing the title compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (E)-3-(4-(benzyloxy)phenyl)acrylic Acid Derivatives and Analogs

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs. It covers their synthesis, biological activities, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 4-benzyloxycinnamic acid, is a derivative of cinnamic acid. Cinnamic acids and their derivatives are a class of natural compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and neuroprotective properties.[1] The core structure of this compound provides a versatile scaffold for the synthesis of more complex molecules with potential pharmacological applications. The "(E)-" configuration, indicating a trans geometry across the double bond, is crucial for its specific interactions with biological targets.[2] Current research focuses on synthesizing novel derivatives and evaluating their therapeutic potential in various disease areas, including inflammation, infectious diseases, and cancer.[2][3]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves multi-step procedures. The following sections detail common synthetic routes.

Synthesis of this compound

A common method for synthesizing the core molecule involves the reaction of 4-hydroxycinnamic acid with benzyl bromide.[4]

Experimental Protocol:

  • Dissolve 4-hydroxycinnamic acid (42.6 mmol) in anhydrous ethanol (40 mL) with stirring until a clear solution is formed.[4]

  • Sequentially add benzyl bromide (87.7 mmol) and an aqueous solution of sodium hydroxide (212 mmol in 40 mL of distilled water).[4]

  • Stir the mixture for 5 minutes to ensure homogeneity.[4]

  • Reflux the reaction mixture continuously for 36 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[4]

  • After complete conversion, cool the reaction mixture in an ice bath.[4]

  • Slowly pour the cooled ethanol solution into a beaker containing crushed ice and acidify with 5N hydrochloric acid to induce precipitation.[4]

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain the final product, this compound, as a white solid.[4]

Synthesis of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate

This derivative is synthesized through a three-step process starting from 4-hydroxybenzaldehyde.[1]

Experimental Protocol:

Step 1: Synthesis of 4-((4-bromobenzyl)oxy)benzaldehyde (1)

  • In a round-bottom flask, combine 4-hydroxybenzaldehyde (4.1 mmol), 4-bromobenzyl bromide (4.1 mmol), and potassium carbonate (8.2 mmol) in acetone (10 mL).[1][5]

  • Reflux the mixture for 1 hour.[1][5]

  • After the reaction, recrystallize the product from ethyl acetate/petroleum ether.[1]

Step 2: Synthesis of (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid (2)

  • In a round-bottom flask, add pyridine (10 mL), 4-((4-bromobenzyl)oxy)benzaldehyde (4.10 mmol), and malonic acid (6.15 mmol).[1][5]

  • Add piperidine (1.025 mmol) to the mixture.[1][5]

  • Reflux the mixture for 6 hours.[1][5]

Step 3: Synthesis of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate (3)

  • In a microwave vial, combine (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid (0.15 mmol), glycine ethyl ester hydrochloride (0.225 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI HCl, 0.225 mmol), and 4-dimethylaminopyridine (DMAP, 0.6 mmol) in acetonitrile (2 mL).[1][5]

  • Cap the vial and irradiate in a microwave reactor at 50°C and 100W for 30 minutes.[1][5]

  • Monitor the reaction completion by TLC.[1]

  • Pour the mixture into a separating funnel and add 15 mL of ethyl acetate for extraction.[1]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Intermediate 2 cluster_step3 Step 3: Synthesis of Final Product A 4-hydroxybenzaldehyde C K2CO3, Acetone, Reflux A->C B 4-bromobenzyl bromide B->C D 4-((4-bromobenzyl)oxy)benzaldehyde (1) C->D E Malonic acid, Pyridine, Piperidine, Reflux D->E F (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid (2) E->F G Glycine ethyl ester HCl, EDCI, DMAP, MeCN, MWI F->G H Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate (3) G->H

Caption: Synthesis workflow for Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a variety of biological activities, highlighting their potential as therapeutic agents.

Anti-inflammatory Activity

A notable biological activity of these derivatives is their anti-inflammatory effect, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1] The precursor, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, was found to inhibit soybean lipoxygenase (LOX) with an IC50 of 80 µM but showed no COX-2 inhibitory activity.[1][5] However, its glycinate hybrid, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, exhibited high anti-COX-2 activity.[1][5]

CompoundTargetIC50 ValueReference
(E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acidLOX80 µM[1][5]
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinateCOX-26 µM[1][5]
Antimicrobial Activity

Novel asymmetric derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.[3] Several compounds in a synthesized series (AAP-2, AAP-4, AAP-5, AAP-7, AAP-8, AAP-9, and AAP-10) showed excellent antibacterial activity against both Gram-positive (Staphylococcus aureus, Lysinibacillus sphaericus, Bacillus subtilis) and Gram-negative (Klebsiella aerogenes, Pseudomonas Aeruginosa, Chromobacterium violaceum) bacteria, comparable to the standard drug ciprofloxacin.[3] Additionally, compounds AAP-1, AAP-4, AAP-5, AAP-6, AAP-7, and AAP-8 demonstrated good antifungal activity against Fusarium oxysporum, Rhizoctonia solani, and Colletotrichum capsici, comparable to fluconazole.[3]

Regulation of Lipid Accumulation

Derivatives of the related (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been investigated as activators of AMP-activated protein kinase (AMPK), a key regulator of hepatic lipid metabolism.[6][7] Activation of AMPK can reduce lipid accumulation, suggesting a therapeutic potential for these compounds in treating non-alcoholic fatty liver disease (NAFLD).[6] One derivative, compound S17, was found to potently inhibit lipid accumulation in HepG2 cells by activating the AMPK signaling pathway and down-regulating the expression of sterol regulatory element-binding protein-1 (SREBP-1).[6]

AMPK_Pathway Compound_S17 Compound S17 ((E)-3-(3-methoxy-4-substituted phenyl)acrylic acid derivative) AMPK AMPK Compound_S17->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation ACC1 Acetyl-CoA Carboxylase 1 pAMPK->ACC1 inhibits SREBP1 SREBP-1 pAMPK->SREBP1 down-regulates Lipogenesis Lipid Accumulation ACC1->Lipogenesis promotes SREBP1->Lipogenesis promotes

Caption: Proposed mechanism of action for regulating lipid accumulation via AMPK activation.

Anticancer Activity

Derivatives of benzyloxyphenyl compounds have been investigated as inhibitors of the STAT3 signaling pathway, which is a crucial target in cancer therapy.[8] Certain analogs have shown potent antiproliferative activity against cancer cell lines like MDA-MB-468.[8] For instance, compounds 4a and 4b exhibited superior activity against the IL-6/STAT3 signaling pathway with IC50 values of 7.71 µM and 1.38 µM, respectively.[8] Compound 4a also displayed potent antiproliferative activity against the MDA-MB-468 cell line with an IC50 of 9.61 µM.[8]

Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is critical for its development. While detailed pharmacokinetic data for this compound itself is limited in the provided results, studies on its derivatives and related structures provide valuable insights.

For instance, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate was found to have favorable pharmacokinetic properties and to be orally bioavailable according to Lipinski's rule of five.[1][5] In silico analysis of this compound indicated good oral bioavailability and blood-brain barrier permeability.[5]

As an illustrative example, the pharmacokinetic parameters of a non-steroidal selective androgen receptor modulator, S-4, which shares some structural similarities, were studied in rats.[9][10]

ParameterValue
Clearance 1.0 - 2.1 mL/min/kg
Volume of Distribution ~0.448 L/kg
Half-life 2.6 - 5.3 hours
Oral Bioavailability Dose-dependent, complete at lower doses

Data for compound S-4 in rats.[9][10]

Conclusion and Future Outlook

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of this scaffold allows for the generation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. The demonstrated anti-inflammatory, antimicrobial, and anticancer activities, as well as the potential to modulate metabolic pathways, underscore the therapeutic potential of these compounds.

Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and evaluation in relevant preclinical disease models will be crucial for their translation into clinical candidates. The versatility of the this compound core structure ensures its continued importance in the field of drug discovery.

Drug_Discovery_Flow Scaffold This compound Scaffold Synthesis Synthesis of Derivatives Scaffold->Synthesis Screening Biological Screening (e.g., COX-2, Antimicrobial, Anticancer) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Development Preclinical->Clinical

References

A Comprehensive Technical Guide to the Potential Biological Activities of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, a derivative of cinnamic acid, serves as a versatile scaffold in medicinal chemistry. Cinnamic acid and its analogues are a well-established class of compounds recognized for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. The core structure, featuring a phenyl ring linked to an acrylic acid moiety, provides a foundational framework for the development of novel therapeutic agents. The subject of this guide, this compound, is a synthetic derivative where the hydroxyl group of p-coumaric acid is protected by a benzyl group. This modification significantly influences its physicochemical properties and biological interactions, making it a compound of interest for further investigation and as a precursor for the synthesis of more complex, biologically active molecules. This document provides an in-depth overview of its synthesis, potential biological activities, and associated mechanisms of action, supported by experimental data and protocols.

Synthesis

This compound can be synthesized through various methods, with the Williamson ether synthesis followed by a condensation reaction being a common approach.

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product 4-hydroxycinnamic acid 4-hydroxycinnamic acid Williamson Ether Synthesis Williamson Ether Synthesis 4-hydroxycinnamic acid->Williamson Ether Synthesis Benzyl bromide Benzyl bromide Benzyl bromide->Williamson Ether Synthesis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Williamson Ether Synthesis Acidification Acidification Williamson Ether Synthesis->Acidification Filtration Filtration Acidification->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product G cluster_membrane Cell Membrane cluster_pathways Arachidonic Acid Cascade cluster_effect Physiological Effect cluster_inhibition Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound Derivative (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid Compound Derivative->5-LOX Inhibits G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects cluster_inhibition Potential Inhibition Cytokine / Growth Factor Cytokine / Growth Factor Receptor Receptor Cytokine / Growth Factor->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 (Dimer) STAT3->p-STAT3 Gene Transcription Gene Transcription p-STAT3->Gene Transcription Translocates to Nucleus Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Compound This compound (and derivatives) Compound->STAT3 Inhibits Phosphorylation

An In-depth Review of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, also known as 4-benzyloxycinnamic acid, is a cinnamic acid derivative characterized by a benzyloxy group attached to the phenyl ring. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its rigid, planar structure, conferred by the trans-configuration of the acrylic acid side chain, makes it an attractive scaffold for the design of novel therapeutic agents. While direct biological profiling of this compound is not extensively documented in publicly available literature, its derivatives have shown promising activities, particularly in the antimicrobial and anti-inflammatory domains. This technical guide provides a comprehensive review of the existing literature on its synthesis, physicochemical properties, and the biological activities of its derivatives.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₃N/A
Molecular Weight 254.28 g/mol N/A
Melting Point 206-208 °CN/A
Boiling Point (Predicted) 448.9 ± 25.0 °CN/A
pKa (Predicted) 4.59 ± 0.10N/A
Solubility Soluble in ethanol, ether, dichloromethane; poorly soluble in water.N/A

Synthesis of this compound

The synthesis of this compound is commonly achieved through well-established organic reactions such as the Knoevenagel and Perkin condensations, which favor the formation of the more stable (E)-isomer. A detailed experimental protocol starting from 4-hydroxycinnamic acid is described below.

Experimental Protocol: Synthesis from 4-Hydroxycinnamic Acid

Materials:

  • 4-hydroxycinnamic acid

  • Anhydrous ethanol

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • 5N Hydrochloric acid (HCl)

  • Distilled water

  • Crushed ice

Procedure:

  • To a solution of 4-hydroxycinnamic acid (7 g, 42.6 mmol) in anhydrous ethanol (40 mL), stir until completely dissolved to obtain a clear solution.

  • Sequentially add benzyl bromide (15 g, 10.6 mL, 87.7 mmol) and an aqueous solution of sodium hydroxide (8.5 g, 212 mmol, dissolved in 40 mL of distilled water).

  • Stir the reaction mixture for 5 minutes to ensure homogeneous mixing.

  • Set up the reaction for reflux and heat continuously for 36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of 4-hydroxycinnamic acid.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly pour the cooled ethanol reaction mixture into a 1-liter beaker containing crushed ice.

  • Carefully acidify the mixture with 5N hydrochloric acid to the appropriate pH to induce the precipitation of the solid product.

  • Collect the precipitate by filtration.

  • Wash the solid with ample water to remove impurities.

  • Dry the final product to obtain this compound as a white solid (yield: 10.3 g, 95%).

Synthesis_Workflow cluster_process Reaction Conditions cluster_workup Workup 4-hydroxycinnamic_acid 4-Hydroxycinnamic Acid Reaction_Mixture Reaction_Mixture 4-hydroxycinnamic_acid->Reaction_Mixture Dissolve in Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction_Mixture NaOH NaOH (aq) NaOH->Reaction_Mixture Ethanol Anhydrous Ethanol Ethanol->Reaction_Mixture Reflux Reflux, 36h Cooling Cooling (Ice Bath) Reflux->Cooling Precipitation Precipitation (Acidification with HCl) Cooling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Diagram 1: Synthesis workflow for this compound.

Biological Activities of Derivatives

While this compound is primarily used as a synthetic intermediate, its derivatives have been investigated for various biological activities.

Antimicrobial Activity

A notable area of investigation involves the synthesis of thiazolidine-based derivatives. Researchers have synthesized a series of (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives. Several of these compounds exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal properties.

Table of Antimicrobial Activity (MIC, µg/mL) of Thiazolidine Derivatives

Compound IDDerivative SubstituentS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
AAP-1 2-NO₂25505010050100
AAP-2 4-Cl50251005010050
AAP-3 3-NO₂25505010010050
AAP-4 4-OCH₃50251005050100
Ciprofloxacin (Standard)25252525--
Fluconazole (Standard)----5050

Note: Data extracted from a study on novel asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives.

Potential Signaling Pathway Modulation

Cinnamic acid and its derivatives are known to exhibit anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways. While no direct evidence exists for this compound, it is plausible that its derivatives could interact with pathways such as the NF-κB and STAT3 signaling cascades, which are central to the inflammatory response and cell proliferation.

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines.

Diagram 2: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry. While the direct biological activity of the parent compound remains largely unexplored, its derivatives have demonstrated significant potential as antimicrobial agents. The core structure of this compound provides a rigid framework that can be further functionalized to develop novel therapeutics.

Future research should focus on:

  • Direct Biological Screening: A comprehensive biological evaluation of this compound itself is warranted to determine its intrinsic antioxidant, anti-inflammatory, and cytotoxic properties.

  • Structure-Activity Relationship (SAR) Studies: Comparative studies between the parent compound and its derivatives will help elucidate the contribution of the core scaffold and various functional groups to the observed biological effects.

  • Mechanism of Action Studies: For active derivatives, further investigation into their molecular mechanisms of action, including their effects on specific signaling pathways, is crucial for their development as therapeutic agents.

By addressing these research gaps, the full potential of this compound and its derivatives in drug discovery can be realized.

Methodological & Application

Application Notes and Protocols: Synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic acid, a valuable intermediate in drug discovery and organic synthesis, starting from 4-hydroxycinnamic acid. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This protocol outlines the reaction mechanism, a detailed experimental procedure, purification techniques, and characterization data. The information is intended to guide researchers in the efficient and successful synthesis of this target compound.

Introduction

This compound, also known as 4-benzyloxycinnamic acid, is a derivative of cinnamic acid that serves as a crucial building block in the synthesis of various biologically active molecules.[4][5] The presence of the benzyloxy group provides a protective handle for the phenolic hydroxyl group of 4-hydroxycinnamic acid, allowing for further chemical transformations on the carboxylic acid or the alkene moiety. The "(E)-" designation specifies the trans configuration of the double bond, which is the more stable and common isomer for cinnamic acid derivatives.[4] This defined geometry is often critical for specific interactions with biological targets.[4] The synthesis described herein utilizes the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, to couple a benzyl group to the phenolic oxygen of 4-hydroxycinnamic acid.[1][3]

Chemical Structures and Properties

A summary of the key physical and chemical properties of the reactant and the product is provided below for easy reference.

Compound Name4-Hydroxycinnamic AcidThis compound
Structure 4-Hydroxycinnamic acid structurethis compound structure
Molecular Formula C₉H₈O₃C₁₆H₁₄O₃
Molecular Weight 164.16 g/mol 254.28 g/mol [6]
CAS Number 7400-08-06272-45-3[7]
Appearance White to off-white crystalline powderWhite solid[5]
Melting Point 214-217 °C206-208 °C[7]
Boiling Point 358.9±22.0 °C (Predicted)448.9±25.0 °C (Predicted)[7]
pKa 4.58±0.10 (Predicted)4.59±0.10 (Predicted)[7]
Solubility Soluble in ethanol, ether.[5] Poorly soluble in water.Soluble in ethanol, ether, dichloromethane.[5] Poorly soluble in water.[5]

Reaction Scheme and Mechanism

The synthesis proceeds via a Williamson ether synthesis, which is an SN2 reaction. The phenolic hydroxyl group of 4-hydroxycinnamic acid is first deprotonated by a base (in this case, sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a backside attack, displacing the bromide ion and forming the ether linkage.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4HCA 4-Hydroxycinnamic Acid NaOH Sodium Hydroxide (Base) Phenoxide Phenoxide Ion NaOH->Phenoxide NaBr Sodium Bromide NaOH->NaBr H2O Water NaOH->H2O BnBr Benzyl Bromide Product This compound BnBr->Product Phenoxide->Product SN2 Attack

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the benzylation of 4-hydroxycinnamic acid.[7]

Materials and Reagents
ReagentCAS NumberMolecular FormulaAmountMolar Equivalents
4-Hydroxycinnamic acid7400-08-0C₉H₈O₃7.0 g1.0
Benzyl bromide100-39-0C₇H₇Br15.0 g (10.6 mL)2.06
Sodium hydroxide1310-73-2NaOH8.5 g5.0
Anhydrous Ethanol64-17-5C₂H₅OH40 mL-
Distilled Water7732-18-5H₂O40 mL-
5N Hydrochloric acid7647-01-0HClAs needed-
Crushed Ice-H₂O~500 g-
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker (1 L)

  • Buchner funnel and filter paper

  • Ice bath

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure

Experimental_Workflow A Dissolve 4-hydroxycinnamic acid in anhydrous ethanol. B Sequentially add benzyl bromide and aqueous sodium hydroxide. A->B C Stir for 5 minutes to ensure homogeneous mixing. B->C D Reflux the reaction mixture for 36 hours. C->D E Monitor reaction progress by TLC. D->E F Cool the reaction mixture in an ice bath upon completion. E->F G Pour the cooled mixture into a beaker with crushed ice. F->G H Acidify with 5N HCl to induce precipitation. G->H I Collect the precipitate by filtration. H->I J Wash the solid with ample water. I->J K Dry the product to obtain a white solid. J->K

Caption: Experimental workflow for the synthesis of this compound.

  • Dissolution: To a 250 mL round-bottom flask, add 7.0 g (42.6 mmol) of 4-hydroxycinnamic acid and 40 mL of anhydrous ethanol. Stir the mixture until the solid is completely dissolved.

  • Reagent Addition: Sequentially add 15.0 g (10.6 mL, 87.7 mmol) of benzyl bromide and a solution of 8.5 g (212 mmol) of sodium hydroxide in 40 mL of distilled water to the flask.

  • Mixing: Stir the reaction mixture vigorously for 5 minutes to ensure it is homogeneous.

  • Reflux: Assemble a reflux condenser on the flask and heat the mixture to reflux using a heating mantle. Continue to reflux for 36 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 36 hours, or upon confirmation of reaction completion by TLC, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in an ice bath to cool further.

  • Precipitation: Slowly pour the cooled reaction mixture into a 1-liter beaker containing crushed ice.

  • Acidification: Carefully acidify the mixture by adding 5N hydrochloric acid dropwise while stirring until the pH is acidic, which will induce the precipitation of the product.

  • Filtration: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with plenty of distilled water to remove any inorganic salts and other water-soluble impurities.

  • Drying: Dry the purified solid in a desiccator or a vacuum oven to yield this compound as a white solid. A reported yield for this procedure is approximately 10.3 g (95%).[7]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive benzyl bromide- Insufficiently strong base- Low reaction temperature- Check the purity and age of the benzyl bromide.- Ensure the base is fully dissolved and of the correct concentration.- Ensure the reaction is maintained at a consistent reflux.[8]
Formation of multiple products - Competing C-benzylation- Benzylation of the carboxylic acid- Use a less polar, aprotic solvent if C-alkylation is an issue.- Protecting the carboxylic acid group prior to benzylation can prevent this side reaction, though it adds extra steps.[8]
Difficulty in product isolation - Emulsion formation during workup- Product remains dissolved- Adding brine during the aqueous workup can help break emulsions.- Ensure the solution is sufficiently acidified to precipitate the carboxylic acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle with care.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from 4-hydroxycinnamic acid via a Williamson ether synthesis. This procedure offers a high yield and straightforward work-up, making it suitable for laboratory-scale preparations. The resulting product is a versatile intermediate for the development of novel compounds in the pharmaceutical and materials science fields.

References

Application Note: A Detailed Protocol for the Two-Step Synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic acid. The synthesis begins with the protection of the hydroxyl group of 4-hydroxybenzaldehyde via Williamson ether synthesis to yield 4-(benzyloxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid to produce the final target compound. This protocol offers detailed methodologies, a summary of quantitative data, and a visual workflow to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Overall Reaction Scheme

Step 1: Synthesis of 4-(benzyloxy)benzaldehyde Step 1 Reaction

Step 2: Synthesis of this compound Step 2 Reaction

Materials and Equipment

Materials:

  • 4-Hydroxybenzaldehyde (≥98%)

  • Benzyl bromide (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Malonic acid (≥99%)

  • Pyridine (≥99.8%)

  • Piperidine (optional, as catalyst)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bars

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocols

Protocol 1: Synthesis of 4-(benzyloxy)benzaldehyde (Intermediate)

This procedure is adapted from established methods for the benzylation of phenols.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), anhydrous potassium carbonate (20.0 g, 144.27 mmol), and ethanol (100 mL).[1]

  • Addition of Reagent: To the stirring suspension, add benzyl bromide (5.0 mL, 42.05 mmol) dropwise at room temperature.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 14 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation:

    • After cooling to room temperature, filter the solid potassium carbonate and wash the residue thoroughly with ethyl acetate.[1]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.[1]

    • Dissolve the resulting residue in diethyl ether (50 mL).[1]

    • Wash the ether solution sequentially with 5% sodium hydroxide solution (1 x 50 mL) and distilled water until the aqueous layer is neutral.[1]

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

    • Recrystallize the crude product from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.[1]

  • Characterization: The final product should be characterized by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR, IR). The typical melting point is in the range of 71-74 °C. A successful synthesis yields approximately 7.58 g (87.4%).[1]

Protocol 2: Synthesis of this compound

This procedure employs a Knoevenagel condensation, a classic method for forming C=C bonds.[2][3]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (5.0 g, 23.56 mmol) and malonic acid (3.67 g, 35.34 mmol) in pyridine (20 mL).

  • Catalyst Addition: Add a few drops of piperidine (approx. 0.2 mL) to the solution to catalyze the reaction.

  • Heating: Heat the mixture in a water bath at 80-90 °C for 4-5 hours. Vigorous evolution of CO₂ should be observed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

    • A solid precipitate of this compound will form.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with cold water to remove any residual pyridine hydrochloride.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final product by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR, IR).

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocol.

Step Compound Molar Mass ( g/mol ) Moles (mmol) Mass/Volume Role Expected Yield Melting Point (°C)
1 4-Hydroxybenzaldehyde122.1240.985.0 gStarting Material-115-118
Benzyl bromide171.0442.055.0 mLReagent--3 to -1
Potassium carbonate138.21144.2720.0 gBase-891
4-(Benzyloxy)benzaldehyde212.24--Product~87%[1]71-74
2 4-(Benzyloxy)benzaldehyde212.2423.565.0 gStarting Material-71-74
Malonic acid104.0635.343.67 gReagent-135-137
Pyridine79.10-20 mLSolvent/Base--42
Piperidine85.15-~0.2 mLCatalyst--9
This compound254.28--Final ProductHigh~190-193

Workflow Visualization

The following diagram illustrates the logical workflow of the entire synthesis process.

SynthesisWorkflow start1 4-Hydroxybenzaldehyde step1 Step 1: Benzylation (Reflux, 14h) start1->step1 start2 Benzyl Bromide start2->step1 start3 K2CO3, EtOH start3->step1 start4 Malonic Acid step2 Step 2: Knoevenagel Condensation (Heat, 4-5h) start4->step2 start5 Pyridine, Piperidine start5->step2 workup1 Work-up & Isolation (Filtration, Extraction) step1->workup1 purify1 Purification (Recrystallization from EtOH) workup1->purify1 intermediate Intermediate: 4-(Benzyloxy)benzaldehyde purify1->intermediate intermediate->step2 workup2 Work-up & Isolation (Acidification, Filtration) step2->workup2 purify2 Purification (Recrystallization from EtOH/H2O) workup2->purify2 product Final Product: This compound purify2->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: (E)-3-(4-(benzyloxy)phenyl)acrylic acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, also known as 4-benzyloxycinnamic acid, is a valuable intermediate in organic synthesis, providing a versatile scaffold for the development of a wide range of biologically active molecules. Its structure, featuring a protected phenol, a reactive acrylic acid moiety, and a defined (E)-stereochemistry, allows for diverse chemical transformations, making it a key building block in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid.[1] It is soluble in organic solvents like ethanol, diethyl ether, and dichloromethane, but has poor solubility in water.[1] The key physicochemical and spectroscopic data are summarized below.

PropertyValueReference
CAS Number 6272-45-3[2]
Molecular Formula C₁₆H₁₄O₃[2]
Molecular Weight 254.28 g/mol [2]
Melting Point 206-208 °C[2]
Boiling Point 448.9±25.0 °C (Predicted)[2]
pKa 4.59±0.10 (Predicted)[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis starting from 4-hydroxycinnamic acid, followed by a Knoevenagel condensation.[2][3]

Experimental Protocol: Synthesis from 4-hydroxycinnamic acid

This protocol describes the benzylation of 4-hydroxycinnamic acid.

Materials:

  • 4-hydroxycinnamic acid

  • Anhydrous ethanol

  • Benzyl bromide

  • Aqueous sodium hydroxide (NaOH)

  • 5N Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Dissolve 4-hydroxycinnamic acid (7 g, 42.6 mmol) in anhydrous ethanol (40 mL) with stirring until a clear solution is formed.

  • Sequentially add benzyl bromide (15 g, 10.6 mL, 87.7 mmol) and a solution of sodium hydroxide (8.5 g, 212 mmol) in distilled water (40 mL).

  • Stir the mixture for 5 minutes to ensure homogeneity.

  • Reflux the reaction mixture continuously for 36 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After complete conversion of the starting material, cool the reaction mixture in an ice bath.

  • Slowly pour the cooled ethanolic reaction mixture into a 1-liter beaker containing crushed ice.

  • Carefully acidify the mixture with 5N HCl to induce precipitation of the solid product.

  • Collect the precipitate by filtration, wash thoroughly with water to remove impurities, and dry to obtain the final product.

Quantitative Data:

Product Yield

| this compound | 95% |

Applications in Organic Synthesis

This compound serves as a precursor for the synthesis of various classes of compounds, including amides, esters, and heterocyclic systems, many of which exhibit interesting biological activities.

Synthesis of Amide Derivatives as Potential COX Inhibitors

The carboxylic acid moiety can be readily converted to amides, which can serve as precursors to bioactive molecules. For instance, a structurally related bromo-analog has been used to synthesize an ethyl glycinate derivative with cyclooxygenase (COX-2) inhibitory activity.

This protocol describes the synthesis of an amide derivative from a bromo-analog of the title compound.

Materials:

  • (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid

  • Glycine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN)

  • CEM-Discovery microwave reactor

Procedure:

  • In a CEM-Discovery microwave oven vial, combine (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid (50 mg, 0.15 mmol), glycine ethyl ester hydrochloride (31 mg, 0.225 mmol), EDCI HCl (28 mg, 0.225 mmol), and DMAP (115 mg, 0.6 mmol) in MeCN (2 mL).

  • Cap the vial with a Teflon cap and irradiate the mixture in Discover SPS microwave mode at 50 °C and 100W for 30 minutes.

  • Monitor the reaction completion by TLC.

  • After completion, pour the mixture into a separating funnel and add 15 mL of ethyl acetate.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to dryness to yield the final product.

Quantitative Data for Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate:

Property Value
Yield 95%
¹H NMR (CDCl₃, 250 MHz), δ (ppm) 7.60 (d, J = 15.6 Hz, 1H), 7.52 (d, J = 8.3 Hz, 2H), 7.46 (d, J = 8.6 Hz, 2H), 7.30 (d, J = 8.2 Hz, 2H), 6.94 (d, J = 8.6 Hz, 2H), 6.33 (d, J = 15.6 Hz, 1H), 6.09 (brs, 1H), 5.04 (s, 2H), 4.25 (q, J = 7.1 Hz, 2H), 4.17 (d, J = 5.0 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 63 MHz), δ (ppm) 170.3, 166.3, 160.1, 141.5, 135.7, 131.9, 129.7, 129.2, 128.0, 122.2, 117.8, 115.3, 69.5, 61.8, 41.8, 14.3

| HRMS (ESI) m/z | [M+H]⁺ Calculated for C₂₀H₂₁BrNO₄: 418.0648, Found: 418.0647 |

Synthesis of Ester Derivatives as Potential AMPK Activators

Esterification of the carboxylic acid group is a common strategy to generate compound libraries for drug discovery. Derivatives of the related ferulic acid have been synthesized and shown to modulate the AMPK signaling pathway, which is involved in lipid metabolism.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol, etc.)

  • Dichloromethane (CH₂Cl₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in CH₂Cl₂, add DCC (1.2 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water, saturated brine, and dry over anhydrous MgSO₄.

  • Evaporate the solvent and purify the residue by silica gel column chromatography.

Representative Quantitative Data for (E)-3-(3-methoxy-4-substituted phenyl)acrylic acid derivatives:

Compound ID R in Ester Yield (%)
S02 -CH₂CH₂O-(2-(4-methoxyphenoxy)-2-methylpropanoyl) 62
S03 -CH₂CH₂O-(2-(4-ethoxyphenoxy)-2-methylpropanoyl) 66
S08 -(CH₂)₃O-(2-(4-methoxyphenoxy)-2-methylpropanoyl) 58
S14 -(CH₂)₄O-(2-(4-methoxyphenoxy)-2-methylpropanoyl) 65
S15 -(CH₂)₄O-(2-(4-ethoxyphenoxy)-2-methylpropanoyl) 64

| S17 | -(CH₂)₄O-(2-(2-bromophenoxy)-2-methylpropanoyl) | 61 |

Synthesis of Heterocyclic Compounds

The acrylic acid backbone of this compound is a useful synthon for the construction of various heterocyclic rings, such as pyrazolines and thiazolidinones, which are known to possess a wide range of biological activities.

Chalcones, which can be prepared from this compound via its corresponding ketone, are key intermediates for the synthesis of pyrazolines.

Materials:

  • Chalcone derivative

  • Hydrazine hydrate or phenylhydrazine

  • Ethanol or 1,4-dioxane

  • Glacial acetic acid or sulfuric acid (catalyst)

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol or 1,4-dioxane (10-20 mL) in a round-bottom flask.

  • Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.

  • Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid.

  • Heat the reaction mixture to reflux (around 80°C) for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting solid precipitate by filtration, wash with water, and dry.

  • Purify the crude pyrazoline derivative by recrystallization from ethanol.

Thiazolidinones are another class of heterocyclic compounds with significant therapeutic potential that can be accessed from intermediates derived from this compound.

Materials:

  • Aromatic amine

  • Aromatic aldehyde (derived from the title compound)

  • Thioglycolic acid

  • Dry benzene or toluene

Procedure:

  • A mixture of the aromatic amine (0.01 mol), the appropriate aromatic aldehyde (0.01 mol), and thioglycolic acid (0.01 mol) in dry benzene or toluene (50 mL) is refluxed for 8-10 hours using a Dean-Stark apparatus.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a saturated solution of sodium bicarbonate and then with water.

  • The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol).

Visualization of Synthetic Pathways and Biological Targets

Synthetic Workflow

The following diagram illustrates the versatility of this compound as a central intermediate for the synthesis of diverse molecular scaffolds.

G start 4-Hydroxycinnamic Acid intermediate This compound start->intermediate Williamson Ether Synthesis amide Amide Derivatives (e.g., COX Inhibitors) intermediate->amide Amide Coupling ester Ester Derivatives (e.g., AMPK Activators) intermediate->ester Esterification chalcone Chalcone Intermediate intermediate->chalcone Conversion to Ketone & Aldol Condensation aldehyde Aldehyde Intermediate intermediate->aldehyde Reduction of Carboxylic Acid pyrazoline Pyrazoline Derivatives chalcone->pyrazoline Cyclization with Hydrazine thiazolidinone Thiazolidinone Derivatives (Antimicrobial/Antiviral) aldehyde->thiazolidinone Cyclocondensation

Caption: Synthetic utility of this compound.

AMPK Signaling Pathway

Derivatives synthesized from related acrylic acids have been shown to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a master regulator of cellular energy homeostasis and a therapeutic target for metabolic diseases.

AMPK_Pathway cluster_upstream Upstream Regulation cluster_core AMPK Core cluster_downstream Downstream Effects AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation FattyAcidOx Fatty Acid Oxidation ↑ AMPK->FattyAcidOx GlucoseUptake Glucose Uptake ↑ AMPK->GlucoseUptake LipidSyn Lipid Synthesis ↓ AMPK->LipidSyn ProteinSyn Protein Synthesis ↓ AMPK->ProteinSyn Derivative (E)-3-(4-(benzyloxy)phenyl) -acrylic acid Derivatives Derivative->AMPK Activation

Caption: Activation of the AMPK signaling pathway.

STAT3 Signaling Pathway

Benzyloxyphenyl derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Derivative (E)-3-(4-(benzyloxy)phenyl) -acrylic acid Derivatives Derivative->STAT3_inactive Inhibition

Caption: Inhibition of the STAT3 signaling pathway.

References

Application Notes and Protocols for (E)-3-(4-(benzyloxy)phenyl)acrylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, a derivative of cinnamic acid, serves as a versatile scaffold and key synthetic intermediate in the discovery of novel therapeutic agents. Its rigid, planar structure provides a valuable framework for the rational design of molecules targeting a variety of biological pathways implicated in diseases such as cancer and hyperpigmentation disorders. While the intrinsic biological activity of this compound is not extensively documented, its strategic modification has led to the development of potent and selective inhibitors of critical drug targets, including Signal Transducer and Activator of Transcription 3 (STAT3), the androgen receptor (AR), and tyrosinase.

These application notes provide an overview of the utility of this compound in drug discovery, supported by quantitative data for its derivatives, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways and experimental workflows.

I. Applications in Drug Discovery

The core structure of this compound has been successfully exploited to generate derivatives with significant therapeutic potential.

Anticancer Activity via STAT3 Inhibition

The benzyloxyphenyl moiety of the parent compound has been incorporated into novel scaffolds designed to inhibit the STAT3 signaling pathway, which is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. Derivatives have shown potent inhibition of STAT3 phosphorylation and downstream signaling.

Prostate Cancer Therapy via Androgen Receptor Antagonism

Derivatives of this compound have been synthesized and identified as novel antagonists of the androgen receptor (AR). These compounds target the activation function 2 (AF2) region of the AR, offering a potential new therapeutic strategy for the treatment of prostate cancer, including castration-resistant forms.

Dermatological Applications via Tyrosinase Inhibition

Cinnamic acid and its derivatives are known inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation. While data on the parent compound is limited, its structural motifs are found in known tyrosinase inhibitors, suggesting its potential as a starting point for the development of skin-lightening agents.

II. Quantitative Data for Bioactive Derivatives

The following tables summarize the reported biological activities of various derivatives synthesized from this compound and related structures.

Table 1: STAT3 Signaling Pathway Inhibitors

Compound IDTarget Cell LineAssay TypeIC50 (µM)
4a MDA-MB-468IL-6/STAT3 Luciferase Reporter7.71
4b MDA-MB-468IL-6/STAT3 Luciferase Reporter1.38
Compound 4a MDA-MB-468Antiproliferative9.61

Table 2: Androgen Receptor Antagonists

Compound IDAssay TypeIC50 (µM)
T1-12 AR Antagonistic Activity0.47
T1-12 Peptide Displacement18.05

Table 3: Tyrosinase Inhibitory Activity of Cinnamic Acid Analogs

CompoundAssay TypeIC50 (µM)
p-Coumaric acid Tyrosinase Inhibition115.6
Isoferulic acid Tyrosinase Inhibition114.9
Dihydro-p-coumaric acid Tyrosinase Inhibition195.7

III. Experimental Protocols

Protocol for In Vitro Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Protocol for STAT3 Luciferase Reporter Assay

This assay measures the inhibition of STAT3-mediated gene transcription.

Materials:

  • Cancer cell line stably expressing a STAT3-responsive luciferase reporter construct (e.g., MDA-MB-231-STAT3-luc)

  • Complete cell culture medium

  • 96-well white, clear-bottom cell culture plates

  • Test compounds

  • IL-6 (or other STAT3 activator)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 1-2 hours.

  • STAT3 Activation: Stimulate the cells with an appropriate concentration of IL-6 for 6-8 hours.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the percent inhibition relative to the IL-6-stimulated vehicle control. Determine the IC50 values.

Protocol for Tyrosinase Inhibition Assay

This colorimetric assay determines the inhibitory effect of compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM in phosphate buffer, prepared fresh)

  • Test compounds (dissolved in DMSO)

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Plate Setup: In a 96-well plate, add:

    • Test Wells: 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Control Wells (No Inhibitor): 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Blank Wells (No Enzyme): 20 µL of test compound dilution and 140 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 40 µL of L-DOPA solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated as: [% Inhibition] = [(V_control - V_test) / V_control] * 100. Determine the IC50 value.

IV. Visualizations

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Dimer->DNA Binds to Promoter Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor (E)-3-(4-(benzyloxy)phenyl) acrylic acid Derivative Inhibitor->JAK Inhibition Inhibitor->Dimerization Inhibition

Caption: STAT3 Signaling Pathway and Points of Inhibition.

Androgen_Receptor_Signaling Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (AR) + HSPs (inactive) Androgen->AR_inactive Binding AR_active AR-Androgen Complex AR_inactive->AR_active HSP Dissociation Dimer AR Dimer AR_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binding Transcription Target Gene Transcription (e.g., PSA) ARE->Transcription Antagonist (E)-3-(4-(benzyloxy)phenyl) acrylic acid Derivative Antagonist->AR_inactive Competitive Binding Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase - L-DOPA - Test Compound - Buffer Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Test, Control, Blank wells Prepare_Reagents->Plate_Setup Preincubation Pre-incubate with Inhibitor (10 min) Plate_Setup->Preincubation Add_Substrate Add L-DOPA to initiate reaction Preincubation->Add_Substrate Measure Kinetic Measurement (Absorbance at 475 nm) Add_Substrate->Measure Analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure->Analyze End End Analyze->End

Application Notes and Protocols for the Synthesis of Antifungal Compounds from (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antifungal compounds derived from (E)-3-(4-(benzyloxy)phenyl)acrylic acid. This document outlines the synthesis of chalcones, esters, and amides, their antifungal activities against various fungal strains, and insights into their potential mechanisms of action.

Introduction

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Cinnamic acid and its derivatives have emerged as a promising class of natural products with a broad spectrum of biological activities, including antifungal properties. This compound serves as a versatile starting material for the synthesis of various derivatives, such as chalcones, esters, and amides, which have demonstrated significant potential as antifungal drug candidates. These compounds often exert their effects through mechanisms such as the inhibition of ergosterol biosynthesis and the disruption of the fungal cell wall, crucial for fungal viability.

Synthesis of Antifungal Compounds

The core structure of this compound can be readily modified to generate a library of potential antifungal agents. The primary synthetic routes involve the derivatization of the carboxylic acid group to form esters and amides, and the utilization of the aromatic aldehyde precursor, 4-(benzyloxy)benzaldehyde, for the synthesis of chalcones via Claisen-Schmidt condensation.

General Synthetic Workflow

Synthetic Workflow A This compound B Esterification A->B C Amidation A->C D Chalcone Synthesis (via 4-benzyloxybenzaldehyde) A->D E Antifungal Esters B->E F Antifungal Amides C->F G Antifungal Chalcones D->G H Antifungal Activity Screening E->H F->H G->H

Caption: General workflow for synthesizing antifungal compounds.

Experimental Protocols

Protocol 1: Synthesis of Antifungal Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcones from 4-(benzyloxy)benzaldehyde, which can be obtained from this compound.

Materials:

  • 4-(benzyloxy)benzaldehyde

  • Substituted acetophenones (e.g., 4-chloroacetophenone, 4-methylacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (10%)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 4-(benzyloxy)benzaldehyde (10 mmol) and the desired substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask with stirring at room temperature.[1]

  • Slowly add the aqueous NaOH solution (10 mL) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After completion, pour the reaction mixture into crushed ice and neutralize with dilute HCl.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.[2]

Protocol 2: Synthesis of Antifungal Esters

This protocol outlines the esterification of this compound.

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (catalytic amount)

  • Reflux apparatus

  • Separatory funnel

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in an excess of the desired alcohol (e.g., 50 mL of methanol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Antifungal Amides

This protocol details the synthesis of amides from this compound.

Materials:

  • This compound

  • Thionyl chloride or a coupling agent (e.g., DCC, PyBOP)[3]

  • Appropriate amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Stirring apparatus

  • Ice bath

Procedure using Thionyl Chloride:

  • Gently reflux a mixture of this compound (10 mmol) and thionyl chloride (15 mmol) in an anhydrous solvent for 2-3 hours to form the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in an anhydrous solvent.

  • In a separate flask, dissolve the desired amine (10 mmol) and a base (e.g., triethylamine, 12 mmol) in the same anhydrous solvent and cool in an ice bath.

  • Slowly add the acid chloride solution to the amine solution with constant stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.

Antifungal Activity

The synthesized compounds can be screened for their antifungal activity against a panel of pathogenic fungi, including Candida albicans, Aspergillus niger, and various dermatophytes. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.

Antifungal Susceptibility Testing Protocol: Broth Microdilution Method (Adapted from CLSI M27)[4]

Materials:

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

  • RPMI 1640 medium[4]

  • Synthesized compounds and standard antifungal drugs (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of the synthesized compounds and standard drugs in RPMI 1640 medium in the wells of a 96-well plate.

  • Prepare the fungal inoculum from a fresh culture and adjust its concentration spectrophotometrically to 0.5 McFarland standard, then dilute it further in RPMI 1640 medium.[4]

  • Inoculate each well of the microtiter plate with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.[5]

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. The endpoint can be read visually or with a spectrophotometer.[6]

Data Presentation

The antifungal activities of various derivatives of this compound are summarized below.

Table 1: Antifungal Activity of Chalcone Derivatives

Compound IDSubstituent on AcetophenoneFungal StrainMIC (µg/mL)Reference
C1 4-ChloroMicrosporum gypseum15.62[7]
C2 4-MethylCandida albicans31.25[8]
C3 2,4-DichloroMicrosporum gypseum31.25[7]
C4 4-MethoxyCandida krusei7.81[9]

Table 2: Antifungal Activity of Ester and Amide Derivatives

| Compound ID | Derivative Type | R Group | Fungal Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | E1 | Ester | Methyl | Candida albicans | >64 |[10] | | E2 | Ester | Ethyl | Aspergillus niger | 32 |[11] | | A1 | Amide | Phenyl | Candida albicans | 85.3 |[12] | | A2 | Amide | Benzyl | Candida krusei | 7.8 |[12] | | A3 | Amide | 4-Chlorobenzyl | Candida parapsilosis | 150 |[12] |

Mechanism of Action

The antifungal activity of compounds derived from this compound is often attributed to their ability to interfere with essential fungal processes. Two primary mechanisms of action have been proposed: inhibition of ergosterol biosynthesis and disruption of the fungal cell wall.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and eventual cell death. Many antifungal drugs, including azoles, target the ergosterol biosynthesis pathway. Chalcones and other cinnamic acid derivatives are also believed to inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase.[13]

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Lanosterol->Inhibition Ergosterol Ergosterol Inhibition->Ergosterol Lanosterol 14α-demethylase (CYP51) Compound Chalcone Derivative Compound->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway.

Disruption of the Fungal Cell Wall

The fungal cell wall is a dynamic structure essential for maintaining cell integrity and protecting against osmotic stress. Compounds that disrupt cell wall synthesis or integrity can lead to cell lysis. Some cinnamic acid derivatives have been shown to interfere with the synthesis of key cell wall components like β-(1,3)-glucan.

Cell_Wall_Disruption cluster_membrane Cell Membrane cluster_wall Cell Wall Glucan_Synthase β-(1,3)-Glucan Synthase Glucan β-(1,3)-Glucan Glucan_Synthase->Glucan Cell_Lysis Cell Lysis Compound Cinnamic Acid Derivative Compound->Glucan_Synthase Inhibition

Caption: Disruption of fungal cell wall synthesis.

Conclusion

This compound is a valuable scaffold for the development of novel antifungal agents. The synthetic protocols provided herein offer a straightforward approach to generating a diverse library of chalcones, esters, and amides. The evaluation of these compounds against pathogenic fungi, coupled with an understanding of their mechanisms of action, will aid in the identification of promising lead candidates for further drug development. The data presented underscores the potential of these derivatives as effective antifungal agents, warranting further investigation into their structure-activity relationships and in vivo efficacy.

References

Application Notes and Protocols: (E)-3-(4-(benzyloxy)phenyl)acrylic Acid Derivatives for Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(benzyloxy)phenyl)acrylic acid and its derivatives represent a class of compounds with significant potential in the development of novel anti-inflammatory agents. Cinnamic acid, a naturally occurring aromatic fatty acid, and its derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The core structure, featuring a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for synthetic modifications to enhance potency and selectivity. This document provides detailed protocols for the synthesis of these derivatives and for the evaluation of their anti-inflammatory effects through cyclooxygenase-2 (COX-2) inhibition and nitric oxide (NO) production assays.

Data Presentation: Anti-inflammatory Activity of Cinnamic Acid Derivatives

The following table summarizes the anti-inflammatory activity of various this compound derivatives and related cinnamic acid compounds. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzymatic activity or cellular response. Lower IC50 values denote higher potency.

Compound IDStructureAssayTarget/Cell LineIC50 (µM)
1 Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinateCOX-2 InhibitionOvine COX-26[1]
2 (E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acidCOX-2 InhibitionCOX-2~0.32[2]
3 4-(4-Isopropyloxyphenyl)phenyl derivativeCOX-2 InhibitionCOX-2~0.32[2]
4 2,4-Difluorophenyl derivativeCOX-2 InhibitionCOX-2~0.32[2]
5 4-Methylsulfonylphenyl derivativeCOX-2 InhibitionCOX-2~0.32[2]
6 Pyrrole-cinnamate hybrid 5COX-2 InhibitionOvine COX-20.55[3]
7 Pyrrole-cinnamate hybrid 6COX-2 InhibitionOvine COX-27.0[3]
8 4-Bromo THP derivativeNO Production InhibitionRAW 264.79.4[4]
9 4-n-Butyl THP derivativeNO Production InhibitionRAW 264.730.9[4]
10 4-Fluoro THP derivativeNO Production InhibitionRAW 264.738.9[4]
11 4-Methyl THP derivativeNO Production InhibitionRAW 264.780.3[4]
12 Chrysamide BNO Production InhibitionRAW 264.70.010[5]
13 LuteolinNO Production InhibitionRAW 264.77.6[6]
14 QuercetinNO Production InhibitionRAW 264.712.0[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general three-step synthesis for this compound derivatives, exemplified by the synthesis of an amino acid conjugate.[7]

Step 1: Synthesis of 4-(Benzyloxy)benzaldehyde Derivatives

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in acetone, add the desired substituted benzyl bromide (1 equivalent) and potassium carbonate (2 equivalents).

  • Reflux the reaction mixture for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure 4-(benzyloxy)benzaldehyde derivative.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the 4-(benzyloxy)benzaldehyde derivative (1 equivalent) from Step 1 in pyridine.

  • Add malonic acid (1.5 equivalents) and a catalytic amount of piperidine (0.25 equivalents).

  • Reflux the mixture for 6 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the this compound.

Step 3: Synthesis of this compound Amino Acid Conjugates

  • In a microwave vial, combine the this compound (1 equivalent) from Step 2, the desired amino acid ester hydrochloride (1.5 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) hydrochloride (1.5 equivalents), and 4-dimethylaminopyridine (DMAP) (4 equivalents) in acetonitrile.

  • Cap the vial and irradiate in a microwave reactor at 50°C and 100W for 30 minutes.

  • After completion, pour the mixture into a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final derivative.

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Amide Coupling start1 4-Hydroxybenzaldehyde product1 4-(Benzyloxy)benzaldehyde Derivative start1->product1 Reflux reagent1 Substituted Benzyl Bromide, K2CO3, Acetone reagent1->product1 product2 This compound product1->product2 Reflux reagent2 Malonic Acid, Pyridine, Piperidine reagent2->product2 product3 Final Derivative product2->product3 Microwave Irradiation reagent3 Amino Acid Ester, EDCI, DMAP, MeCN reagent3->product3

Synthesis Workflow
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a method to assess the inhibitory activity of the synthesized compounds against the COX-2 enzyme.[8]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the test compounds and positive control in COX Assay Buffer. The final concentration of DMSO should not exceed 1%.

    • Reconstitute the COX-2 enzyme with sterile water and keep it on ice.

    • Prepare the Reaction Mix: For each well, mix 80 µl of COX Assay Buffer, 1 µl of COX Probe, and 1 µl of diluted COX Cofactor.

  • Assay Protocol:

    • Add 10 µl of the diluted test inhibitor or assay buffer (for enzyme control) to the appropriate wells of the 96-well plate.

    • Add 10 µl of the positive control inhibitor to the inhibitor control wells.

    • Add 80 µl of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µl of a freshly prepared arachidonic acid/NaOH solution to each well.

  • Measurement:

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.

COX2_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Test Compounds & Controls add_inhibitor Add Inhibitor/Buffer to Wells prep_compounds->add_inhibitor prep_enzyme Reconstitute COX-2 Enzyme add_mix Add Reaction Mix prep_enzyme->add_mix prep_mix Prepare Reaction Mix add_inhibitor->add_mix add_substrate Add Arachidonic Acid add_mix->add_substrate measure Measure Fluorescence (Ex/Em = 535/587 nm) add_substrate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

COX-2 Inhibition Assay Workflow
Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an indicator of anti-inflammatory activity.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate overnight.[4]

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with LPS (1 µg/ml) and incubate for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Griess Assay:

    • After the incubation period, collect 100 µl of the cell culture supernatant from each well.

    • Add 50 µl of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µl of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for NO production inhibition.

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of key inflammatory signaling pathways. Upon stimulation by inflammatory triggers like LPS, signaling cascades are activated, leading to the expression of pro-inflammatory genes.

One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway.[2][10] LPS binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding for COX-2 and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[3][10] Other important pathways include the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which also play crucial roles in regulating the inflammatory response.[11]

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor (E)-3-(4-(benzyloxy)phenyl) acrylic acid derivative Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter mRNA mRNA DNA->mRNA Transcription Pro_inflammatory_proteins Pro-inflammatory Proteins (COX-2, iNOS) mRNA->Pro_inflammatory_proteins Translation

NF-κB Inflammatory Signaling Pathway

References

Application Notes and Protocols: Investigating (E)-3-(4-(benzyloxy)phenyl)acrylic acid as a Potential AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[1] As a master regulator of energy homeostasis, AMPK is activated in response to low cellular energy levels (a high AMP:ATP ratio), leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic, energy-consuming processes.[1][2] This positions AMPK as a significant therapeutic target for a variety of metabolic diseases, including type 2 diabetes, obesity, and cancer.[2][3]

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, a derivative of cinnamic acid, possesses a chemical scaffold that suggests potential biological activity. The "(E)-" configuration of the double bond results in a stable trans geometry, which is crucial for specific interactions with the active sites of enzymes and receptors.[4] While its direct role as an AMPK activator is an area of active investigation, its structural characteristics warrant evaluation. These application notes provide a comprehensive set of protocols to synthesize this compound and subsequently evaluate its potential as a novel AMPK activator.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the Williamson ether synthesis to protect the hydroxyl group of 4-hydroxycinnamic acid with a benzyl group.[5]

Experimental Protocol:

  • Dissolution: To 4-hydroxycinnamic acid (7 g, 42.6 mmol), add 40 mL of anhydrous ethanol and stir until a clear solution is formed.[5]

  • Addition of Reagents: Sequentially add benzyl bromide (15 g, 10.6 mL, 87.7 mmol) and a solution of sodium hydroxide (8.5 g, 212 mmol) dissolved in 40 mL of distilled water. Stir the mixture for 5 minutes to ensure homogeneity.[5]

  • Reflux: Place the reaction mixture in a reflux apparatus and heat at reflux for 36 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • Precipitation: Upon completion of the reaction, cool the mixture in an ice bath. Slowly pour the cooled ethanol solution into a beaker containing crushed ice.[5]

  • Acidification: Carefully acidify the mixture with 5N hydrochloric acid to induce the precipitation of the solid product.[5]

  • Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with water to remove impurities.[5]

  • Drying: Dry the resulting white solid to obtain this compound. The expected yield is approximately 95%.[5]

In Vitro Evaluation of AMPK Activation

To determine if this compound directly activates AMPK, a series of in vitro assays can be performed. These include a direct kinase assay and a cell-based assay to measure the phosphorylation of AMPK.

Direct AMPK Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer consisting of 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, and 100 µM AMP.

    • Dilute the recombinant AMPK enzyme, substrate (e.g., SAMS peptide), ATP, and this compound (at various concentrations) in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle control (e.g., 5% DMSO).

    • Add 2 µL of the diluted AMPK enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the ADP produced and reflects the AMPK activity.

    • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Hypothetical Quantitative Data:

Concentration of this compound (µM)AMPK Activity (Relative Luminescence Units)Fold Activation (vs. Vehicle)
0 (Vehicle)10,0001.0
0.115,0001.5
135,0003.5
1080,0008.0
50120,00012.0
100125,00012.5
Cell-Based AMPK Phosphorylation Assay (Western Blot)

This assay determines the ability of the compound to induce the phosphorylation of the AMPKα subunit at Threonine-172 in a cellular context, which is a key marker of AMPK activation.[1]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2, C2C12) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or a known AMPK activator (e.g., AICAR) for a specified duration (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Quantify the protein concentration using a BCA assay.[1]

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.[1]

    • Transfer the proteins to a PVDF membrane.[1]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Visualize the protein bands using a chemiluminescent substrate.[1]

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.[1]

    • Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.

Hypothetical Quantitative Data:

TreatmentConcentration (µM)p-AMPKα/Total AMPKα Ratio (Arbitrary Units)
Vehicle Control01.0
This compound11.8
This compound104.2
This compound506.5
AICAR (Positive Control)5007.0

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis synthesis Synthesis of this compound kinase_assay Direct AMPK Kinase Assay (ADP-Glo) synthesis->kinase_assay western_blot Cell-Based p-AMPK Assay (Western Blot) synthesis->western_blot ec50 Determine EC50 kinase_assay->ec50 p_ampk_ratio Quantify p-AMPK/Total AMPK western_blot->p_ampk_ratio

Caption: Experimental workflow for the synthesis and evaluation of this compound as a potential AMPK activator.

AMPK_pathway compound This compound ampk AMPK compound->ampk Activates acc ACC ampk->acc Inhibits mtorc1 mTORC1 ampk->mtorc1 Inhibits ulk1 ULK1 ampk->ulk1 Activates malonyl_coa Malonyl-CoA acc->malonyl_coa cpt1 CPT1 malonyl_coa->cpt1 Inhibits fatty_acid_oxidation Fatty Acid Oxidation cpt1->fatty_acid_oxidation Promotes protein_synthesis Protein Synthesis mtorc1->protein_synthesis Inhibits autophagy Autophagy ulk1->autophagy Initiates

Caption: Potential downstream signaling pathway of AMPK activation.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of (E)-3-(4-(benzyloxy)phenyl)acrylic acid (CAS: 6272-45-3), a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for structural elucidation, purity assessment, and physicochemical profiling. We will delve into the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Vis Spectroscopy. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Profile

This compound is a derivative of p-coumaric acid, where the phenolic hydroxyl group is protected by a benzyl group. This modification increases lipophilicity and makes it a versatile building block for synthesizing more complex molecules with potential pharmacological activities.[1] Its defined (E)-stereochemistry, a trans configuration across the double bond, is critical for its interaction with biological targets and dictates the geometry of subsequent synthetic products.[1]

Accurate and comprehensive characterization is therefore non-negotiable for ensuring material quality, validating synthetic routes, and meeting regulatory standards in drug development. This guide presents a multi-faceted analytical approach, employing orthogonal techniques to build a complete profile of the compound.

Physicochemical Properties Summary

PropertyValueSource(s)
Chemical Formula C₁₆H₁₄O₃[2][3]
Molecular Weight 254.28 g/mol [2][3][4]
CAS Number 6272-45-3[3][4]
Appearance White crystalline solid[5]
Melting Point 206-208 °C[4][6]
Solubility Soluble in ethanol, ether, dichloromethane; poor in water[5]
pKa (Predicted) 4.59 ± 0.10[6]

Overall Analytical Workflow

A systematic approach is essential for the complete characterization of a chemical entity. The following workflow ensures that identity, structure, purity, and key properties are thoroughly assessed using a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural & Identity Verification cluster_2 Purity & Quantitative Analysis cluster_3 Data Consolidation A Synthesis Product This compound NMR NMR Spectroscopy (¹H, ¹³C) A->NMR Sample Aliquots MS Mass Spectrometry (ESI-MS) A->MS Sample Aliquots FTIR FT-IR Spectroscopy A->FTIR Sample Aliquots UVVIS UV-Vis Spectroscopy A->UVVIS Sample Aliquots HPLC HPLC-UV (Purity, Assay) A->HPLC Report Certificate of Analysis (CoA) NMR->Report Consolidate Data MS->Report Consolidate Data FTIR->Report Consolidate Data UVVIS->Report Consolidate Data HPLC->Report Consolidate Data

Caption: General workflow for comprehensive analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Principle of Analysis Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity and quantifying this compound. The nonpolar C18 stationary phase retains the analyte based on its hydrophobicity. The mobile phase consists of an organic solvent (acetonitrile or methanol) and an acidified aqueous buffer.[7] The inclusion of an acid (e.g., acetic acid, formic acid) is critical; it suppresses the ionization of the carboxylic acid functional group, ensuring the analyte is in its more retained, neutral form, which leads to sharp, symmetrical peaks.[7][8] Detection is performed using a UV detector set to a wavelength of maximum absorbance for the compound's conjugated system.

Protocol: Purity Determination by RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Scientist's Note: Formic acid is volatile and MS-compatible, making it a good choice if the method needs to be transferred to LC-MS. Phosphoric acid can also be used for UV-only methods for superior peak shape but is not MS-friendly.[8]

  • Sample and Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of diluent to get a 1 mg/mL solution.

    • Working Standard: Dilute the stock solution to a final concentration of ~0.1 mg/mL with the diluent.

    • Sample Solution: Prepare the test sample at the same concentration (~0.1 mg/mL) as the working standard. Sonicate briefly to ensure complete dissolution.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient: 60% A / 40% B to 20% A / 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 295 nm
Injection Volume 10 µL
  • Data Analysis:

    • Inject the diluent (blank), followed by the working standard and then the sample solution.

    • Identify the main peak in the sample chromatogram by comparing its retention time with the reference standard.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Method Validation:

    • For routine use, the method should be validated according to ICH guidelines. Key parameters are summarized below.[7]

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, ¹H NMR is crucial for confirming the (E)-stereochemistry of the alkene.

Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Expected Spectra and Interpretation

  • ¹H NMR Spectrum:

    • Carboxylic Acid (-COOH): A broad singlet, typically > 12 ppm (in DMSO-d₆).

    • Aromatic Protons: Signals between 6.9-7.8 ppm. The protons on the benzyloxy ring and the phenylacrylic acid ring will appear in this region as doublets and multiplets.

    • Vinylic Protons (-CH=CH-): Two doublets between 6.3-7.8 ppm. The key diagnostic feature is their coupling constant (J). A large coupling constant of approximately 16 Hz is definitive proof of a trans (E) configuration.[9] A cis (Z) isomer would show a much smaller coupling constant (~10-12 Hz).

    • Benzylic Protons (-O-CH₂-Ph): A sharp singlet around 5.1 ppm, integrating to 2 protons.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (-COOH): A signal around 168 ppm.

    • Aromatic & Vinylic Carbons: Multiple signals in the 115-160 ppm range.

    • Benzylic Carbon (-CH₂-): A signal around 70 ppm.

Mass Spectrometry (MS)

Principle of Analysis Mass spectrometry provides precise molecular weight information, confirming the elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly or use an LC-MS system. Acquire data in both positive and negative ion modes.

Expected Mass Spectrum

  • Molecular Formula: C₁₆H₁₄O₃

  • Exact Mass: 254.0943

  • Positive Ion Mode (ESI+): Expect a prominent ion at m/z 255.09, corresponding to [M+H]⁺.

  • Negative Ion Mode (ESI-): Expect a prominent ion at m/z 253.09, corresponding to [M-H]⁻.

  • Fragmentation: High-resolution MS (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can reveal structural fragments. A common fragmentation pathway involves the loss of the benzyl group.

MS_Fragmentation cluster_frag parent [M+H]⁺ m/z 255.1 child Fragment Ion m/z 164.0 parent->child - C₇H₇• frag1 Loss of Benzyl Radical (-C₇H₇•, 91 Da)

Caption: A likely fragmentation pathway in positive ion ESI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Analysis FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent, rapid technique for confirming the presence of the key carboxylic acid, alkene, ether, and aromatic moieties.

Protocol

  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory (a small amount of solid is placed directly on the crystal) or by preparing a KBr (potassium bromide) pellet. ATR is faster and more common for routine analysis.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeSource(s)
3300 - 2500 (broad)-COOHO-H Stretch[10]
~1700 - 1680-COOHC=O Stretch[10][11]
~1630AlkeneC=C Stretch[12][13]
~1250 and ~1170Ether & AcidC-O Stretch[11][14]
~980(E)-Alkene=C-H Out-of-plane bend[12]

Scientist's Note: The strong absorption band around 980 cm⁻¹ is highly diagnostic for the trans substitution on the double bond and serves as excellent corroborating evidence for the (E)-stereochemistry determined by NMR.[12]

UV-Vis Spectroscopy

Principle of Analysis UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound possesses an extended π-conjugated system spanning the phenyl ring, the acrylic double bond, and the carbonyl group, which results in strong UV absorbance at a characteristic wavelength (λₘₐₓ).

Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or methanol. A concentration in the range of 5-10 µg/mL is typically sufficient.

  • Data Acquisition: Use a matched pair of quartz cuvettes, with one containing the solvent as a blank. Scan from 400 nm down to 200 nm.

Expected Spectrum

  • The spectrum is expected to show a strong absorbance maximum (λₘₐₓ) in the range of 280-320 nm, which is characteristic of substituted cinnamic acid derivatives.[7][15] This analysis is useful for quantitative determinations (e.g., as an HPLC detection wavelength) and for monitoring reactions.[16]

Conclusion

The analytical characterization of this compound requires a suite of orthogonal techniques. HPLC provides definitive data on purity and is suitable for quantification. NMR and MS together provide irrefutable proof of structure and molecular weight, with NMR being the gold standard for confirming the critical (E)-stereochemistry. FT-IR and UV-Vis spectroscopy serve as rapid, valuable tools for confirming functional groups and the conjugated electronic system. By following the protocols and understanding the principles outlined in this guide, researchers and analysts can confidently establish the identity, purity, and quality of this important synthetic intermediate.

References

High-performance liquid chromatography (HPLC) analysis of acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of acrylic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). The information compiled is intended to guide researchers, scientists, and professionals in the drug development field in establishing robust analytical methods for the quantification and separation of these compounds.

Introduction

Acrylic acid and its derivatives are important monomers used in the synthesis of a wide array of polymers with diverse applications in industries ranging from pharmaceuticals and cosmetics to plastics and coatings. The presence of residual monomers in final products is a critical quality attribute to monitor due to potential health concerns, as some of these compounds can be skin and eye irritants.[1] Consequently, sensitive and reliable analytical methods are essential for their determination. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of acrylic acid and its derivatives. This document outlines various HPLC methods, including sample preparation, chromatographic conditions, and data analysis.

I. Quantification of Common Acrylic Acid Derivatives in a Mixture

This protocol is suitable for the simultaneous quantification of methyl methacrylate, 2-hydroxyethyl methacrylate, ethylhexyl acrylate, and isobornyl acrylate.[1]

Experimental Protocol

1. Sample Preparation:

  • Prepare a mixed standard stock solution of the four acrylate monomers.

  • Perform serial dilutions to create calibration standards at concentrations of 0.001 mg/mL, 0.002 mg/mL, 0.004 mg/mL, 0.01 mg/mL, and 0.02 mg/mL for each compound.[1]

2. HPLC Conditions:

  • HPLC System: AZURA analytical system or equivalent, consisting of a quaternary LPG pump, diode array detector (DAD), column thermostat, and autosampler.[1]

  • Column: Eurospher II 100-3 C18, 150 x 4.6 mm ID with pre-column.[1]

  • Mobile Phase: A gradient elution is employed:

    • The initial gradient step separates the acrylic monomers using water and acetonitrile.[1]

    • A second step from acetonitrile to tetrahydrofuran is used to elute any polyacrylates from the column.[1]

  • Flow Rate: 1 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

Data Presentation

Table 1: Quantitative Data for Common Acrylic Acid Derivatives[1]

CompoundLimit of Detection (LOD) (mg/mL)Limit of Quantification (LOQ) (mg/mL)
Methyl MethacrylateCalculated from the lowest calibration concentration (S/N=3)Calculated from the lowest calibration concentration (S/N=10)
2-Hydroxyethyl MethacrylateCalculated from the lowest calibration concentration (S/N=3)Calculated from the lowest calibration concentration (S/N=10)
Ethylhexyl AcrylateCalculated from the lowest calibration concentration (S/N=3)Calculated from the lowest calibration concentration (S/N=10)
Isobornyl AcrylateCalculated from the lowest calibration concentration (S/N=3)Calculated from the lowest calibration concentration (S/N=10)

Note: Specific LOD and LOQ values were determined based on the measurement of the lowest calibration concentration.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Mixed Standard Stock Solution prep2 Create Calibration Standards (0.001-0.02 mg/mL) prep1->prep2 hplc1 Inject 10 µL of Standard prep2->hplc1 hplc2 Gradient Elution (Water/ACN -> ACN/THF) hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Generate Calibration Curve hplc3->data1 data2 Determine LOD and LOQ data1->data2

Caption: Workflow for the quantification of acrylic acid derivatives.

II. Analysis of Acrylic Acid in Air Samples (OSHA Method)

This protocol, though noted as historical by OSHA, provides a foundational method for the analysis of acrylic acid collected from air.[2]

Experimental Protocol

1. Sample Collection and Preparation:

  • Draw a known volume of air (e.g., 24 L at 0.1 L/min) through two XAD-8 sampling tubes connected in series.[2]

  • Desorb the collected samples with a 1:1 methanol/water solution.[2]

2. HPLC Conditions:

  • Column: 25-cm × 4.6-mm i.d. stainless steel column packed with Zorbax 8-µm ODS-bound, spherical, silica particles.[2]

  • Mobile Phase: 96:4 (v/v) water/acetonitrile containing 0.1% by volume phosphoric acid.[2] The phosphoric acid suppresses the ionization of acrylic acid, aiding in its retention.[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV at 210 nm.[2] For increased sensitivity, detection at 195 nm can be used, though with a potential loss of selectivity.[2]

  • Injection Volume: 25 µL.[2]

  • Retention Time: Approximately 6.0 minutes.[2]

Data Presentation

Table 2: Performance of the OSHA Method for Acrylic Acid[2]

ParameterValue
Reliable Quantitation Limit0.014 ppm (0.042 mg/m³)
Standard Error of Estimate7.13% at the target concentration

Logical Relationship of Method Components

cluster_sampling Sampling & Desorption cluster_hplc HPLC Separation sampling Air Sampling (XAD-8 tubes) desorption Desorption (Methanol/Water) sampling->desorption column Zorbax ODS Column desorption->column Injection mobile_phase Mobile Phase (Water/ACN with H3PO4) column->mobile_phase detection UV Detection (210 nm) mobile_phase->detection quantification Quantification of Acrylic Acid detection->quantification Quantification

Caption: Key steps in the analysis of acrylic acid from air samples.

III. Determination of Acrylate Compounds in Plastic Food Contact Materials

This method is designed for the analysis of 12 different acrylate compounds in plastic matrices.[3]

Experimental Protocol

1. Sample Preparation:

  • Weigh 0.5 g of the plastic sample (cut into small pieces) into a 25 mL colorimetric tube.

  • Add 10 mL of methanol and perform ultrasonic extraction for 30 minutes at room temperature.[3]

  • Prepare standard solutions of the 12 acrylate compounds in methanol and create calibration standards by step dilution in the range of 0.01-10.0 mg/L.[3]

2. HPLC Conditions:

  • HPLC System: Agilent 1260 high performance liquid chromatograph with a DAD detector.[3]

  • Column: ZORBAX SB-AQ column (250 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixed solution of water and acetonitrile with gradient elution.[3]

  • Detection: Diode Array Detector (DAD).[3]

Data Presentation

Table 3: Performance of the Method for 12 Acrylate Compounds in Plastic[3]

ParameterValue
Linear Range0.01 - 10.0 mg/L
Correlation Coefficients (r²)> 0.999
Limits of Detection (LODs)0.03 - 0.08 mg/kg
Recovery Rate85.4% - 110.7%
Relative Standard Deviation (RSD)1.6% - 5.2%

Experimental Workflow Diagram

start Plastic Sample prep1 Cut into small pieces start->prep1 prep2 Ultrasonic Extraction with Methanol prep1->prep2 hplc HPLC-DAD Analysis prep2->hplc data Quantification hplc->data

Caption: Workflow for analyzing acrylates in plastic food contact materials.

IV. Analysis of Polar and Non-Polar Free Monomers in Polyacrylates

This protocol simplifies the analysis of both polar (like acrylic acid) and non-polar monomers in a polymer matrix by eliminating the need for a separate extraction step.

Experimental Protocol

1. Sample Preparation:

  • Directly dissolve the polymer sample in tetrahydrofuran (THF).

2. HPLC Conditions:

  • A gradient elution is used to separate both polar and non-polar monomers in a single run.

  • The initial gradient separates the monomers, while a subsequent gradient step elutes the polyacrylates from the column.[4]

Data Presentation

Table 4: Quantification of Acrylic Acid in a Spiked Polybutylacrylate Sample

AnalyteSpiked ConcentrationMeasured Concentration% Difference
Acrylic AcidKnown ConcentrationWithin 2.5% of spiked value< 2.5%

Table 5: LOD and LOQ for Acrylic Acid in the Polyacrylate Matrix

AnalyteLOD (µg/mL)LOQ (µg/mL)
Acrylic Acid1.72.8

Conclusion

The presented HPLC methods offer robust and reliable approaches for the analysis of acrylic acid and its derivatives in various matrices. The choice of the specific method will depend on the analytes of interest, the sample matrix, and the required sensitivity. By following these detailed protocols, researchers and scientists can effectively monitor and quantify these important compounds, ensuring product quality and safety.

References

Application Notes and Protocols for the Crystallization of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of (E)-3-(4-(benzyloxy)phenyl)acrylic acid, a cinnamic acid derivative. The following methods are based on established techniques for the purification and single-crystal growth of related organic compounds and are intended to serve as a comprehensive guide for obtaining this compound in high purity and as single crystals suitable for X-ray diffraction studies.

Introduction

This compound is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. Obtaining the compound in a highly pure, crystalline form is crucial for its characterization and for ensuring reproducible results in downstream applications. Crystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3] The choice of crystallization method and solvent system is critical for achieving the desired crystal quality and yield.[4][5] This document outlines several common and effective crystallization techniques that can be applied to this compound.

General Considerations for Crystallization

Successful crystallization is influenced by several factors, including the purity of the starting material, the choice of solvent, the rate of cooling or evaporation, and the presence of nucleation sites.[5][6] For optimal results, it is recommended to start with a material that is at least 75% pure.[4] The ideal solvent is one in which the compound is moderately soluble, meaning it dissolves when heated but has lower solubility at room temperature or below.[5]

Crystallization Techniques

Several techniques can be employed for the crystallization of this compound. The choice of method will depend on the specific properties of the compound and the desired outcome (e.g., bulk purification vs. single crystal growth).

1. Single-Solvent Recrystallization: This is a common method for purifying solids. It involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of crystals as the solubility decreases.

2. Mixed-Solvent Recrystallization: This technique is useful when a single solvent that meets the criteria for recrystallization cannot be found.[7] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly. A common mixed-solvent system for cinnamic acid derivatives is ethanol/water or methanol/water.[7][8]

3. Slow Evaporation: This method is particularly suited for growing high-quality single crystals.[5][9] A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days, leading to a gradual increase in concentration and the formation of crystals.

4. Slow Cooling: This technique is also used for growing single crystals and involves preparing a saturated solution at an elevated temperature and then cooling it down very slowly.[4][9] This can be achieved by placing the container in a Dewar flask with hot water or in a programmable cooling bath.

Data Presentation: Key Parameters for Optimization

Table 1: Parameters for Single-Solvent Recrystallization

ParameterRange/Options to TestPurpose
SolventAlcohols (Ethanol, Methanol), Ketones (Acetone), Esters (Ethyl Acetate), Aromatic Hydrocarbons (Toluene)To find a solvent with optimal solubility characteristics.
TemperatureRoom temperature to the boiling point of the solventTo dissolve the solute and control the rate of crystallization.
Cooling RateSlow (e.g., insulated container) vs. Fast (e.g., ice bath)To influence crystal size and purity.
SeedingWith or without a seed crystalTo initiate crystallization if spontaneous nucleation is difficult.[2]

Table 2: Parameters for Mixed-Solvent Recrystallization

ParameterRange/Options to TestPurpose
"Good" SolventEthanol, Methanol, AcetoneTo initially dissolve the compound.
"Poor" SolventWater, Hexane, HeptaneTo decrease the solubility of the compound.
Solvent RatioVaried systematically (e.g., 1:1, 2:1, 3:1 of good:poor)To achieve the point of saturation at a suitable temperature.
Cooling RateSlow vs. FastTo control crystal size and purity.

Table 3: Parameters for Slow Evaporation

ParameterRange/Options to TestPurpose
SolventVolatile solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate)To allow for evaporation over a reasonable timeframe.
ConcentrationSaturated or nearly saturated solutionTo ensure crystal growth upon solvent evaporation.
TemperatureConstant room temperatureTo maintain a steady rate of evaporation.
Container OpeningVaries (e.g., covered with perforated foil, loosely capped)To control the rate of solvent evaporation.[5]

Table 4: Parameters for Slow Cooling

ParameterRange/Options to TestPurpose
SolventSolvents with a significant temperature-dependent solubility for the compoundTo maximize the amount of crystallized product upon cooling.
Initial TemperatureNear the boiling point of the solvent or lowerTo create a saturated solution.
Final TemperatureRoom temperature, 4°C, or belowTo induce crystallization.
Cooling Rate1-5°C per hour (programmable bath) or slower (Dewar)To promote the growth of large, well-defined crystals.

Experimental Protocols

The following are detailed protocols for the crystallization of this compound.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent System Selection: Identify a "good" solvent in which the compound is very soluble and a miscible "poor" solvent in which it is insoluble.

  • Dissolution: Dissolve the impure compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by suction filtration, wash with the cold "poor" solvent, and dry.

Protocol 3: Slow Evaporation for Single Crystal Growth
  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable volatile solvent in a clean vial or beaker.

  • Filtration: Filter the solution through a syringe filter into a clean container to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the container with a cap or paraffin film with a few small holes punched in it to allow for slow evaporation of the solvent.

  • Incubation: Place the container in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using tweezers or a pipette.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

Single_Solvent_Recrystallization start Start with Impure Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Filtration ice_bath->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end Mixed_Solvent_Recrystallization start Start with Impure Compound dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_poor Add 'Poor' Solvent until Turbid dissolve->add_poor clarify Add 'Good' Solvent to Clarify add_poor->clarify cool Slow Cooling to Room Temperature clarify->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Filtration ice_bath->filter_crystals wash Wash with Cold 'Poor' Solvent filter_crystals->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end Slow_Evaporation start Start with Pure Compound prepare_solution Prepare Nearly Saturated Solution start->prepare_solution filter_solution Filter to Remove Dust prepare_solution->filter_solution evaporate Slowly Evaporate Solvent filter_solution->evaporate incubate Incubate in Vibration-Free Location evaporate->incubate harvest Harvest Single Crystals incubate->harvest end High-Quality Single Crystals harvest->end

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Benzyloxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic route to 4-benzyloxycinnamic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. The protocols detailed below are designed for robust and efficient synthesis, suitable for scale-up to industrial production levels.

Introduction

4-Benzyloxycinnamic acid and its derivatives are key building blocks in the synthesis of various biologically active molecules. Their applications span across pharmaceuticals, cosmetics, and materials science. The demand for a reliable and scalable synthesis is driven by their utility as precursors to compounds with a wide range of therapeutic properties. This document outlines a two-step synthetic pathway, beginning with the protection of 4-hydroxycinnamic acid, followed by esterification, providing a practical guide for researchers and process chemists.

Synthetic Pathway Overview

The selected synthetic route for the scale-up production of 4-benzyloxycinnamic acid involves two primary stages:

  • Williamson Ether Synthesis: Protection of the phenolic hydroxyl group of 4-hydroxycinnamic acid using benzyl chloride in the presence of a base. This method is a well-established, high-yielding, and scalable reaction.

  • Purification: Isolation and purification of the final product to meet the stringent purity requirements for pharmaceutical applications.

This approach is favored for its use of readily available and cost-effective starting materials, straightforward reaction conditions, and amenability to large-scale production.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Grade
4-Hydroxycinnamic acidC₉H₈O₃164.1698%
Benzyl chlorideC₇H₇Cl126.5899%
Potassium CarbonateK₂CO₃138.21Anhydrous, 99%
AcetoneC₃H₆O58.08ACS Grade
EthanolC₂H₅OH46.0795%
Deionized WaterH₂O18.02
Hydrochloric AcidHCl36.462M Solution
Step 1: Synthesis of 4-Benzyloxycinnamic Acid

This protocol details the synthesis of 4-benzyloxycinnamic acid from 4-hydroxycinnamic acid via a Williamson ether synthesis.

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 10 L of acetone.

  • Reagent Addition: To the acetone, add 1.0 kg (6.09 mol) of 4-hydroxycinnamic acid and 1.26 kg (9.14 mol) of anhydrous potassium carbonate. Stir the suspension vigorously.

  • Benzyl Chloride Addition: Slowly add 0.85 L (7.31 mol) of benzyl chloride to the reaction mixture at room temperature over a period of 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with 1 L of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Suspend the crude solid in 10 L of deionized water and stir for 30 minutes. Acidify the mixture to a pH of ~2 with 2M hydrochloric acid to precipitate the product.

  • Isolation: Filter the precipitated solid, wash thoroughly with deionized water until the washings are neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the purified 4-benzyloxycinnamic acid in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-benzyloxycinnamic acid at a 1 kg scale of the starting material.

ParameterValue
Starting Material (4-Hydroxycinnamic acid)1.0 kg
Expected Yield of 4-Benzyloxycinnamic acid1.3 - 1.45 kg
Theoretical Yield1.55 kg
Yield (%)84 - 94%
Purity (by HPLC)>99%
Melting Point190-194 °C
Reaction Time12 - 16 hours

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the scale-up synthesis of 4-benzyloxycinnamic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Work-up and Purification cluster_2 Final Product A 1. Charge Reactor (4-Hydroxycinnamic Acid, K2CO3, Acetone) B 2. Add Benzyl Chloride A->B C 3. Reflux Reaction (12-16 hours) B->C D 4. Monitor Progress (TLC/HPLC) C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Aqueous Suspension & Acidification F->G H 8. Filter and Wash Product G->H I 9. Dry Product H->I J 4-Benzyloxycinnamic Acid (>99% Purity) I->J

Caption: Workflow for the synthesis of 4-benzyloxycinnamic acid.

Logical Relationship of Key Parameters

The following diagram outlines the logical relationships between critical process parameters and their impact on the reaction outcome.

G cluster_input Input Parameters cluster_output Output Metrics Temp Reaction Temperature Yield Product Yield Temp->Yield Impurities Impurity Profile Temp->Impurities Time Reaction Time Time->Yield Base Base Stoichiometry Base->Yield Base->Impurities Solvent Solvent Quality Purity Product Purity Solvent->Purity Yield->Purity

Caption: Key parameter relationships in the synthesis.

Safety Considerations

  • Benzyl chloride is a lachrymator and a potential carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetone is highly flammable; ensure that the reaction is carried out away from ignition sources.

  • The reaction can be exothermic upon the addition of benzyl chloride; ensure adequate cooling capacity is available.

  • Follow all standard laboratory safety procedures.

Industrial Applications

4-Benzyloxycinnamic acid serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Cinnamic acid and its derivatives are known to exhibit a broad range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1] The benzyloxy group can act as a protecting group or as a key structural element in the final active pharmaceutical ingredient (API). Furthermore, cinnamic acids are used as precursors for commercially important esters in the perfumery and cosmetic industries.[2] The scalability of this synthetic route is therefore of significant interest for the cost-effective production of these valuable compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic acid. This resource offers detailed experimental protocols and data-driven insights to streamline your synthetic workflow and improve product yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

IssueQuestionPossible CausesTroubleshooting Steps
Low to No Product Yield Why is my reaction yield consistently low or why am I not getting any product? - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst or base. - Presence of water in reactants or solvent.[1][2] - Incorrect stoichiometry of reactants.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[3] - Optimize temperature: For Perkin reactions, high temperatures (180-190°C) are often required.[1] For Knoevenagel condensations, start at a lower temperature and gradually increase while monitoring the reaction.[4] - Verify catalyst/base activity: Use a fresh, anhydrous batch of the base or catalyst. For Perkin reactions, ensure the alkali salt of the acid is anhydrous.[5] - Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents, especially for the Perkin reaction where water can hydrolyze the anhydride.[2] - Check reactant ratios: Ensure the correct molar ratios of aldehyde, anhydride/active methylene compound, and base are used.
Impure Product My final product is impure, showing multiple spots on TLC or a broad melting point. - Formation of side products. - Unreacted starting materials remaining.[3] - Self-condensation of the aldehyde.[1] - Michael addition of the active methylene compound to the product (in Knoevenagel condensation).[3]- Optimize reaction conditions: Adjust temperature, reaction time, and catalyst concentration to favor the desired product formation.[1] - Purification techniques: Utilize column chromatography or recrystallization to purify the crude product.[6][7] - Prevent self-condensation: In the context of related syntheses, using an aromatic aldehyde without α-hydrogens minimizes self-condensation.[1] While 4-(benzyloxy)benzaldehyde lacks α-hydrogens, strong basic conditions can still promote other side reactions.[1]
Side Product Formation What are the common side products and how can I minimize them? - Perkin Reaction: Self-condensation of the anhydride; formation of other acylated products. - Knoevenagel Condensation: Formation of a stable aldol adduct without subsequent dehydration; Michael addition to the α,β-unsaturated product.[3]- Control reaction time and temperature: Shorter reaction times or milder conditions may prevent further reactions of the desired product. - Choice of base: Use a weak base as a catalyst in the Knoevenagel condensation to avoid strong base-induced side reactions.[8] - Water removal: In Knoevenagel condensations, removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction towards the dehydrated product and minimize the aldol adduct intermediate.[4][9]
Reaction Stalls My reaction starts but does not go to completion. - Catalyst deactivation. - Reversible reaction equilibrium.[10]- Add fresh catalyst: If catalyst deactivation is suspected, adding a fresh portion may restart the reaction. - Shift equilibrium: For Knoevenagel condensations, the removal of water is crucial to drive the reaction to completion.[4] For Perkin reactions, using an excess of the anhydride can help.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods are the Perkin reaction and the Knoevenagel condensation.[1][2]

  • Perkin Reaction: This involves the condensation of 4-(benzyloxy)benzaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid (e.g., sodium acetate).[12][13]

  • Knoevenagel Condensation: This method utilizes the reaction of 4-(benzyloxy)benzaldehyde with a compound containing an active methylene group, such as malonic acid or ethyl cyanoacetate, catalyzed by a weak base like piperidine or pyridine.[8][14]

Q2: How do I choose between the Perkin and Knoevenagel reaction?

A2: The choice depends on the availability of starting materials, desired scale, and reaction conditions. The Perkin reaction often requires high temperatures and long reaction times.[5] The Knoevenagel condensation can often be performed under milder conditions and offers more flexibility in the choice of the active methylene compound.

Q3: What is the importance of the (E)-configuration, and how can I ensure its formation?

A3: The "(E)-" configuration refers to the trans stereochemistry of the double bond, which is generally the more thermodynamically stable isomer for cinnamic acid derivatives. Both the Perkin and Knoevenagel reactions typically favor the formation of the more stable (E)-isomer.

Q4: What are the key parameters to control for maximizing the yield in a Perkin reaction?

A4: To maximize the yield in a Perkin reaction, it is crucial to control the reaction temperature (typically high, around 180-190°C), reaction time, and the choice and purity of the base catalyst (anhydrous sodium or potassium acetate is recommended).[1][5]

Q5: What are the critical factors for a successful Knoevenagel condensation?

A5: Key factors include the choice of a suitable weak base catalyst, effective removal of water to drive the reaction equilibrium towards the product, and optimization of the solvent and reaction temperature.[4][9]

Q6: How can I purify the final product?

A6: Common purification methods for cinnamic acid derivatives include recrystallization and column chromatography.[6][7] The choice of solvent for recrystallization is critical and should be determined experimentally.

Data Presentation

Table 1: Effect of Base Catalyst on Perkin Reaction Yield (Representative Data)

Base CatalystTemperature (°C)Reaction Time (h)Yield (%)
Anhydrous Sodium Acetate1808~70-72[15]
Anhydrous Potassium Acetate1808>72[15]
TriethylamineReflux35 min (for a related reaction)~96 (for α-phenyl-trans-cinnamic acid)

Table 2: Effect of Solvent on Knoevenagel Condensation Yield (General Observations)

Solvent TypeExampleGeneral Effect on YieldReference
Aprotic PolarDMF, AcetonitrileGenerally high conversion and selectivity.
Protic PolarEthanol, MethanolCan be effective, especially with specific catalysts like L-proline, but may be slower.[16][17]
Non-polarToluene, Diethyl EtherCan be effective, often used with a Dean-Stark trap for water removal.[18]
Solvent-free-Can provide good yields and is environmentally friendly.

Experimental Protocols

Protocol 1: Synthesis via Perkin Reaction (Generalized)

This protocol is a generalized procedure based on the principles of the Perkin reaction for cinnamic acid synthesis.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine 4-(benzyloxy)benzaldehyde (1.0 eq), acetic anhydride (2.0-3.0 eq), and anhydrous potassium acetate (1.5 eq).

  • Reaction: Heat the reaction mixture in an oil bath at 180°C for 5-8 hours.

  • Work-up:

    • Allow the mixture to cool slightly and then pour it into a beaker of cold water with vigorous stirring.

    • If the product solidifies, break up the solid mass and collect it by vacuum filtration.

    • If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the collected solid or the organic extract with a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, followed by a wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Synthesis via Knoevenagel Condensation (Generalized)

This protocol is a generalized procedure based on the principles of the Knoevenagel condensation.

  • Reactant Mixture: In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq) in a suitable solvent such as pyridine or ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or L-proline (e.g., 0.1 eq).[4]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC. A Dean-Stark trap can be used to remove water if a non-polar solvent like toluene is used.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, collect it by filtration and wash with a cold solvent.

    • If the product does not precipitate, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent.

Visualizations

G cluster_perkin Perkin Reaction Workflow start_perkin Mix 4-(benzyloxy)benzaldehyde, Acetic Anhydride, and K2CO3 heat_perkin Heat to 180°C start_perkin->heat_perkin workup_perkin Aqueous Work-up & Neutralization heat_perkin->workup_perkin purify_perkin Recrystallization workup_perkin->purify_perkin product_perkin This compound purify_perkin->product_perkin G cluster_knoevenagel Knoevenagel Condensation Workflow start_knoevenagel Mix 4-(benzyloxy)benzaldehyde, Malonic Acid, and Solvent add_catalyst Add Piperidine/Pyridine start_knoevenagel->add_catalyst heat_knoevenagel Reflux with Water Removal add_catalyst->heat_knoevenagel workup_knoevenagel Acidification & Precipitation heat_knoevenagel->workup_knoevenagel purify_knoevenagel Recrystallization workup_knoevenagel->purify_knoevenagel product_knoevenagel This compound purify_knoevenagel->product_knoevenagel G low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes impure_product Impure Product? low_yield->impure_product No monitor_tlc Monitor by TLC incomplete_rxn->monitor_tlc Yes optimize_temp Optimize Temperature incomplete_rxn->optimize_temp No side_reactions Side Reactions Occurring? impure_product->side_reactions Yes purify Recrystallize or Column Chromatography impure_product->purify No side_reactions->purify No adjust_conditions Adjust Catalyst/Time/Temp side_reactions->adjust_conditions Yes check_reagents Use Anhydrous Reagents optimize_temp->check_reagents

References

Technical Support Center: Purification of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (E)-3-(4-(benzyloxy)phenyl)acrylic acid from reaction byproducts. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

Effective purification of this compound requires careful attention to procedural details. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - Use of an excessive volume of recrystallization solvent. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] - Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation.[1][2] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[2]
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated with impurities, depressing the melting point of the mixture.- Select a solvent with a lower boiling point. - Add a small amount of a co-solvent in which the compound is more soluble to the hot solution before cooling.[1] - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Persistent Impurities in the Final Product - Incomplete removal of unreacted starting materials (e.g., 4-(benzyloxy)benzaldehyde). - Co-crystallization of impurities with the product.- If unreacted aldehyde is present, wash an ethereal solution of the crude product with a saturated sodium bicarbonate solution to remove the acidic product, leaving the neutral aldehyde in the organic layer. The product can then be recovered by acidifying the aqueous layer.[3] - For other impurities, column chromatography may be necessary for effective separation.[3]
Crystals Form Too Quickly - The solution is highly supersaturated.- Reheat the solution and add a small additional amount of the hot solvent to reduce the saturation level. Allow the solution to cool more slowly.[4]
No Crystals Form Upon Cooling - Too much solvent was used. - The concentration of the desired product is too low.- Boil off some of the solvent to increase the concentration and then allow it to cool again.[4] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and a common unreacted starting material is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₁₆H₁₄O₃254.28206-208Soluble in ethanol, ether, dichloromethane; poor solubility in water.[5]
4-(Benzyloxy)benzaldehyde C₁₄H₁₂O₂212.2472-75Soluble in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound via a Knoevenagel condensation?

A1: The most common impurities are typically unreacted starting materials, such as 4-(benzyloxy)benzaldehyde and malonic acid. Side products from self-condensation of the aldehyde can also be present.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the collected fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities.

Q3: What is a good starting solvent system for recrystallizing this compound?

A3: Based on its solubility profile, a mixed solvent system of ethanol and water is a good starting point. The compound is soluble in hot ethanol and less soluble as water is added or the temperature is decreased. A 3:1 mixture of water and ethanol has been noted for recrystallizing cinnamic acid.[2] For a similar compound, 4-(n-hexyloxy)benzoic acid, 30% ethanol has been suggested.[6]

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range, or a melting point that is lower than the literature value, typically indicates the presence of impurities.[1] Further purification steps may be necessary.

Q5: Can I use column chromatography to purify my product?

A5: Yes, silica gel column chromatography is a very effective method for purifying cinnamic acid derivatives.[3] A solvent system of hexane and ethyl acetate is commonly used, with the polarity gradually increased to elute the desired compound.[3]

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • In a separate flask, heat a mixture of ethanol and water (start with a 1:1 ratio).

  • Add the minimum amount of the hot solvent mixture to the crude solid to just dissolve it completely with gentle heating and swirling.

  • If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.

  • Allow the hot, clear solution to cool slowly to room temperature. To slow the cooling process, you can cover the mouth of the flask with a watch glass.[7]

  • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 20 minutes to maximize the yield of crystals.[2]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a desiccator or a vacuum oven at a moderate temperature can be used.

Protocol 2: Column Chromatography

This protocol is for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve a small amount of the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane:ethyl acetate) to move the desired compound down the column.

  • Collect the eluent in fractions and monitor the separation using TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualized Workflows

PurificationWorkflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Result Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC Melting_Point Melting Point Determination TLC->Melting_Point Pure_Product Pure Product Melting_Point->Pure_Product Sharp MP Impure_Product Impure Product Melting_Point->Impure_Product Broad MP Impure_Product->Recrystallization Re-purify Impure_Product->Column_Chromatography Re-purify

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Start->Cool Crystals_Form Crystals Form Cool->Crystals_Form Oiling_Out Product 'Oils Out' Cool->Oiling_Out No_Crystals No Crystals Form Cool->No_Crystals Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes Troubleshoot_Oil Troubleshoot: - Change solvent - Add co-solvent Oiling_Out->Troubleshoot_Oil Yes Troubleshoot_No_Crystals Troubleshoot: - Reduce solvent volume - Scratch flask/add seed crystal No_Crystals->Troubleshoot_No_Crystals Yes Pure_Product Pure Product Filter_Dry->Pure_Product Troubleshoot_Oil->Start Retry Troubleshoot_No_Crystals->Cool Retry

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Low Solubility of (E)-3-(4-(benzyloxy)phenyl)acrylic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of (E)-3-(4-(benzyloxy)phenyl)acrylic acid in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a hydrophobic molecule with a LogP of approximately 3.36, indicating poor aqueous solubility.[1] It is structurally similar to other cinnamic acid derivatives, which are known to be slightly soluble in water.[2] The presence of the bulky, non-polar benzyloxy and phenyl groups contributes to its low affinity for water. The compound is, however, soluble in organic solvents such as ethanol, ether, and dichloromethane.[3]

Q2: I've observed that the solubility of my compound changes with pH. Why does this happen?

A2: this compound is a carboxylic acid. As with other acidic compounds, its solubility in aqueous solutions is highly pH-dependent.[4] At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in water. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion (-COO⁻).[4] Therefore, increasing the pH of the solution will generally increase the solubility of this compound.

Q3: Can I use co-solvents to improve the solubility? If so, which ones are recommended?

A3: Yes, using co-solvents is a common and effective method to increase the solubility of poorly water-soluble compounds. Co-solvents work by reducing the polarity of the aqueous solution, which enhances the dissolution of hydrophobic molecules. For compounds like this compound, common co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) can significantly improve solubility.[4]

Q4: What are cyclodextrins and can they help with the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[5][6]

Q5: Are there other methods I can try to improve the solubility?

A5: Besides pH adjustment, co-solvents, and cyclodextrin complexation, other techniques to enhance solubility include:

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can dramatically increase its aqueous solubility.

  • Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization increases the surface area available for dissolution, which can improve the dissolution rate.

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its wettability and dissolution.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.

Possible Cause: The initial dissolution may have been forced (e.g., by heating), leading to a supersaturated and unstable solution. Changes in temperature or pH upon cooling or over time can cause the compound to precipitate.

Troubleshooting Steps:

  • Verify pH: Ensure the pH of your aqueous solution is sufficiently above the pKa of this compound to maintain its ionized, more soluble form.

  • Consider Co-solvents: If maintaining a high pH is not feasible for your experiment, introduce a co-solvent to the aqueous solution before adding the compound.

  • Use Cyclodextrins: Formulating the compound with a cyclodextrin can provide a stable solution by encapsulating the hydrophobic molecule.

Issue 2: Inconsistent solubility results between experiments.

Possible Cause: Minor variations in experimental conditions can significantly impact the solubility of a poorly soluble compound.

Troubleshooting Steps:

  • Control Temperature: Ensure all solubility experiments are conducted at a consistent and recorded temperature.

  • Standardize pH Measurement: Use a calibrated pH meter for accurate and consistent pH adjustments.

  • Precise Reagent Preparation: Prepare all stock solutions and buffers accurately and consistently.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffer solutions with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility against the pH of the respective buffer solution.

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% ethanol in water).

  • Follow steps 2-6 from Protocol 1, using the co-solvent mixtures instead of buffer solutions.

  • Plot the measured solubility against the percentage of the co-solvent.

Protocol 3: Cyclodextrin Complexation for Improved Solubility
  • Prepare an aqueous solution of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at a known concentration.

  • Follow steps 2-6 from Protocol 1, using the cyclodextrin solution as the solvent.

  • To determine the stoichiometry of the inclusion complex, a phase-solubility study can be performed by measuring the solubility of the compound in a series of cyclodextrin solutions of increasing concentration.

Data Presentation

Table 1: Solubility of structurally related trans-Cinnamic Acid in various solvents at 25 °C.

SolventMolar Solubility (M)
Water0.004
Methanol1.8
Ethanol1.2
Acetone2.1
Ethyl Acetate0.9

Note: This data is for trans-cinnamic acid and serves as an illustrative example. Actual solubility of this compound will differ but is expected to follow similar trends of low aqueous solubility and higher solubility in organic solvents.

Table 2: Illustrative pH-Dependent Solubility Profile of a Carboxylic Acid.

pHRelative Solubility
4.01x
5.010x
6.0100x
7.01000x
7.4>1000x

Note: This table illustrates the expected trend for a carboxylic acid. The actual fold-increase in solubility for this compound with pH will depend on its specific pKa.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Low Solubility of This compound check_ph Is pH adjustment an option for your experiment? start->check_ph adjust_ph Increase pH to > pKa (e.g., pH 7.4 or higher) check_ph->adjust_ph Yes ph_fail Solubility Still Low or pH change is not feasible check_ph->ph_fail No ph_success Solubility Improved adjust_ph->ph_success check_cosolvent Can a co-solvent be used? ph_fail->check_cosolvent add_cosolvent Add a co-solvent (e.g., Ethanol, Propylene Glycol) check_cosolvent->add_cosolvent Yes cosolvent_fail Solubility Still Low or co-solvent is not compatible check_cosolvent->cosolvent_fail No cosolvent_success Solubility Improved add_cosolvent->cosolvent_success check_cyclodextrin Is cyclodextrin complexation a viable option? cosolvent_fail->check_cyclodextrin use_cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) check_cyclodextrin->use_cyclodextrin Yes other_methods Consider other methods: - Salt Formation - Particle Size Reduction - Solid Dispersion check_cyclodextrin->other_methods No cyclodextrin_success Solubility Improved use_cyclodextrin->cyclodextrin_success

Caption: A decision tree to guide troubleshooting low aqueous solubility.

pH_Solubility_Relationship cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) low_ph_compound R-COOH (Protonated Form) low_solubility Low Water Solubility low_ph_compound->low_solubility increase_ph Increase pH low_ph_compound->increase_ph high_ph_compound R-COO⁻ (Deprotonated Form) high_solubility High Water Solubility high_ph_compound->high_solubility increase_ph->high_ph_compound

References

Optimizing reaction conditions for the synthesis of 4-benzyloxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Benzyloxycinnamic Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the synthesis of 4-benzyloxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-benzyloxycinnamic acid?

A1: The most common and reliable method involves a two-step process:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of a 4-hydroxybenzaldehyde is protected using benzyl chloride or benzyl bromide in the presence of a base to form 4-benzyloxybenzaldehyde.

  • Condensation Reaction: The resulting aldehyde undergoes a condensation reaction to form the cinnamic acid derivative. The two most common methods for this step are:

    • Knoevenagel Condensation: Reaction of 4-benzyloxybenzaldehyde with malonic acid using a basic catalyst like pyridine with a piperidine co-catalyst.[1][2][3]

    • Perkin Reaction: Condensation of 4-benzyloxybenzaldehyde with an acid anhydride (e.g., acetic anhydride) and the salt of the corresponding acid (e.g., sodium acetate).[4][5][6]

The Knoevenagel condensation is often preferred due to its milder conditions and generally higher yields.

Q2: What are the critical safety precautions for this synthesis?

A2: Key safety considerations include:

  • Benzyl Chloride/Bromide: These are lachrymators and potential carcinogens. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pyridine: Pyridine is a toxic, flammable liquid with a strong, unpleasant odor. All manipulations should be performed within a fume hood.

  • Bases: Strong bases like sodium hydroxide or potassium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Pressure: Ensure reactions are not conducted in a completely sealed vessel, especially when heating, to avoid pressure buildup.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[7] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material and the appearance of the product spot. Visualize the spots under a UV lamp (254 nm).

Synthesis Pathway Overview

The following diagram illustrates the common two-step synthetic route from 4-hydroxybenzaldehyde.

G Synthetic Pathway for 4-Benzyloxycinnamic Acid cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Knoevenagel Condensation A 4-Hydroxybenzaldehyde B 4-Benzyloxybenzaldehyde A->B + Benzyl Chloride + Base (e.g., K2CO3) C 4-Benzyloxycinnamic Acid B->C + Malonic Acid + Base (Pyridine/Piperidine) G start Reaction Setup (Reagents + Solvent) reaction Heating & Stirring (Reflux) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract, Wash) monitoring->workup Complete ts1 Issue: Incomplete Reaction monitoring->ts1 purification Purification (Recrystallization or Chromatography) workup->purification ts2 Issue: Low Yield / Product Loss workup->ts2 analysis Analysis (Yield, MP, NMR) purification->analysis ts3 Issue: Impure Product purification->ts3 G start Problem: Low Final Yield check_tlc Analyze TLC of Crude Product start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present side_products Multiple Side Products Present? sm_present->side_products No sol_sm Solution: - Increase reaction time/temp - Check reagent quality/stoichiometry - Ensure catalyst is active sm_present->sol_sm Yes clean_product Product Looks Clean (but low mass) side_products->clean_product No sol_side Solution: - Adjust reaction conditions (e.g., lower temp) - Ensure anhydrous conditions - Purify intermediate aldehyde side_products->sol_side Yes sol_clean Solution: - Review work-up procedure - Check for loss during extraction/filtration - Optimize recrystallization solvent volume clean_product->sol_clean

References

Technical Support Center: Synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic acid. The primary synthetic route addressed is the Knoevenagel condensation of 4-(benzyloxy)benzaldehyde with malonic acid, followed by decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved through a Knoevenagel-Doebner condensation. This reaction involves the base-catalyzed condensation of 4-(benzyloxy)benzaldehyde with malonic acid. The initial product is an α,β-unsaturated dicarboxylic acid intermediate, which then undergoes decarboxylation upon heating to yield the final this compound product.[1][2][3] Pyridine is often used as both the solvent and a weak base, with a catalytic amount of piperidine sometimes added to facilitate the reaction.[1][4]

Q2: Why is the (E)-isomer the major product?

In Knoevenagel condensations, the (E)-isomer (trans) is generally the thermodynamically more stable product and is therefore favored. The steric hindrance between the phenyl ring and the carboxylic acid group is minimized in the trans configuration. Synthetic methods like the Knoevenagel condensation often yield the more stable (E)-isomer as the major product.

Q3: What are the typical reagents and catalysts used in this synthesis?

The standard reagents are 4-(benzyloxy)benzaldehyde and malonic acid. The reaction is catalyzed by a weak base.[5] Commonly, a mixture of pyridine (as solvent and base) and a catalytic amount of piperidine is employed (Doebner modification).[1][4] Triethylamine (TEA) has also been investigated as a less toxic alternative to pyridine.[4]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.[5][6] Additionally, in the Doebner modification using malonic acid, the evolution of carbon dioxide gas indicates that the decarboxylation step is proceeding.[1][7]

Q5: What is a standard work-up and purification procedure for this product?

A typical work-up procedure involves cooling the reaction mixture and then pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[1] This acidifies the solution, precipitating the crude carboxylic acid product. The solid product is then collected by filtration, washed with cold water, and dried.[1][7] Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inappropriate Catalyst: Using a base that is too strong can cause self-condensation of the 4-(benzyloxy)benzaldehyde.[1][5]Use a weak base catalyst like pyridine or piperidine.[1][5] Avoid strong bases such as alkali hydroxides or alkoxides in high concentrations.
2. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.[5]Monitor the reaction by TLC until the starting aldehyde is consumed.[5] If the reaction is sluggish at room temperature, gentle heating (e.g., on a water bath) may be required.[1]
3. Water Inhibition: The condensation produces water, which can inhibit the reaction or lead to reversible reactions.[5]If yield is a persistent issue, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.[5][6]
Product is an Oil or Gummy Solid 1. Impurities Present: The presence of unreacted starting materials or side products can prevent crystallization.Ensure the work-up is performed correctly, particularly the acidification step, to fully precipitate the carboxylic acid. Wash the crude product thoroughly with cold water. Attempt recrystallization from a different solvent system.
2. Incomplete Decarboxylation: The intermediate dicarboxylic acid may not have fully decarboxylated.Ensure the reaction is heated for a sufficient duration to drive the decarboxylation to completion, which is often indicated by the cessation of CO2 evolution.[1]
Presence of Impurities in the Final Product 1. Unreacted Aldehyde: The reaction may not have gone to completion.Increase the reaction time or consider using a slight excess (1.1-1.2 equivalents) of malonic acid. Purify by recrystallization.
2. Formation of the (Z)-isomer: While the (E)-isomer is favored, small amounts of the (Z)-isomer can form.The (E) and (Z) isomers often have different solubilities, allowing for separation by careful recrystallization.[8]
3. Debenzylation Product: The benzyl ether protecting group may be cleaved under harsh acidic or basic conditions, especially at elevated temperatures, leading to the formation of 4-hydroxycinnamic acid.[9][10]Avoid excessively high temperatures and prolonged reaction times under strongly acidic or basic conditions. Use mild catalysts and work-up procedures.
4. Michael Addition Product: The highly activated product can react with another molecule of the malonic acid carbanion in a Michael addition side reaction.[5]This is more common with extended reaction times. Ensure the reaction is stopped once the starting aldehyde is consumed. Optimizing reactant stoichiometry can also help.[5]
Reaction Mixture Turns Dark Brown or Black 1. Polymerization/Side Reactions: The product or starting materials may be unstable at the reaction temperature, leading to polymerization or other decomposition pathways.[6]Use milder reaction conditions, such as a lower temperature. Ensure the reaction is not overheated.[6] If heating, use a water bath for better temperature control.
Yield and Purity Data for Similar Cinnamic Acid Syntheses

The following table presents representative yields for the Knoevenagel-Doebner synthesis of various cinnamic acids, which can serve as a benchmark for the synthesis of this compound.

AldehydeProductReaction ConditionsYield (%)Purity (HPLC Area %)Reference
BenzaldehydeCinnamic acidPyridine, Piperidine, heat on water bath94.6-[1]
BenzaldehydeCinnamic acidTEA, Piperidine, Toluene, reflux 2h8998[4]
4-Methoxybenzaldehyde4-Methoxycinnamic acidPyridine, Piperidine, reflux59-[1]
VanillinFerulic acidPiperidine, Toluene, MW 120°C, 20 min60-[11]

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a general procedure adapted for the synthesis of this compound based on the Doebner modification of the Knoevenagel condensation.[1]

Materials:

  • 4-(benzyloxy)benzaldehyde (1 equivalent)

  • Malonic acid (1.1 equivalents)

  • Pyridine (acting as solvent)

  • Piperidine (catalytic amount, ~0.1 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(benzyloxy)benzaldehyde (1 eq.) and malonic acid (1.1 eq.) in pyridine.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Heat the reaction mixture on a water bath at 80-90°C. The progress of the reaction can be monitored by the evolution of CO₂ gas. Continue heating for 2-4 hours or until gas evolution ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. An off-white to pale yellow precipitate should form.

  • Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with several portions of cold deionized water to remove any residual pyridine and HCl.

  • Dry the crude product in a vacuum oven or air dry.

  • For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure white crystals of this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impurities start Start Synthesis check_yield Reaction Complete. Check Yield & Purity start->check_yield low_yield Low Yield check_yield->low_yield Low Yield impure_product Impure Product check_yield->impure_product Impure Product success Successful Synthesis check_yield->success Yield & Purity OK incomplete_rxn Incomplete Reaction? (Check TLC) low_yield->incomplete_rxn bad_catalyst Incorrect Catalyst? low_yield->bad_catalyst water_inhibition Water Inhibition? low_yield->water_inhibition check_impurities Identify Impurity Type (NMR, TLC) impure_product->check_impurities optimize_time_temp Increase Reaction Time / Temperature incomplete_rxn->optimize_time_temp use_weak_base Use Weak Base (Pyridine/Piperidine) bad_catalyst->use_weak_base remove_water Use Dean-Stark Trap water_inhibition->remove_water optimize_time_temp->check_yield use_weak_base->check_yield remove_water->check_yield aldehyde_present Unreacted Aldehyde check_impurities->aldehyde_present debenzylation Debenzylation Occurred? check_impurities->debenzylation other_side_products Other Side Products? (Z-isomer, Michael) check_impurities->other_side_products force_completion Force Reaction to Completion aldehyde_present->force_completion mild_conditions Use Milder Conditions (Lower Temp, Time) debenzylation->mild_conditions recrystallize Recrystallize Product other_side_products->recrystallize force_completion->check_yield recrystallize->check_yield mild_conditions->check_yield

Caption: Troubleshooting workflow for synthesis of this compound.

References

Stability issues of (E)-3-(4-(benzyloxy)phenyl)acrylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of (E)-3-(4-(benzyloxy)phenyl)acrylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a derivative of cinnamic acid, is susceptible to degradation under several conditions. The primary concerns are:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause cis-trans isomerization of the acrylic acid double bond and potential [2+2] cycloaddition to form dimer impurities.[1]

  • pH-Dependent Hydrolysis: The stability of the ester-like benzyloxy group and the acrylic acid moiety can be influenced by the pH of the solution.

  • Thermal Degradation: Elevated temperatures can lead to decarboxylation and other degradation pathways.[2]

  • Oxidative Degradation: The presence of oxidizing agents may affect the molecule, particularly at the double bond and benzylic position.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of cinnamic acid derivatives in aqueous solutions is often pH-dependent. Generally, increasing the pH can decrease the rate of photodegradation.[1] However, highly alkaline conditions may promote the hydrolysis of the benzyloxy group or other base-catalyzed reactions. Conversely, strongly acidic conditions can also lead to hydrolysis. It is crucial to determine the optimal pH range for your specific application to ensure the stability of the compound.

Q3: What are the expected degradation products of this compound?

A3: Based on the structure and known degradation pathways of similar compounds, potential degradation products include:

  • (Z)-3-(4-(benzyloxy)phenyl)acrylic acid: The cis-isomer formed via photoisomerization.

  • Cyclobutane dimers (e.g., truxillic or truxinic acid derivatives): Formed via photocycloaddition in the solid state or concentrated solutions.

  • 4-Hydroxyphenyl)acrylic acid and Benzyl Alcohol: Resulting from the hydrolysis of the benzyloxy ether linkage.

  • Decarboxylation products: Formed under thermal stress.[2]

Q4: What are the recommended storage conditions for solid this compound and its solutions?

A4: To minimize degradation, both solid compound and its solutions should be stored in a cool, dark place. For solutions, using amber vials or wrapping containers in aluminum foil is recommended to protect against light exposure. If the compound is sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram Photodegradation (isomerization or dimerization), hydrolysis, or oxidative degradation.1. Prepare and handle all samples under reduced light conditions. 2. Analyze a freshly prepared sample as a control. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 4. Ensure the pH of your solution is within a stable range for the compound.
Loss of potency or inconsistent biological activity Degradation of the active (E)-isomer to the less active (Z)-isomer or other degradation products.1. Confirm the purity and isomeric ratio of your starting material using a validated analytical method like HPLC. 2. Re-evaluate your experimental conditions (light exposure, temperature, pH) to minimize degradation. 3. Store stock solutions in small aliquots at low temperatures and protected from light.
Precipitation of the compound from aqueous solution Low aqueous solubility, especially at a pH below the pKa of the carboxylic acid.1. Adjust the pH of the solution to increase solubility. Note that this may impact stability. 2. Consider the use of co-solvents (e.g., ethanol, DMSO) if compatible with your experimental system.
Discoloration of the solution (e.g., yellowing) Oxidative degradation or formation of conjugated impurities.1. Degas solvents before use to remove dissolved oxygen. 2. Consider adding an antioxidant if it does not interfere with your experiment. 3. Store solutions under an inert atmosphere.

Data Presentation

Table 1: Representative Forced Degradation Conditions for this compound.

The following are example conditions. The actual extent of degradation will be compound-specific and should be determined experimentally.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products
Acid Hydrolysis 0.1 M HCl60 °C24 hours4-Hydroxyphenyl)acrylic acid, Benzyl alcohol
Base Hydrolysis 0.1 M NaOH60 °C8 hours4-Hydroxyphenyl)acrylic acid, Benzyl alcohol
Oxidative 3% H₂O₂Room Temp24 hoursOxidized derivatives
Thermal Solid state105 °C48 hoursDecarboxylation products
Photolytic Solid state & SolutionUV light (e.g., 254 nm)24 hours(Z)-isomer, Cyclobutane dimers

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to separate this compound from its potential degradation products.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A common starting point is a gradient elution with:

      • Mobile Phase A: 0.1% Phosphoric acid in Water

      • Mobile Phase B: Acetonitrile

    • Example Gradient: Start with 60% A / 40% B, and linearly increase B to 90% over 20 minutes.

  • Detection: Use a UV detector set at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing samples from forced degradation studies to ensure that all degradation peaks are well-resolved from the main peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60 °C. Take samples at various time points (e.g., 2, 8, 24 hours), neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60 °C. Sample at earlier time points (e.g., 1, 4, 8 hours) due to potentially faster degradation, neutralize, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature. Sample at various time points and analyze by HPLC.

  • Thermal Degradation: Store the solid compound in an oven at 105 °C. Periodically dissolve a small amount in a suitable solvent for HPLC analysis.

  • Photostability: Expose both the solid compound and a solution to UV light in a photostability chamber. Shield a control sample from light. Analyze samples at various time points.

  • Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.

Visualizations

DegradationPathways cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Degradation Products Light Light (UV) Parent This compound Light->Parent Heat Heat Heat->Parent Acid Acidic pH Acid->Parent Base Alkaline pH Base->Parent Oxidant Oxidizing Agent Oxidant->Parent Isomer (Z)-Isomer Parent->Isomer Photoisomerization Dimers Cyclobutane Dimers Parent->Dimers Photocycloaddition Hydrolysis 4-Hydroxyphenyl)acrylic acid + Benzyl Alcohol Parent->Hydrolysis Hydrolysis Decarboxylation Decarboxylated Products Parent->Decarboxylation Thermolysis Oxidized Oxidized Products Parent->Oxidized Oxidation

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_setup Phase 1: Method Development cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Characterization cluster_conclusion Phase 4: Stability Profile A Develop Stability-Indicating HPLC Method B Validate Method (ICH Guidelines) A->B C Expose Compound to Stress Conditions (Heat, Light, pH, Oxidation) B->C D Analyze Stressed Samples using Validated HPLC Method C->D E Identify & Quantify Degradation Products D->E F Characterize Degradants (e.g., LC-MS) E->F G Establish Degradation Pathways F->G H Define Stable Storage & Handling Conditions G->H

References

Technical Support Center: Purification of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-(4-(benzyloxy)phenyl)acrylic acid. Our aim is to help you overcome common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound, primarily focusing on the recrystallization process.

Issue Possible Cause(s) Recommended Solution(s)
Product does not dissolve in the hot solvent. - The chosen solvent is unsuitable. - Insufficient solvent is used.- Refer to the solvent selection guide in the FAQs. Ethanol or a mixture of ethanol and water is often a good starting point. - Gradually add more hot solvent until the solid dissolves.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - The rate of cooling is too rapid.- Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the solution and reheat until clear. - Allow the solution to cool more slowly. Covering the flask with a watch glass can help.
No crystals form upon cooling. - The solution is not saturated. - The solution is supersaturated and requires nucleation.- Boil off some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of the pure compound.
Crystallization is too rapid, forming fine powder. - The solution is too concentrated. - The cooling process is too fast.- Add a small amount of additional hot solvent to redissolve the solid, then allow for slower cooling. - Insulate the flask to slow down the cooling rate.
Low recovery of the purified product. - Too much solvent was used for recrystallization. - The crystals were not completely collected from the flask. - The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Rinse the flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter. - Ensure the solution is thoroughly cooled in an ice bath before filtration.
The purified product is still colored. - Colored impurities are not removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before the hot gravity filtration step. Do not add charcoal to a boiling solution as it may cause it to boil over.
Melting point of the purified product is low and/or has a broad range. - The product is still impure. - The product is wet.- Repeat the recrystallization process. - Ensure the product is completely dry by allowing it to air dry or by using a vacuum oven at a temperature below the product's melting point.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often originate from the synthesis process, which is typically a Knoevenagel condensation. These can include:

  • Unreacted starting materials: 4-(benzyloxy)benzaldehyde and malonic acid.

  • Catalyst residues: Depending on the method used, this could be piperidine, pyridine, or other amine catalysts.

  • Side-products: Small amounts of by-products from side reactions.

Q2: How do I select an appropriate solvent for recrystallization?

A2: A good recrystallization solvent should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).

  • The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).

  • The solvent should not react with the compound.

  • The solvent should be relatively volatile for easy removal from the purified crystals.

For this compound, which is soluble in organic solvents like ethanol, ether, and dichloromethane, but has poor solubility in water, a good starting point for recrystallization is ethanol or a mixture of ethanol and water.[1]

Q3: What is the purpose of hot gravity filtration?

A3: Hot gravity filtration is used to remove insoluble impurities from the hot solution before crystallization. These can be solid by-products or any added materials like activated charcoal. It is important to keep the solution hot during this process to prevent the desired product from crystallizing prematurely on the filter paper.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your this compound:

  • Melting Point Analysis: A pure compound will have a sharp melting point that corresponds to the literature value. Impurities will typically cause the melting point to be lower and have a broader range.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying any impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol provides a general procedure for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and filter flask for vacuum filtration

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: To remove any insoluble impurities or activated charcoal, perform a hot gravity filtration of the solution into a clean Erlenmeyer flask. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

Parameter Condition
HPLC System Quaternary pump, autosampler, column thermostat, DAD or UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of methanol and 1% aqueous acetic acid (e.g., starting with 70:30 methanol:water)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a small amount of your purified product and dissolve it in a known volume of the same solvent used for the standards.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of your sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Gravity Filtration dissolved_product->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool_solution Slow Cooling hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor pure_crystals Pure Crystals vacuum_filtration->pure_crystals

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic cluster_dissolution_issues Dissolution Issues cluster_crystallization_issues Crystallization Issues cluster_purity_issues Purity & Yield Issues start Problem Encountered During Purification no_dissolve Product Not Dissolving start->no_dissolve Dissolving? oiling_out Product 'Oils Out' start->oiling_out Crystallizing? no_crystals No Crystals Form start->no_crystals Crystals forming? fast_crystals Rapid Crystallization start->fast_crystals Crystal quality? low_yield Low Yield start->low_yield Yield? impure_product Impure Product start->impure_product Purity? solution1 Check solvent choice Add more hot solvent no_dissolve->solution1 Solution solution2 Change solvent Add more solvent Cool slowly oiling_out->solution2 Solution solution3 Concentrate solution Scratch flask Add seed crystal no_crystals->solution3 Solution solution4 Dilute solution Cool slowly fast_crystals->solution4 Solution solution5 Minimize solvent use Ensure complete transfer Cool thoroughly low_yield->solution5 Solution solution6 Repeat recrystallization Use activated charcoal Ensure complete drying impure_product->solution6 Solution

Caption: Troubleshooting Logic for Purification Issues.

References

Challenges in the characterization of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-3-(4-(benzyloxy)phenyl)acrylic acid. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered in the synthesis and purification of this compound?

A1: The main challenges include ensuring the complete conversion of starting materials, preventing side reactions, and effectively removing impurities. A common synthesis involves the reaction of 4-hydroxycinnamic acid with benzyl bromide.[1] Incomplete reactions can leave unreacted starting materials, complicating purification. The product is a white solid, and purification is typically achieved through recrystallization.[1][2]

Q2: I am having trouble dissolving this compound for my experiments. What solvents are recommended?

A2: this compound has poor solubility in water.[2] It is, however, soluble in several organic solvents such as ethanol, ether, and dichloromethane.[2] For analytical techniques like NMR spectroscopy, deuterated solvents like CDCl₃ are commonly used.

Q3: Are there any known stability issues with this compound?

A3: While specific stability data is not extensively reported, acrylic acid derivatives can be sensitive to light and heat, potentially leading to polymerization or isomerization. It is recommended to store the compound in a cool, dark place. For shipping, it is generally transported at room temperature in the continental US.[3]

Q4: Can this compound exist as different isomers?

A4: Yes, this compound is the (E)-isomer, which is generally the more stable geometric isomer for cinnamic acid derivatives.[4] However, depending on the synthetic conditions or exposure to UV light, the (Z)-isomer could potentially form as an impurity. Characterization techniques like ¹H NMR can confirm the stereochemistry, where the coupling constant (J-value) of the vinyl protons is indicative of the isomer. For trans-isomers, the J-value is typically around 15.6 Hz.[5]

Q5: Is polymorphism a concern for this compound?

A5: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a common phenomenon for organic acids and can affect physical properties like melting point and solubility. While specific studies on the polymorphism of this compound are not detailed in the provided results, it is a potential challenge to consider if variations in physical properties are observed between batches.

Troubleshooting Guides

Spectroscopic Analysis

Problem: My ¹H NMR spectrum shows unexpected peaks or incorrect coupling constants.

  • Possible Cause 1: Presence of the (Z)-isomer.

    • Solution: Check the coupling constant of the vinyl protons. The (E)-isomer should have a J-value of approximately 15.6 Hz.[5] A smaller coupling constant would suggest the presence of the (Z)-isomer. Purification by recrystallization may be necessary.

  • Possible Cause 2: Residual solvent or impurities.

    • Solution: Compare the chemical shifts of the unknown peaks with common laboratory solvents. Ensure the starting materials have been fully removed during workup and purification.

  • Possible Cause 3: Sample degradation.

    • Solution: Prepare a fresh sample and re-acquire the spectrum. Ensure the compound has been stored correctly, away from light and heat.

Problem: The melting point of my synthesized compound is lower than the reported value or melts over a wide range.

  • Possible Cause 1: Impurities.

    • Solution: The presence of impurities, such as starting materials, byproducts, or the (Z)-isomer, can depress the melting point and broaden the melting range. Further purification by recrystallization is recommended. The reported melting point is in the range of 206-208°C.[1]

  • Possible Cause 2: Polymorphism.

    • Solution: Different crystalline forms can have different melting points. If the compound is pure, consider the possibility of a different polymorph. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to investigate polymorphism.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6272-45-3[1][2]
Molecular Formula C₁₆H₁₄O₃[3]
Molecular Weight 254.28 g/mol [3]
Appearance White crystal/solid[1][2]
Melting Point 206-208 °C[1]
Solubility Poor in water; Soluble in ethanol, ether, dichloromethane[2]
pKa (Predicted) 4.59 ± 0.10[1]

Table 2: Spectroscopic Data for this compound and Related Structures

TechniqueCompoundKey SignalsReference
¹H NMR Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinateVinyl protons: Doublets at 7.60 ppm and 6.33 ppm (J = 15.6 Hz)[5]
¹³C NMR Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinateAmide and ester carbons: 170.3 and 166.3 ppm[5]
IR (E)-3-(3-(4-(dimethylamino) phenyl) acrylo-yl)-4-hydroxy-2H-chromen-2-oneOH stretch: 3675 cm⁻¹, C=O stretch: 1726 cm⁻¹, C=C stretch: 1541 cm⁻¹[6]

Experimental Protocols

Synthesis of this compound [1]

  • Dissolution: Dissolve 4-hydroxycinnamic acid (7 g, 42.6 mmol) in anhydrous ethanol (40 mL) with stirring until a clear solution is formed.

  • Reagent Addition: Sequentially add benzyl bromide (15 g, 10.6 mL, 87.7 mmol) and an aqueous solution of sodium hydroxide (8.5 g, 212 mmol, dissolved in 40 mL of distilled water). Stir for 5 minutes to ensure homogeneous mixing.

  • Reflux: Place the reaction mixture in a reflux apparatus and heat continuously for 36 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Slowly pour the cooled solution into a 1-liter beaker containing crushed ice.

  • Acidification: Carefully acidify the mixture with 5N hydrochloric acid to the appropriate pH to induce precipitation of the solid product.

  • Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with water to remove impurities.

  • Drying: Dry the final product to obtain this compound as a white solid.

Visualizations

experimental_workflow Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Purification dissolution 1. Dissolve 4-hydroxycinnamic acid in ethanol reagent_addition 2. Add Benzyl Bromide and NaOH(aq) dissolution->reagent_addition reflux 3. Reflux for 36 hours reagent_addition->reflux cooling 4. Cool reaction mixture reflux->cooling precipitation 5. Precipitate in ice/water cooling->precipitation acidification 6. Acidify with HCl precipitation->acidification filtration 7. Filter and wash with water acidification->filtration drying 8. Dry the solid product filtration->drying final_product Pure this compound drying->final_product Characterization

Caption: Synthesis and purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Impure Product start Low/Broad Melting Point or Unexpected NMR Peaks check_impurities Check for Impurities: - Residual Solvents - Starting Materials - (Z)-isomer start->check_impurities purify Action: Recrystallize check_impurities->purify Impurities Detected fail Problem Persists: Consider Polymorphism check_impurities->fail No Impurities Detected re_characterize Re-characterize: - Melting Point - NMR purify->re_characterize pass Problem Resolved re_characterize->pass Characterization OK re_characterize->fail Characterization Not OK

Caption: Troubleshooting logic for addressing impurities during characterization.

References

Technical Support Center: Enhancing Coupling Reaction Efficiency with (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of coupling reactions involving (E)-3-(4-(benzyloxy)phenyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in using this compound in palladium-catalyzed coupling reactions?

A1: The primary challenges include the potential for decarboxylation at elevated temperatures, catalyst inhibition by the carboxylic acid moiety, and achieving high regioselectivity in Heck couplings. The electron-rich nature of the phenyl ring due to the benzyloxy group can also influence the reactivity in Suzuki and Heck couplings.

Q2: How can I minimize the homocoupling of my boronic acid reagent in a Suzuki-Miyaura coupling?

A2: Homocoupling of boronic acids is often promoted by the presence of oxygen. To mitigate this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst or ensuring the complete reduction of Pd(II) to Pd(0) can also be beneficial.

Q3: What is "palladium black" and how can I prevent its formation?

A3: "Palladium black" is finely divided, catalytically inactive palladium metal that has precipitated out of solution. Its formation indicates catalyst decomposition, which can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. To prevent this, consider lowering the reaction temperature, using a more stable catalyst system (e.g., with bulky, electron-rich phosphine ligands), and ensuring rigorous inert atmosphere techniques.

Q4: Can the carboxylic acid group of this compound interfere with amide coupling reactions?

A4: Yes, the carboxylic acid must be "activated" to facilitate amide bond formation. This is typically achieved using coupling reagents. Incomplete activation or side reactions involving the activating agent can lead to low yields. It is also important to select a suitable base to neutralize the acid and facilitate the reaction without causing unwanted side reactions.

Troubleshooting Guides

Heck Coupling Troubleshooting Guide
Question Possible Causes Solutions
Q: My Heck reaction has a very low yield or does not proceed. 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low.1. Use a fresh palladium source and consider a more robust ligand. 2. Screen different bases (e.g., triethylamine, potassium carbonate) and polar aprotic solvents (e.g., DMF, NMP). 3. Gradually increase the reaction temperature, but monitor for decomposition.
Q: I am observing the formation of palladium black. 1. Catalyst decomposition due to high temperature. 2. Presence of oxygen.1. Lower the reaction temperature. 2. Ensure the reaction is performed under a strict inert atmosphere.
Q: The reaction is not regioselective, leading to a mixture of α- and β-substituted products. 1. Ligand choice. 2. Solvent polarity.1. For terminal alkenes, phosphine ligands generally favor β-substitution. 2. The regioselectivity can be influenced by the solvent; consider screening different solvents.
Suzuki-Miyaura Coupling Troubleshooting Guide
Question Possible Causes Solutions
Q: I am getting a low yield of the desired product. 1. Inefficient transmetalation. 2. Protodeboronation of the boronic acid. 3. Catalyst deactivation.1. Ensure the base is strong enough (e.g., K₃PO₄, Cs₂CO₃) and that a small amount of water is present to facilitate boronate formation. 2. Use the boronic acid promptly after purchase or consider using a more stable boronic ester (e.g., a pinacol ester). 3. Use a fresh catalyst and degas all solvents and reagents thoroughly.
Q: Significant homocoupling of the boronic acid is observed. 1. Presence of oxygen.1. Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas.
Q: Dehalogenation of my aryl halide is a major side product. 1. Formation of palladium-hydride species.1. Use a milder base and ensure anhydrous conditions. A bulky, electron-rich phosphine ligand can also suppress dehalogenation.
Amide Coupling Troubleshooting Guide
Question Possible Causes Solutions
Q: The amide coupling reaction is incomplete. 1. Inefficient activation of the carboxylic acid. 2. The amine is not nucleophilic enough.1. Use a more potent coupling reagent (e.g., HATU, COMU). 2. Increase the reaction temperature or use a non-nucleophilic base like DIPEA to facilitate the reaction.
Q: I am observing side products related to the coupling reagent. 1. The coupling reagent is reacting with the amine.1. Ensure the carboxylic acid is activated first before adding the amine to the reaction mixture.
Q: The product is difficult to purify from the urea byproduct (if using a carbodiimide). 1. The urea is soluble in the extraction solvent.1. Choose an extraction solvent in which the urea byproduct is insoluble. Alternatively, use a water-soluble carbodiimide like EDC, so the urea can be removed with an aqueous wash.
Fischer Esterification Troubleshooting Guide
Question Possible Causes Solutions
Q: The esterification has a low conversion rate. 1. The reaction is at equilibrium. 2. Insufficient catalyst.1. Use a large excess of the alcohol or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[1] 2. Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) is used.[1]
Q: The reaction mixture has turned dark brown or black. 1. Polymerization or addition reactions involving the acrylic double bond at high temperatures.1. Use milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.[1]
Q: I am losing product during the work-up. 1. The ester is being hydrolyzed back to the carboxylic acid during the aqueous wash.1. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up.[1]

Detailed Experimental Protocols

Optimized Heck Coupling Protocol

This protocol is adapted from conditions reported for the Heck arylation of structurally similar eugenol.[2]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Aryl iodide (1.0 mmol, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF), 5 mL

  • Water (H₂O), 1.25 mL

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl iodide, and potassium carbonate.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add DMF and water via syringe.

  • Add the palladium(II) acetate.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 1 hour.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Suzuki-Miyaura Coupling Protocol

This is a general protocol that can be adapted for the specific substrate.

Materials:

  • Aryl halide (e.g., 4-bromo-(E)-3-(4-(benzyloxy)phenyl)acrylic acid ester, 1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-dioxane/water (4:1), 10 mL

Procedure:

  • In an oven-dried Schlenk flask with a magnetic stir bar, combine the aryl halide, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Optimized Amide Coupling Protocol

This protocol is based on an optimized procedure for the amidation of cinnamic acid.[3]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Amine (1.0 mmol, 1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 mmol, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound and the amine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC·HCl to the solution.

  • Heat the reaction mixture to 60 °C and stir for 150 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Treat the residue with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • Purify by column chromatography if necessary.

Optimized Fischer Esterification Protocol

This is a general protocol for the esterification of acrylic acids.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Alcohol (e.g., ethanol, can be used as solvent in large excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mmol, 10 mol%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol.

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates completion.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if needed.

Quantitative Data Summary

Heck Coupling Reaction Yields with Eugenol (Aryl Iodide)

The following data is for the Heck coupling of eugenol, a structurally similar compound, with iodobenzene and can serve as a starting point for optimization.[2]

Catalyst (1 mol%)Base (2 eq)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂K₂CO₃DMF100396
Pd(OAc)₂K₂CO₃DMF/H₂O (4:1)1001100
PdCl₂K₂CO₃DMF/H₂O (4:1)100398
Amide Coupling of Cinnamic Acid with p-Anisidine

This data showcases the optimization of the amide coupling of cinnamic acid, which is structurally related to the target molecule.[3]

Coupling Reagent (eq)SolventTemperature (°C)Time (min)Yield (%)
DCC (1) / DMAP (1)DCMRT1548.8
DCC (1) / DMAP (1)THFRT1539.7
EDC·HCl (1.5)THF6015093.1

Visualized Workflows and Pathways

Heck_Catalytic_Cycle Heck Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition (Ar-X) alkene_complex Alkene Coordination pd2_complex->alkene_complex + Alkene insertion_product Migratory Insertion Product alkene_complex->insertion_product Syn-Insertion beta_hydride β-Hydride Elimination insertion_product->beta_hydride product Coupled Product beta_hydride->product - HPdXL2 catalyst_regeneration Catalyst Regeneration beta_hydride->catalyst_regeneration catalyst_regeneration->pd0 + Base

Caption: General catalytic cycle for the Heck reaction.

Troubleshooting_Workflow Troubleshooting a Failed Coupling Reaction start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality (Purity, Age) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System (Source, Ligand, Loading) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes optimize_conditions Optimize Conditions (Screen Temp, Solvents, Base) conditions_ok->optimize_conditions No change_catalyst Change Catalyst/Ligand catalyst_ok->change_catalyst No end Successful Reaction catalyst_ok->end Yes purify_reagents->start optimize_conditions->start change_catalyst->start

Caption: A logical workflow for troubleshooting failed coupling reactions.

Amide_Coupling_Activation Amide Coupling Activation Pathway acid This compound activated_intermediate Activated Intermediate (e.g., O-acylisourea) acid->activated_intermediate + coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activated_intermediate amide_product Amide Product activated_intermediate->amide_product + byproduct Byproduct (e.g., Urea) activated_intermediate->byproduct amine Amine (R-NH2) amine->amide_product

Caption: Activation pathway for amide bond formation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (E)-3-(4-(benzyloxy)phenyl)acrylic acid and its synthesized derivatives. The following sections detail their anti-inflammatory, antimicrobial, and anticancer properties, supported by available experimental data. Methodologies for the key assays are also provided to facilitate replication and further investigation.

Anti-inflammatory Activity: COX-2 Inhibition

This compound and its derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

While direct comparative data for this compound is limited in the reviewed literature, a study on a closely related derivative, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, demonstrated significant COX-2 inhibitory activity. This suggests that the core structure of this compound serves as a promising scaffold for the development of selective COX-2 inhibitors.

Compound/DerivativeTargetIC50 (µM)
(E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinateOvine COX-26

Table 1: In Vitro COX-2 Inhibitory Activity. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various microbial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

A series of asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives (AAP-1 to AAP-10) have shown notable antifungal activity against pathogens such as Fusarium oxysporum, Rhizoctonia solani, and Colletotrichum capsici[1]. Several of these compounds exhibited antifungal activity comparable to the standard drug Fluconazole[1].

DerivativeOrganismMIC (µg/mL)
AAP-1 Fusarium oxysporumNot specified, but showed good activity
Rhizoctonia solaniNot specified, but showed good activity
Colletotrichum capsiciNot specified, but showed good activity
AAP-4 Fusarium oxysporumNot specified, but showed good activity
Rhizoctonia solaniNot specified, but showed good activity
Colletotrichum capsiciNot specified, but showed good activity
AAP-5 Fusarium oxysporumNot specified, but showed good activity
Rhizoctonia solaniNot specified, but showed good activity
Colletotrichum capsiciNot specified, but showed good activity
AAP-6 Fusarium oxysporumNot specified, but showed good activity
Rhizoctonia solaniNot specified, but showed good activity
Colletotrichum capsiciNot specified, but showed good activity
AAP-7 Fusarium oxysporumNot specified, but showed good activity
Rhizoctonia solaniNot specified, but showed good activity
Colletotrichum capsiciNot specified, but showed good activity
AAP-8 Fusarium oxysporumNot specified, but showed good activity
Rhizoctonia solaniNot specified, but showed good activity
Colletotrichum capsiciNot specified, but showed good activity

Table 2: Antifungal Activity of this compound Derivatives. While specific MIC values were not provided in the source, the compounds were reported to have "good antifungal activity" compared to the standard drug Fluconazole[1].

Anticancer Activity

The cytotoxic effects of various acrylic acid derivatives against different cancer cell lines have been explored, revealing their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

While direct comparative studies including the parent compound this compound are scarce, numerous derivatives have been synthesized and evaluated. For instance, a series of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives, structurally related to the target compound, have been investigated for their ability to inhibit lipid accumulation in HepG2 cells, a model for non-alcoholic fatty liver disease which can progress to hepatocellular carcinoma.

Derivative StructureCell LineIC50 (µM)
(E)-3-(3-methoxy-4-(2-((2-methyl-2-(p-tolyloxy)propanoyl)oxy)ethoxy)phenyl)acrylic acid HepG2Data not provided
(E)-3-(3-methoxy-4-(2-((2-(4-methoxyphenoxy)-2-methylpropanoyl)oxy)ethoxy)phenyl)acrylic acid HepG2Data not provided

Table 3: Anticancer Activity of Structurally Related Acrylic Acid Derivatives. Although specific IC50 values for cytotoxicity were not the primary focus of this study on lipid accumulation, the findings suggest a potential therapeutic avenue for liver-related diseases.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Ovine recombinant COX-2 enzyme

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product, prostaglandin G2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Immediately measure the fluorescence or absorbance at regular intervals for a set period using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antimicrobial agent (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the growth medium in a 96-well microplate.

  • Inoculate each well with the standardized microorganism suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubate the microplate under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader to determine microbial growth.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Signaling Pathway Diagrams

The biological activities of acrylic acid derivatives may be mediated through various cellular signaling pathways. While direct evidence for this compound is still emerging, the activity of structurally similar compounds suggests potential modulation of key pathways like the AMP-activated protein kinase (AMPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) LKB1 LKB1 Metabolic_Stress->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (activates) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates (inhibits) SREBP1c SREBP-1c AMPK->SREBP1c inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation promotes Lipogenesis Lipogenesis SREBP1c->Lipogenesis promotes STAT3_Pathway Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) STAT3_dimer->Target_Genes activates transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation promotes

References

A Comparative Guide to the Biological Activities of (E)-3-(4-(benzyloxy)phenyl)acrylic acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community for their diverse biological activities. This guide provides a comparative overview of the performance of (E)-3-(4-(benzyloxy)phenyl)acrylic acid against other notable cinnamic acid derivatives in various biological assays, including antimicrobial, antioxidant, anti-inflammatory, and anticancer evaluations. The data presented herein is a synthesis of findings from multiple studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

It is important to note that a direct head-to-head comparison of all compounds in a single study under uniform conditions is not currently available in the public domain. Therefore, the data presented in the following tables have been compiled from various sources. While this guide aims to provide an objective comparison, readers should consider the inherent limitations of comparing data generated from different experimental protocols and laboratories.

Antimicrobial Activity

Cinnamic acid derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Below is a comparison of the MIC values for several cinnamic acid derivatives against different microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
trans-Cinnamic AcidMycobacterium tuberculosis H37Rv40 - 100[1]
Aspergillus niger>1578.16[2]
Staphylococcus aureus>1578.16[2]
p-Coumaric AcidColistin-Resistant Acinetobacter baumannii128 - 256[3]
Ferulic AcidColistin-Resistant Acinetobacter baumannii512 - 1024[3]
p-Methoxycinnamic AcidColistin-Resistant Acinetobacter baumannii128 - 512[3]
Methyl CinnamateCandida albicans789.19[2]
Ethyl CinnamateCandida albicans726.36[2]
Butyl CinnamateStaphylococcus aureus626.62[2]
Benzyl CinnamateStaphylococcus aureus537.81[2]
(S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one derivativesFusarium oxysporumGood activity[4]

Antioxidant Activity

The antioxidant potential of cinnamic acid derivatives is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric, where a lower IC50 value indicates higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)Reference
Cinnamic AcidDPPH0.18Vitamin C0.12[5]
Cinnamyl AcetateDPPH0.16Vitamin C0.12[5]
(E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acidSoybean Lipoxygenase (LOX)80 µM--[6]

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are often investigated by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by their capacity to suppress the production of inflammatory mediators.

CompoundAssay/TargetActivity/IC50Reference
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinateCOX-2 InhibitionIC50 = 6 µM[6]
(E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acidCOX-2 InhibitionIC50 ≈ 0.32 µM[3]
Diferuloylputrescine (from corn bran)NO Production Inhibition in LPS-stimulated Raw 264.7 cellsMost potent among tested derivatives[7]
trans-o-Coumaric acidCarrageenan-induced paw edema in miceSignificant reduction in edema[8]

Anticancer Activity

The cytotoxic effects of cinnamic acid derivatives against various cancer cell lines are typically evaluated using assays such as the MTT assay, which measures cell viability. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

CompoundCell LineIC50 (µM)Reference
(E)-3-(4-(benzyloxy)phenyl)-methylaminophenol derivative (4a)MDA-MB-468 (Breast Cancer)9.61[9]
(E)-3-(4-(benzyloxy)phenyl)-methylaminophenol derivative (4b)IL-6/STAT3 signaling pathway1.38[9]
Cinnamic acid phenethyl ester (CAPE)HCT-116 (Colon Cancer)44,200[10]
Cinnamic acid phenyl propyl ester (CAPPE)HCT-116 (Colon Cancer)32,700[10]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast Cancer)~3.2[7]
4-bromo-5-phenylpenta-2,4-dienoic acid (4ii)HT-29 (Colon Cancer)Remarkable activity[2]
Compound 5 (methyl-substituted amide derivative of cinnamic acid)A-549 (Lung Cancer)10.36[11]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Microbial Inoculum: A pure culture of the target microorganism is grown on a suitable agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). The inoculum is then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[2]

  • Preparation of Test Compounds: A stock solution of the cinnamic acid derivative is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth and inoculum (positive control) and only broth (negative control) are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

G cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Microbial Inoculum (0.5 McFarland) Plate 96-well Plate (Serial Dilution) Inoculum->Plate Inoculation Compound Test Compound Stock Solution Compound->Plate Addition Incubation Incubation (37°C, 18-24h) Plate->Incubation Observation Visual Observation of Turbidity Incubation->Observation MIC MIC Determination Observation->MIC

Broth Microdilution Workflow

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[12]

  • Reagent Preparation: A solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol. Stock solutions of the test compounds and a standard antioxidant (e.g., Vitamin C or Trolox) are also prepared.

  • Assay Procedure: In a 96-well plate, the DPPH solution is mixed with various concentrations of the test compounds.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined from a plot of inhibition percentage against the compound concentration.[5]

G DPPH DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Yellow) DPPH->Reduced_DPPH + Antioxidant (H-donation) Antioxidant Cinnamic Acid Derivative (Antioxidant) Antioxidant->Reduced_DPPH Spectrophotometer Measure Absorbance (517 nm) Reduced_DPPH->Spectrophotometer Calculation Calculate % Inhibition and IC50 Spectrophotometer->Calculation

DPPH Radical Scavenging Mechanism

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).[11]

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[13]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 492-570 nm.[13]

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

G cluster_cell_culture Cell Culture cluster_assay_steps Assay Steps cluster_measurement Measurement & Analysis Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Cinnamic Acid Derivatives Seeding->Treatment MTT Add MTT Reagent Treatment->MTT Formazan Formazan Crystal Formation (viable cells) MTT->Formazan Solubilization Solubilize with DMSO Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

MTT Assay Workflow

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some cinnamic acid derivatives are attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some cinnamic acid derivatives can inhibit this pathway, thereby reducing inflammation.[14]

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibition

Inhibition of NF-κB Pathway

Nrf2-ARE Pathway in Antioxidant Response

The antioxidant effects of cinnamic acid derivatives can also be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or inducers like some cinnamic acid derivatives can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_release Nrf2 Release Keap1_Nrf2->Nrf2_release Nrf2_translocation Nrf2 Translocation Nrf2_release->Nrf2_translocation Cinnamic_Acid Cinnamic Acid Derivatives (Inducer) Cinnamic_Acid->Keap1_Nrf2 Disruption Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Disruption ARE ARE Binding Nrf2_translocation->ARE Gene_expression Antioxidant Gene Expression ARE->Gene_expression

Activation of Nrf2-ARE Pathway

References

A Comparative Analysis of the Anti-inflammatory Efficacy of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anti-inflammatory drug discovery, cinnamic acid derivatives have emerged as a promising class of compounds. This guide provides a comprehensive validation of the anti-inflammatory effects of (E)-3-(4-(benzyloxy)phenyl)acrylic acid and its derivatives, offering a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, Diclofenac, and Aspirin. This report is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is primarily attributed to their ability to modulate key enzymatic pathways and cellular signaling cascades involved in the inflammatory response. To provide a clear comparison, the following tables summarize the inhibitory concentrations (IC50) for the target compound's parent structure and common NSAIDs against cyclooxygenase (COX) enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Celecoxib15 - 82[1][2]0.04 - 6.8[1][2][3]> 12[1]
Diclofenac0.075 - 0.611[4]0.026 - 0.63[1][4]~1 - 2.9[1][4]
Aspirin3.57[4]29.3[4]0.12[4]

Table 1: Comparative Inhibition of COX-1 and COX-2 Enzymes. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index indicates the preference of the drug for inhibiting COX-2 over COX-1.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of this compound derivatives are understood to be mediated through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[5][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. Cinnamic acid derivatives are believed to exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IkB-NF-kB Complex IkB NF-kB IKK Complex->IkB-NF-kB Complex Phosphorylates IkB IkB IkB Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Ubiquitination & Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB Complex->NF-kB Releases Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Binds to DNA Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Induces Inhibitor (E)-3-(4-(benzyloxy)phenyl) acrylic acid derivative Inhibitor->IkB-NF-kB Complex Inhibits IkB Degradation

Caption: Inhibition of the NF-κB signaling pathway by the test compound.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway in the inflammatory process, often acting in concert with the NF-κB pathway.[8][9] Extracellular stimuli, such as lipopolysaccharide (LPS), activate a series of protein kinases, including p38 MAPK, JNK, and ERK. These activated MAPKs, in turn, phosphorylate and activate transcription factors like AP-1, which then translocate to the nucleus to induce the expression of pro-inflammatory genes. This compound derivatives may interfere with this cascade by inhibiting the phosphorylation of key MAPK proteins.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Activates Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines Inhibitor (E)-3-(4-(benzyloxy)phenyl) acrylic acid derivative Inhibitor->MAPKK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by the test compound.

Experimental Protocols

To ensure the reproducibility and validation of the anti-inflammatory effects, the following detailed experimental protocols are provided for key in vitro assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the test compounds on RAW 264.7 murine macrophage cells and establish a non-toxic concentration range for subsequent anti-inflammatory assays.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production

Objective: To quantify the inhibitory effect of the test compounds on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Procedure:

  • Utilize a commercial COX fluorescent inhibitor screening assay kit.[10][11][12][13]

  • Prepare the reaction mixture containing assay buffer, heme, and a fluorescent probe (ADHP).

  • Add the respective enzyme (ovine COX-1 or human recombinant COX-2) to the wells.

  • Add various concentrations of the test compounds or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the respective wells.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory properties of the test compounds.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_assays In Vitro Assays RAW_264_7 RAW 264.7 Macrophages Seeding Seed in 96-well or 24-well plates RAW_264_7->Seeding MTT MTT Assay (Cytotoxicity) Seeding->MTT Determine Non-toxic Doses Cytokine_Assay LPS Stimulation & Cytokine (TNF-α, IL-6) ELISA Seeding->Cytokine_Assay MTT->Cytokine_Assay Use Non-toxic Doses Data_Analysis Data Analysis (IC50 Calculation) Cytokine_Assay->Data_Analysis COX_Assay COX-1/COX-2 Inhibition Assay COX_Assay->Data_Analysis Comparator_Drugs Comparator Drugs (Celecoxib, Diclofenac, Aspirin) Comparator_Drugs->Cytokine_Assay Comparator_Drugs->COX_Assay Test_Compound This compound derivative Test_Compound->MTT Test_Compound->Cytokine_Assay Test_Compound->COX_Assay

Caption: General workflow for in vitro anti-inflammatory evaluation.

This guide provides a foundational framework for the validation and comparative analysis of this compound derivatives as potential anti-inflammatory agents. The presented data on established NSAIDs serves as a benchmark for evaluating the potency and selectivity of these novel compounds. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

A Comparative Analysis of the Antifungal Properties of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention for their broad spectrum of biological activities, including antifungal properties.[1] These compounds are naturally occurring in various plants and are known for their low toxicity.[1] The structural diversity of cinnamic acid derivatives allows for a wide range of pharmacological activities, making them promising candidates for the development of new drugs.[2]

Quantitative Antifungal Activity

The antifungal activity of cinnamic acid analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for various cinnamic acid derivatives against different fungal strains, as reported in the scientific literature.

CompoundFungal StrainMIC (µg/mL)Reference
Methyl CaffeateCandida albicans (ATCC-76645, LM-106, LM-23)128[3]
Methyl 2-NitrocinnamateCandida albicans (ATCC-76645, LM-106, LM-23)128[3]
Methyl Biphenyl-2-carboxylateCandida albicans (LM-106, LM-23)128[3]
Methyl Biphenyl-2-carboxylateCandida albicans (ATCC-76645)256[3]
(E)-3-(furan-2-yl)acrylic acidCandida albicans ATCC 7648564[4]
(E)-3-(furan-2-yl)acrylic acidCandida glabrata ATCC 90030256[4]
(E)-3-(furan-2-yl)acrylic acidCandida tropicalis ATCC 13803256[4]
(E)-3-(furan-2-yl)acrylic acidCandida parapsilosis ATCC 22019512[4]
4-Methoxycinnamic acidAspergillus fumigatusNot specified, but shown to have antifungal effects[5]
4-chloro-α-methylcinnamic acidSaccharomyces cerevisiae cell wall integrity mutantsShowed highest activity among 33 derivatives[6]
4-methylcinnamic acidSaccharomyces cerevisiae cell wall integrity mutantsShowed highest activity among 33 derivatives[6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for the antifungal compounds listed above is primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on CLSI M38-A2 for Molds)
  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, to obtain viable spores. A suspension of the spores is prepared in sterile saline containing a small amount of a surfactant (e.g., Tween 80) to ensure even dispersal. The suspension is then adjusted to a specific concentration, typically in the range of 0.4 x 10⁴ to 5 x 10⁴ colony-forming units per milliliter (CFU/mL).[7]

  • Preparation of Antifungal Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. A series of twofold serial dilutions of the antifungal agents are then prepared in a liquid growth medium, such as RPMI 1640 medium buffered with MOPS buffer.[7]

  • Microplate Assay: The assay is performed in 96-well microtiter plates. Each well is filled with the prepared fungal inoculum and the serially diluted antifungal compound.[4] Control wells containing the fungal inoculum without any antifungal agent (growth control) and wells with medium only (sterility control) are also included.

  • Incubation: The microplates are incubated at a controlled temperature, typically 35°C, for a specified period, which can range from 24 to 72 hours, depending on the growth rate of the fungal species being tested.[4][7]

  • Determination of MIC: After the incubation period, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density of the wells.

Mechanism of Action: Disruption of the Fungal Cell Wall Integrity Pathway

Several studies suggest that cinnamic acid and its derivatives exert their antifungal effects by disrupting the fungal cell wall.[5][6] The cell wall is a crucial structure for fungi, providing physical protection and maintaining osmotic balance. The Cell Wall Integrity (CWI) pathway is a highly conserved signaling cascade in fungi that regulates the synthesis and maintenance of the cell wall in response to various stresses.[8][9] Cinnamic acid analogs are believed to interfere with this pathway, leading to a weakened cell wall and ultimately fungal cell death.

The following diagram illustrates a simplified representation of the fungal Cell Wall Integrity (CWI) pathway, which is a potential target for cinnamic acid derivatives.

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

References

A Comparative Guide to the Structure-Activity Relationship of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (E)-3-(4-(benzyloxy)phenyl)acrylic acid scaffold. The information presented herein is curated from experimental data to guide researchers in the design and development of novel therapeutic agents.

Core Structure and Points of Derivatization

The fundamental structure of this compound offers several points for chemical modification to explore and optimize biological activity. The key reactive sites for derivatization include the carboxylic acid group, the acrylic acid double bond, and the phenyl rings of both the cinnamic acid and the benzyl moieties.[1]

Anti-Inflammatory Activity: A Comparative Analysis

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key mediators in the inflammatory cascade.

A study on a hybrid molecule synthesized from (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid) demonstrated a significant increase in COX-2 inhibitory activity upon esterification of the carboxylic acid with glycine ethyl ester. This highlights the critical role of the carboxylic acid moiety in determining the anti-inflammatory profile.

Compound/DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
(E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid)Soybean Lipoxygenase (LOX)80--
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinateOvine COX-26Indomethacin (COX-1 & COX-2 inhibitor)-

Key SAR Insights for Anti-Inflammatory Activity:

  • Carboxylic Acid Modification: Esterification of the carboxylic acid group can significantly enhance COX-2 inhibitory activity. The parent acid with a 4-bromobenzyl group showed no COX-2 inhibition, while its ethyl glycinate ester derivative was a potent inhibitor.

  • Substitution on Benzyl Group: The presence of a bromine atom on the benzyl group in the parent acid was compatible with LOX inhibition. Further studies are needed to explore the effect of other substituents at this position on both COX and LOX activity.

  • General Trends for Cinnamic Acids: For the broader class of cinnamic acids, derivatives have shown potent dual inhibition of COX and LOX. For instance, (E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid is a potent COX-2 inhibitor (IC50 ≈ 0.32 µM), while derivatives with a C-2 4-hydoxyphenyl or 4-acetamidophenyl substituent are potent 5-LOX inhibitors (IC50 = 0.56 µM and 0.11 µM, respectively).

Anticancer Activity: Emerging Potential

For example, a series of benzyloxyphenyl-methylaminophenol derivatives, which share the benzyloxyphenyl moiety, have been identified as potent inhibitors of the STAT3 signaling pathway, a crucial target in cancer therapy.

CompoundTarget Cell LineIC50 (µM)
Benzyloxyphenyl-methylaminophenol derivative 4a MDA-MB-468 (Breast Cancer)9.61
Benzyloxyphenyl-methylaminophenol derivative 4b IL-6/STAT3 Signaling Pathway1.38

Key SAR Insights for Anticancer Activity:

  • General Cinnamic Acid Derivatives: Various derivatives of cinnamic acid have demonstrated anticancer activity against a range of cell lines. The antiproliferative effects are often linked to the induction of apoptosis and cell cycle arrest.

  • Role of the Benzyloxy Group: The benzyloxy group is a common feature in a number of biologically active molecules, including those with anticancer properties. Its presence in the this compound scaffold provides a lipophilic domain that can be optimized for target binding.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel derivatives.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) in the presence of arachidonic acid. The rate of color development is proportional to the enzyme activity, and inhibition is measured as a decrease in this rate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a stock solution in DMSO.

    • COX-2 Enzyme (ovine or human recombinant): Dilute to the desired concentration in assay buffer.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

    • TMPD (Chromogen): Prepare a fresh solution in assay buffer.

    • Test Compounds: Dissolve in DMSO to prepare stock solutions and then dilute to final concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution.

    • Add 10 µL of the test compound solution (or DMSO for control).

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution.

    • Immediately measure the absorbance at 590 nm kinetically for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Key Relationships and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_General_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis Parent (E)-3-(4-(benzyloxy)phenyl) acrylic acid Derivatives Library of Derivatives (Amides, Esters, etc.) Parent->Derivatives Chemical Modification AntiInflammatory Anti-Inflammatory Assays (COX/LOX Inhibition) Derivatives->AntiInflammatory Anticancer Anticancer Assays (MTT, etc.) Derivatives->Anticancer IC50 IC50 Determination AntiInflammatory->IC50 Anticancer->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General workflow for SAR studies of this compound derivatives.

Anti_Inflammatory_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Inflammation_LOX Inflammation Leukotrienes->Inflammation_LOX Inhibitor (E)-3-(4-(benzyloxy)phenyl) acrylic acid Derivatives Inhibitor->COX_Enzymes Inhibition Inhibitor->LOX_Enzyme Inhibition

Caption: Inhibition of inflammatory pathways by the target derivatives.

MTT_Assay_Workflow cluster_steps MTT Assay Workflow cluster_principle Principle A 1. Seed Cells in 96-well plate B 2. Treat with (E)-3-(4-(benzyloxy)phenyl)acrylic acid derivatives A->B C 3. Add MTT Reagent B->C D 4. Incubate (3-4h) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G Mito Mitochondrial Dehydrogenases (in viable cells) MTT MTT (Yellow, water-soluble) Formazan Formazan (Purple, insoluble) MTT->Formazan Reduction

Caption: Workflow of the MTT assay for cytotoxicity screening.

References

A Comparative Guide to the Efficacy of Cinnamic Acid Derivatives: Bridging In Vitro and In Vivo Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of a series of caffeic acid derivatives, compounds structurally related to (E)-3-(4-(benzyloxy)phenyl)acrylic acid. By presenting both in vitro and in vivo experimental data, this document aims to offer a comprehensive overview of how the potency of these compounds translates from a cellular to a whole-organism level. The data herein is crucial for understanding structure-activity relationships and guiding the preclinical development of novel anti-inflammatory agents.

Data Presentation: A Comparative Analysis

The anti-inflammatory potential of synthesized caffeic acid derivatives was initially assessed in vitro by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Subsequently, the most potent compounds were evaluated for their in vivo anti-inflammatory effects in a carrageenan-induced paw edema model in mice.

Table 1: In Vitro and In Vivo Anti-Inflammatory Efficacy of Caffeic Acid Derivatives

CompoundIn Vitro NO Inhibition IC50 (µM)[1]In Vivo Carrageenan-Induced Paw Edema Inhibition (%)[1]In Vivo Neutrophil Influx Inhibition (%)[1]
Caffeic acid methyl ester21.0Not ReportedNot Reported
Caffeic acid ethyl ester12.0Not ReportedNot Reported
Caffeic acid butyl ester8.43028
Caffeic acid octyl ester2.42449
Caffeic acid benzyl ester10.7Not ReportedNot Reported
Caffeic acid phenethyl ester (CAPE)4.83631

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.

In Vitro Nitric Oxide (NO) Inhibition Assay

Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Assay Protocol:

  • Cells were seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • The culture medium was then replaced with fresh medium containing the test compounds at various concentrations.

  • After a 1-hour pre-incubation period, inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • The plates were incubated for an additional 24 hours.

  • Nitrite concentration in the culture supernatant, an indicator of NO production, was measured using the Griess reagent.

  • The absorbance at 540 nm was measured, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC50 values were determined from the dose-response curves.[1]

In Vivo Carrageenan-Induced Paw Edema Assay

Animal Model: Male Swiss mice (25-30 g) were used for the study. The animals were housed under standard laboratory conditions with free access to food and water.

Assay Protocol:

  • Mice were randomly divided into control and treatment groups.

  • The test compounds (butyl caffeate, octyl caffeate, and CAPE) were administered intraperitoneally at a dose of 10 mg/kg. The control group received the vehicle.

  • One hour after treatment, paw edema was induced by a subplantar injection of 50 µL of 1% carrageenan solution into the right hind paw.

  • Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups to the control group.[1]

Myeloperoxidase (MPO) Assay for Neutrophil Influx

Tissue Preparation: Four hours after the induction of paw edema, the mice were euthanized, and the inflamed paw tissue was excised.

Assay Protocol:

  • The paw tissue was homogenized in a potassium phosphate buffer.

  • The homogenate was centrifuged, and the resulting pellet was resuspended in a buffer containing hexadecyltrimethylammonium bromide.

  • The samples were subjected to freeze-thaw cycles and sonication to extract the MPO enzyme.

  • MPO activity, an indicator of neutrophil infiltration, was measured spectrophotometrically at 450 nm using o-dianisidine dihydrochloride and hydrogen peroxide as substrates.

  • The percentage of neutrophil influx inhibition was calculated by comparing the MPO activity in the treated groups to the control group.[1]

Visualizing the Experimental Workflow and Rationale

The following diagrams illustrate the logical flow of the experimental design, from the initial in vitro screening to the subsequent in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation start Synthesized Caffeic Acid Derivatives assay NO Inhibition Assay (RAW 264.7 cells) start->assay ic50 Determine IC50 Values assay->ic50 select Select Potent Compounds ic50->select High Potency paw_edema Carrageenan-Induced Paw Edema (Mice) select->paw_edema mpo_assay Myeloperoxidase Assay (Neutrophil Influx) paw_edema->mpo_assay Tissue Harvest

Caption: Workflow from in vitro screening to in vivo validation.

The following diagram illustrates the rationale behind targeting nitric oxide production in an inflammatory context.

inflammation_pathway LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Activates iNOS iNOS Expression Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation (Vasodilation, etc.) NO->Inflammation Compounds Caffeic Acid Derivatives Compounds->iNOS Inhibit Compounds->NO Scavenge

References

Benchmarking the synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Synthesis Methods

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals, can be prepared through several distinct synthetic pathways. This guide provides a comprehensive comparison of the most common methods, including a direct benzylation approach and classical named reactions such as the Perkin, Knoevenagel, and Heck reactions. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers with the necessary information to select the most suitable and efficient synthesis strategy for their specific needs.

Quantitative Data Summary

The following table provides a side-by-side comparison of the key performance indicators for each synthetic method discussed in this guide.

Synthesis MethodStarting Material(s)Key ReagentsTypical Reaction TimeTypical Reaction TemperatureTypical Yield (%)
Direct Benzylation 4-Hydroxycinnamic acid, Benzyl bromideSodium hydroxide36 hoursReflux95%
Perkin Reaction 4-(Benzyloxy)benzaldehyde, Acetic anhydrideSodium acetate4 - 10 hours180 °C30 - 50% (estimated)
Knoevenagel Condensation 4-(Benzyloxy)benzaldehyde, Malonic acidPiperidine, Pyridine3 - 6 hoursReflux70 - 90%
Heck Reaction 4-(Benzyloxy)iodobenzene, Acrylic acidPd(OAc)₂, PPh₃, Et₃N1 - 4 hours80 - 100 °CUp to 96%

Experimental Protocols

This section details the methodologies for the synthesis of the precursor 4-(benzyloxy)benzaldehyde and the target molecule this compound via different routes.

Synthesis of Precursor: 4-(Benzyloxy)benzaldehyde via Williamson Ether Synthesis

This method is a common route to prepare the starting material for the Perkin and Knoevenagel reactions.

Reaction: 4-Hydroxybenzaldehyde reacts with benzyl bromide in the presence of a base to yield 4-(benzyloxy)benzaldehyde.

Protocol:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography. A typical reported yield for this reaction is approximately 87.4%.

Direct Benzylation of 4-Hydroxycinnamic Acid

This method provides a high-yield, one-pot synthesis of the target molecule.

Reaction: 4-Hydroxycinnamic acid is directly benzylated using benzyl bromide.

Protocol:

  • Dissolve 4-hydroxycinnamic acid (1.0 eq) in anhydrous ethanol.

  • Add benzyl bromide (2.0 eq) and an aqueous solution of sodium hydroxide (5.0 eq) to the reaction mixture.

  • Reflux the mixture for 36 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify with 5N hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain this compound. This method has been reported to yield up to 95% of the pure product[1].

Perkin Reaction

The Perkin reaction is a classical method for the synthesis of cinnamic acids from aromatic aldehydes.[2][3][4][5][6][7][8]

Reaction: 4-(Benzyloxy)benzaldehyde condenses with acetic anhydride in the presence of sodium acetate.

General Protocol:

  • A mixture of 4-(benzyloxy)benzaldehyde (1.0 eq), acetic anhydride (excess), and anhydrous sodium acetate (1.0 eq) is heated at a high temperature (typically around 180°C) for several hours (4-10 hours).

  • After cooling, the reaction mixture is poured into water.

  • The crude product is then purified, often by recrystallization from a suitable solvent. The presence of the electron-donating benzyloxy group may lead to slightly lower yields compared to unsubstituted benzaldehyde[4].

Knoevenagel Condensation

This condensation reaction is a widely used and generally high-yielding method for forming C=C bonds.[1][9][10][11]

Reaction: 4-(Benzyloxy)benzaldehyde reacts with malonic acid in the presence of a basic catalyst.

General Protocol:

  • A mixture of 4-(benzyloxy)benzaldehyde (1.0 eq), malonic acid (1.0-1.5 eq), and a catalytic amount of a weak base such as piperidine in a solvent like pyridine or ethanol is heated to reflux for 3-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The precipitated product is collected by filtration and can be purified by recrystallization. This method is known for its generally good yields for a variety of substituted benzaldehydes.

Heck Reaction

The Heck reaction is a modern, palladium-catalyzed cross-coupling reaction that offers high stereoselectivity for the (E)-isomer.[12][13][14][15][16][17][18][19][20]

Proposed Reaction: 4-(Benzyloxy)iodobenzene undergoes a cross-coupling reaction with acrylic acid.

General Protocol:

  • To a reaction vessel containing 4-(benzyloxy)iodobenzene (1.0 eq) and acrylic acid (1.1-1.5 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃), and a base (e.g., triethylamine, Et₃N).

  • The reaction mixture is heated to 80-100°C for 1-4 hours under an inert atmosphere.

  • After completion, the mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization. The Heck reaction is often favored for its high yields and excellent control of stereochemistry.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic approaches.

Synthesis_Workflows cluster_precursor Precursor Synthesis cluster_target Target Molecule Synthesis cluster_direct Direct Benzylation cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation cluster_heck Heck Reaction 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde 4-Hydroxybenzaldehyde->4-(Benzyloxy)benzaldehyde Williamson Ether Synthesis Benzyl_bromide_1 Benzyl bromide Benzyl_bromide_1->4-(Benzyloxy)benzaldehyde K2CO3 K₂CO₃ K2CO3->4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde_P 4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde_K 4-(Benzyloxy)benzaldehyde Target This compound 4-Hydroxycinnamic_acid 4-Hydroxycinnamic_acid 4-Hydroxycinnamic_acid->Target Benzyl_bromide_2 Benzyl bromide Benzyl_bromide_2->Target NaOH NaOH NaOH->Target 4-(Benzyloxy)benzaldehyde_P->Target Acetic_anhydride Acetic_anhydride Acetic_anhydride->Target NaOAc Sodium acetate NaOAc->Target 4-(Benzyloxy)benzaldehyde_K->Target Malonic_acid Malonic_acid Malonic_acid->Target Piperidine Piperidine Piperidine->Target 4-(Benzyloxy)iodobenzene 4-(Benzyloxy)iodobenzene 4-(Benzyloxy)iodobenzene->Target Acrylic_acid Acrylic_acid Acrylic_acid->Target Pd_catalyst Pd Catalyst Pd_catalyst->Target

Figure 1: Overview of synthetic routes to this compound.

Experimental_Workflow start Start reactants Combine Starting Materials & Reagents start->reactants reaction Perform Reaction (Heating, Stirring) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification characterization Characterization (NMR, IR, MS, mp) purification->characterization end Final Product characterization->end

Figure 2: General experimental workflow for chemical synthesis.

References

A Comparative Guide to the Cross-Validation of Analytical Data for (E)-3-(4-(benzyloxy)phenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective, in-depth technical comparison guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Analytical Rigor

(E)-3-(4-(benzyloxy)phenyl)acrylic acid (CAS No: 227105-11-5, Mol. Wt.: 254.28 g/mol ) is a carboxylic acid derivative featuring a distinctive benzyloxy protecting group and a trans-alkene configuration.[1][2] Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery and development.[3][4] As with any active pharmaceutical ingredient (API) or intermediate, establishing the identity, purity, and quality of this compound is not merely a procedural step but a foundational requirement for regulatory acceptance and the scientific integrity of subsequent research.

This guide provides a comprehensive framework for the cross-validation of analytical data for this compound. We will move beyond single-technique analyses to demonstrate how a multi-faceted, orthogonal approach—employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—creates a self-validating system of checks and balances. This integrated strategy ensures the generation of robust, reliable, and defensible analytical results, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[5][6][7]

The Cross-Validation Framework: A Synergistic Approach

Cross-validation, in this context, refers to the practice of using multiple, distinct analytical methods to confirm an attribute of a sample.[8] The strength of this approach lies in the unlikelihood that different techniques, based on different physicochemical principles, would be subject to the same interferences or errors. This orthogonality provides a high degree of confidence in the final analytical result. The following diagram illustrates how each technique contributes to a holistic understanding of the compound's quality attributes.

Cross_Validation_Framework Compound This compound HPLC HPLC Compound->HPLC NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Purity Purity & Assay HPLC->Purity Quantifies Structure Structural Confirmation & Isomeric Purity NMR->Structure Confirms MW Molecular Weight MS->MW Verifies FuncGroups Functional Groups FTIR->FuncGroups Identifies

Caption: Orthogonal techniques for comprehensive compound validation.

Orthogonal Analytical Techniques: A Head-to-Head Comparison

The choice of analytical technique is dictated by the information required. While each method is powerful, none can single-handedly provide a complete profile of the analyte. Below is a comparison of the primary roles, strengths, and limitations of four key techniques in the analysis of this compound.

Technique Primary Role in Validation Strengths Limitations
HPLC-UV Purity Assessment & Quantitation (Assay). Provides data on the percentage of the main component and detects related impurities.Highly sensitive, quantitative, and reproducible. Excellent for separating the target compound from starting materials, by-products, and degradants.[9][10]Retention time alone is not definitive proof of identity. Co-eluting impurities can lead to inaccurate quantification.
¹H NMR Unambiguous Structural & Isomeric Confirmation. Verifies the chemical structure and confirms the (E)-isomer configuration.Provides detailed structural information, including proton connectivity and stereochemistry (via coupling constants). Inherently quantitative without the need for a specific reference standard (qNMR).Relatively low sensitivity compared to HPLC or MS. Complex mixtures can lead to overlapping signals, complicating interpretation.
Mass Spectrometry Molecular Weight Confirmation. Provides an exact mass measurement, confirming the elemental composition.Extremely high sensitivity and specificity for molecular weight. Can be coupled with liquid chromatography (LC-MS) to provide mass information for each separated peak.Does not typically distinguish between isomers. Ionization efficiency can vary significantly, making it less straightforward for quantitation than HPLC-UV.
FTIR Spectroscopy Functional Group Identification. Provides a rapid "fingerprint" confirming the presence of key chemical bonds (e.g., C=O, O-H, C=C).Fast, non-destructive, and requires minimal sample preparation. Excellent for confirming the presence of the carboxylic acid, alkene, and ether moieties.[11]Provides limited information on the overall molecular structure and is not suitable for quantifying purity in the presence of structurally similar impurities.

Experimental Protocols and Data Interpretation

The following protocols are designed as robust starting points for the analysis of this compound, incorporating system suitability checks to ensure procedural validity.

Causality: A reversed-phase C18 column is chosen for its affinity for the non-polar phenyl rings. The mobile phase is acidified with phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring a consistent, non-ionized state that leads to sharp, symmetrical peaks and reproducible retention.[9][12] UV detection at 210 nm is selected to capture the electronic transitions of the acrylic acid system, offering high sensitivity.[9]

Protocol:

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile : Water, with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Prepare a standard solution of this compound at ~0.5 mg/mL.

    • Inject the standard solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time must be ≤ 2.0%.[13]

  • Sample Preparation:

    • Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate purity using the area percent method. For assay, compare the peak area to that of a certified reference standard.

Data Interpretation: A successful analysis will show a major peak at a stable retention time. The purity is determined by the ratio of the main peak area to the total area of all peaks. Any significant secondary peaks represent impurities.

Causality: ¹H NMR is the gold standard for structural elucidation. The choice of solvent, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depends on sample solubility. The high magnetic field strength (e.g., 400 MHz) provides the necessary resolution to distinguish between the various aromatic and vinylic protons. The key diagnostic is the coupling constant (J-value) between the two vinylic protons, which is expected to be >14 Hz for the (E)-isomer, confirming the trans configuration.[14]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ or DMSO-d₆.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard proton spectrum acquisition.

  • Analysis: Acquire the spectrum and process the data (Fourier transform, phase, and baseline correction). Integrate all peaks and assign them to the corresponding protons in the structure.

Expected ¹H NMR Signals (in CDCl₃):

  • ~12.0-10.0 ppm: 1H, broad singlet (carboxylic acid, -COOH). May not be visible in CDCl₃ without D₂O exchange.

  • ~7.7 ppm: 1H, doublet, J ≈ 16 Hz (vinylic proton adjacent to the carbonyl).

  • ~7.5-7.2 ppm: 7H, multiplet (aromatic protons of the benzyloxy group and two protons of the phenyl ring).

  • ~6.9 ppm: 2H, doublet (aromatic protons ortho to the ether linkage).

  • ~6.3 ppm: 1H, doublet, J ≈ 16 Hz (vinylic proton adjacent to the phenyl ring).

  • ~5.1 ppm: 2H, singlet (benzylic protons, -O-CH₂-Ph).

Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. Operating in negative ion mode will readily deprotonate the acidic proton, forming the [M-H]⁻ ion. This provides a direct and highly accurate measurement of the molecular weight.

Protocol:

  • System: An HPLC system coupled to a mass spectrometer (e.g., QTOF or Orbitrap for high resolution).

  • LC Conditions: Use the same HPLC method as described above, or a faster gradient method for simple confirmation.

  • MS Conditions:

    • Ionization Mode: ESI, Negative.

    • Scan Range: m/z 100-500.

  • Analysis: Infuse the sample or inject it into the LC-MS system. Identify the parent ion in the resulting mass spectrum.

Data Interpretation: The spectrum should display a prominent peak at an m/z corresponding to the deprotonated molecule ([C₁₆H₁₄O₃ - H]⁻), which is 253.0865 . A high-resolution instrument will confirm this mass to within a few parts per million (ppm), validating the elemental formula.

Causality: FTIR spectroscopy measures the absorption of infrared radiation by specific molecular bonds, providing a "fingerprint" of the functional groups present. An Attenuated Total Reflectance (ATR) accessory is used for its simplicity, requiring no sample preparation.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum, typically over a range of 4000-650 cm⁻¹.

Expected Characteristic Absorption Bands (cm⁻¹):

  • 3300-2500: Broad band, O-H stretch of the hydrogen-bonded carboxylic acid.[11]

  • 1700-1680: Strong, sharp peak, C=O stretch of the conjugated carboxylic acid.[15]

  • ~1625: C=C stretch of the alkene.

  • ~1600, 1510, 1450: C=C stretches of the aromatic rings.

  • ~1250: C-O stretch of the carboxylic acid and ether.

  • ~980: Strong out-of-plane C-H bend, characteristic of a trans-disubstituted alkene.[11]

Integrated Analytical Workflow

A logical workflow ensures that all critical quality attributes are assessed efficiently. The initial checks should be rapid and confirm identity, followed by more detailed quantitative analysis.

Analytical_Workflow Start New Sample Batch FTIR FTIR Analysis Start->FTIR FTIR_Check Functional Groups Correct? FTIR->FTIR_Check NMR NMR Analysis FTIR_Check->NMR Yes Fail Investigate (OOS) FTIR_Check->Fail No NMR_Check Structure & (E)-Isomer Confirmed? NMR->NMR_Check MS MS Analysis NMR_Check->MS Yes NMR_Check->Fail No MS_Check Molecular Weight Correct? MS->MS_Check HPLC Quantitative HPLC Analysis MS_Check->HPLC Yes MS_Check->Fail No HPLC_Check Purity & Assay Meet Spec? HPLC->HPLC_Check Pass Release Batch HPLC_Check->Pass Yes HPLC_Check->Fail No

Caption: A sequential workflow for comprehensive sample analysis.

Conclusion

The comprehensive analytical characterization of a pharmaceutical compound like this compound cannot be reliably achieved with a single analytical technique. This guide demonstrates that a cross-validation strategy, leveraging the orthogonal strengths of HPLC, NMR, MS, and FTIR, provides an interlocking web of data that confirms identity, structure, purity, and quantity with a high degree of scientific certainty. By grounding these experimental protocols in the principles of the ICH Q2(R2) guideline, researchers and drug developers can ensure data integrity, meet regulatory expectations, and make informed decisions with confidence in the quality of their materials.

References

Comparative Docking Analysis of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid Derivatives and Related Cinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in silico evaluation of (E)-3-(4-(benzyloxy)phenyl)acrylic acid derivatives and a comparative look at other cinnamic acid-based compounds reveals their potential as targeted therapeutic agents. This guide summarizes key quantitative data from molecular docking studies, details the experimental protocols used, and visualizes relevant biological pathways and workflows to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The core structure of this compound, a derivative of cinnamic acid, has been the focus of various computational studies to predict its binding affinity to a range of biological targets. These in silico investigations are crucial in the early stages of drug discovery for identifying promising lead compounds. This guide provides a comparative analysis of docking studies performed on these specific derivatives and contrasts them with other cinnamic acid analogs to highlight structure-activity relationships and potential therapeutic applications.

Quantitative Docking Data Summary

The following tables summarize the binding affinities of this compound derivatives and other cinnamic acid analogs against their respective protein targets as reported in various studies.

Table 1: Docking Results for this compound Derivatives against Lanosterol 14α-demethylase (CYP51A1)

A study focused on a series of novel asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives (AAP-1 to AAP-10) evaluated their binding affinity against Lanosterol 14α-demethylase (CYP51A1), a key enzyme in fungal cell membrane biosynthesis. The molecular docking results are presented below.

CompoundBinding Affinity (kcal/mol)
AAP-1-10.3
AAP-2-9.1
AAP-3-9.5
AAP-4-8.1
AAP-5-8.7
AAP-6-9.9
AAP-7-8.5
AAP-8-8.8
AAP-9-9.2
AAP-10-8.9

Data sourced from a study on novel asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives.

Table 2: Comparative Docking of Cinnamic Acid Derivatives Against Various Targets

To provide a broader context, this table compares the docking results of other cinnamic acid derivatives against different biological targets. This highlights the versatility of the cinnamic acid scaffold in drug design.

Derivative ClassTarget ProteinBest Binding Affinity (kcal/mol)Reference Study
Phenyl-substituted cinnamic acidsSoybean Lipoxygenase (LOX)-6.8Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents
Cinnamic acid amidesNLRP3 Inflammasome-4.13Design strategy for the target compounds of cinnamic derivatives
Hydroxyl-substituted cinnamic acid amidesMushroom TyrosinaseNot specified in docking scoreMolecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are the detailed experimental protocols.

Docking Study of this compound Derivatives against CYP51A1
  • Software: AutoDock Vina was utilized for the molecular docking simulations.

  • Protein Preparation: The three-dimensional crystal structure of Lanosterol 14α-demethylase (CYP51A1) was obtained from the Protein Data Bank (PDB ID: 4WMZ).

  • Ligand Preparation: The 3D structures of the (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives (AAP-1 to AAP-10) were generated and optimized.

  • Docking Procedure: The prepared ligands were docked into the active site of the CYP51A1 enzyme. The conformation with the lowest binding energy was selected as the most probable binding conformation.

Docking Study of Phenyl-substituted Cinnamic Acids against Soybean Lipoxygenase (LOX)
  • General Approach: Molecular docking studies were conducted to complement the experimental biological results of the synthesized cinnamic acid derivatives as LOX inhibitors.

  • Visualization: The docking orientations of the most and least potent compounds were visualized to understand the binding modes within the active site of the protein.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the docking studies of cinnamic acid derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Target_Selection Target Protein Selection (e.g., CYP51A1, LOX) PDB Retrieve Protein Structure (from PDB) Target_Selection->PDB Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB->Protein_Prep Docking_Software Select Docking Software (e.g., AutoDock Vina) Protein_Prep->Docking_Software Ligand_Design Ligand Design & 3D Structure Generation (this compound derivatives) Ligand_Design->Docking_Software Run_Docking Run Docking Simulation Docking_Software->Run_Docking Analyze_Poses Analyze Binding Poses and Scoring Run_Docking->Analyze_Poses Select_Best_Pose Select Best Candidate (Based on binding energy) Analyze_Poses->Select_Best_Pose Visualization Visualize Interactions Select_Best_Pose->Visualization

Caption: A generalized workflow for molecular docking studies.

AMPK_Signaling_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects Cellular_Stress Cellular Stress (e.g., low glucose, hypoxia) AMP_ATP_Ratio Increased AMP/ATP Ratio Cellular_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Inhibition Inhibition AMPK->Inhibition Activation Activation AMPK->Activation Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) Inhibition->Anabolic Activation->Catabolic

Caption: The AMPK signaling pathway, a target for some cinnamic acid derivatives.

Safety Operating Guide

Proper Disposal of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid (CAS Nos. 227105-11-5 and 6272-45-3). Adherence to these procedures is critical for minimizing environmental impact and maintaining regulatory compliance.

I. Hazard Profile and Safety Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1] Personal protective equipment (PPE), including protective gloves, eye protection (safety goggles with side-shields), and appropriate clothing, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

Quantitative Data Summary:

PropertyValueReference
CAS Number 227105-11-5, 6272-45-3ChemScene, Santa Cruz Biotechnology
Molecular Formula C₁₆H₁₄O₃ChemScene
Molecular Weight 254.28 g/mol ChemScene
Hazard Statements H315, H319, H335ChemScene

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of contents/container in accordance with local regulations .[1] This chemical should be treated as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) program.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Characterization: All waste containing this compound must be classified as hazardous chemical waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for organic acid waste.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Waste Segregation: Store the waste container in a designated satellite accumulation area. It is crucial to segregate this waste from incompatible materials, particularly bases, oxidizing agents, and reducing agents, to prevent dangerous reactions.

  • Spill Residue: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). The resulting contaminated material must also be disposed of as hazardous waste in a sealed container.

  • EHS Pickup: Once the waste container is full or ready for disposal, arrange for a pickup with your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Regulatory Compliance

The disposal of hazardous chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA generator regulations, which provide alternative standards for managing hazardous waste in academic laboratories.[3] It is the responsibility of the generator to ensure compliance with all applicable federal, state, and local regulations.

IV. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound in a laboratory setting.

G cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Unused this compound D Characterize as Hazardous Waste A->D B Contaminated Materials (e.g., gloves, wipes) B->D C Spill Residue C->D E Select Compatible Container (e.g., HDPE) D->E Identified as Hazardous F Label Container: 'Hazardous Waste' Full Chemical Name Hazards E->F G Segregate from Incompatibles (Bases, Oxidizers, Reducers) F->G H Store in Satellite Accumulation Area G->H I Request EHS Pickup H->I Container Full or Ready for Disposal J Licensed Hazardous Waste Transporter I->J EHS Arranges Transport K Approved Waste Disposal Facility J->K

Caption: Disposal workflow for this compound.

References

Mastering Safety: A Researcher's Guide to Handling (E)-3-(4-(Benzyloxy)phenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, practical framework for the safe handling of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. Here, we dissect the why behind each procedural step, empowering you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Understanding the Hazard Profile

This compound is a compound that demands respect. Its hazard profile, identified from its chemical label and extrapolated from structurally similar compounds, dictates the necessary precautions.[1] The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious damage to the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

These hazards are the cornerstone of our personal protective equipment (PPE) recommendations. Understanding them allows for a risk-based approach to safety, ensuring that the level of protection is always commensurate with the potential for exposure.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. Each component plays a specific role in mitigating the identified risks.

Hazard CategoryRecommended Personal Protective Equipment (PPE)Rationale
Skin Contact Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.Provides a primary barrier against accidental spills and splashes, protecting your personal clothing and underlying skin from contamination.
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.Protects the hands, the most likely point of direct contact, from skin irritation.[2] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Eye Contact Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required.Protects the eyes from splashes and airborne particles of the compound, preventing serious eye irritation.[2]
Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.Offers an additional layer of protection for the entire face, minimizing the risk of exposure to the eyes, nose, and mouth.
Inhalation Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.Engineering controls are the first and most effective line of defense against respiratory exposure. A fume hood captures and exhausts airborne particles, preventing them from being inhaled.[2]
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.In situations where dust or aerosols cannot be adequately controlled by ventilation, a respirator provides a direct barrier to protect the respiratory system. The type of respirator should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly. Verify the airflow and that the sash is at the appropriate height.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical. This minimizes movement and the potential for accidents.

Donning PPE: The Correct Sequence

The order in which you put on your PPE is critical to prevent cross-contamination.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Eye_Protection 3. Safety Goggles Face_Shield 4. Face Shield (if required)

Figure 1: Recommended PPE Donning Sequence
Post-Handling Procedures

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.

  • Doffing PPE: The removal of PPE is a critical step to avoid contaminating yourself. Follow the reverse sequence of donning, removing the most contaminated items first. Gloves should be removed first, followed by the face shield, safety goggles, and finally the lab coat.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves, even if they do not appear to be contaminated.

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical and legally mandated component of the chemical lifecycle.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.

  • Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been verified.

Disposal Methods
  • Licensed Waste Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company. Follow your institution's specific procedures for chemical waste pickup and disposal.

  • Neutralization (for acrylic acid derivatives): In some cases, and with proper institutional approval and risk assessment, dilute solutions of acrylic acid derivatives can be neutralized before disposal.[3] However, for this specific compound, incineration by a licensed facility is the recommended and safest approach.[4] Never pour chemical waste down the drain.[4]

By integrating these safety protocols into your daily laboratory practices, you not only ensure your personal well-being but also uphold the highest standards of scientific research. A strong safety culture is the bedrock of innovation and discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.